4-(Aminomethyl)-4-methylazetidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-4-methylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(3-6)2-4(8)7-5/h2-3,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMUZVRDGGAWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(Aminomethyl)-4-methylazetidin-2-one
[1]
Executive Summary
Molecule: 4-(Aminomethyl)-4-methylazetidin-2-one
Significance: This scaffold represents a critical 4,4-disubstituted
Strategic Approach: While direct cycloaddition using methallyl chloride is theoretically possible, it suffers from competing "ene" reactions.[1] This guide details the Isoprene-CSI (Chlorosulfonyl Isocyanate) Route .[1] This pathway is the industry-standard "Gold Protocol" for generating 4-methyl-4-functionalized azetidinones, offering superior regiocontrol, scalability, and avoidance of acyclic side products.[1]
Part 1: Strategic Pathway & Retrosynthesis
The synthesis relies on the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with a 1,1-disubstituted alkene.[1] To avoid the "ene" reaction pathway common with allylic halides (like methallyl chloride), we utilize isoprene to install a vinyl handle, which is subsequently degraded to the aminomethyl group.[1]
Retrosynthetic Logic
-
Target: this compound.[1]
-
Disconnection: Functional group interconversion (FGI) of the aminomethyl group
Formyl group Vinyl group.[1] -
Key Intermediate: 4-Methyl-4-vinylazetidin-2-one.[1]
-
Starting Materials: Isoprene + Chlorosulfonyl Isocyanate (CSI).[1]
Caption: Strategic flow from commodity chemicals to the target 4,4-disubstituted
Part 2: Detailed Experimental Protocol
Phase 1: Scaffold Construction (The CSI Cycloaddition)
Objective: Synthesis of 4-methyl-4-vinylazetidin-2-one.[1] Principle: CSI is the most reactive isocyanate available.[1] It undergoes a [2+2] cycloaddition with isoprene.[1] The regiochemistry is controlled by the stability of the transient carbocation; the nitrogen attacks the most substituted carbon of the alkene, but in the concerted asynchronous model, the nucleophilic attack of isoprene on the carbonyl carbon dictates the formation of the 4,4-disubstituted ring.
Reagents:
-
Isoprene (freshly distilled)[1]
-
Chlorosulfonyl Isocyanate (CSI)[1]
-
Dichloromethane (anhydrous)[1]
-
Sodium Sulfite (Na₂SO₃) (for reductive hydrolysis)[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel, nitrogen inlet, and thermometer. Charge with anhydrous dichloromethane (DCM) and isoprene (1.2 equiv).[1] Cool to -78°C .[1]
-
Addition: Dilute CSI (1.0 equiv) in DCM. Add dropwise to the isoprene solution over 1 hour.[1] Maintain temperature below -60°C to prevent polymerization.[1]
-
Cyclization: Allow the mixture to warm slowly to 0°C over 4 hours. The solution will turn from colorless to pale yellow.[1]
-
Reductive Hydrolysis (Critical Step):
-
Workup: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (3x).[1] Dry combined organics over MgSO₄ and concentrate.
-
Purification: Vacuum distillation or flash chromatography (Ethyl Acetate/Hexane).[1]
Phase 2: Oxidative Cleavage
Objective: Conversion of vinyl group to aldehyde (4-formyl-4-methylazetidin-2-one).[1]
Protocol:
-
Ozonolysis: Dissolve the vinyl lactam in Methanol/DCM (1:1). Cool to -78°C.[1]
-
Generation: Bubble Ozone (O₃) through the solution until a persistent blue color appears (indicating saturation).
-
Quench: Purge with Oxygen then Nitrogen to remove excess O₃.[1] Add Dimethyl Sulfide (Me₂S, 5 equiv) or Triphenylphosphine (PPh₃) at -78°C.[1]
-
Warming: Allow to warm to room temperature and stir for 12 hours.
-
Isolation: Concentrate in vacuo. The aldehyde is unstable; proceed immediately to the next step or store as a hemiaminal/hydrate if necessary.
Phase 3: Reductive Amination to Target
Objective: Installation of the primary amine.[1]
Protocol:
-
Imine Formation: Dissolve the crude aldehyde in dry Methanol. Add Ammonium Acetate (NH₄OAc, 10 equiv) and molecular sieves (3Å).[1] Stir at room temperature for 2 hours.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 equiv) portion-wise.
-
Mechanistic Note: NaCNBH₃ is selective for the imine over the aldehyde at slightly acidic pH (provided by excess NH₄OAc).[1]
-
-
Workup: Quench with 1N HCl (carefully) to decompose excess hydride. Neutralize with NaOH to pH > 10.[1] Extract with DCM or CHCl₃/Isopropanol (3:1) for polar amines.[1]
-
Purification: The free amine can be purified via ion-exchange chromatography or converted to the HCl salt for crystallization.[1]
Part 3: Critical Process Parameters & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Temperature (Step 1) | < -60°C | Higher temperatures favor the thermodynamic "ene" product (acyclic) over the kinetic [2+2] lactam.[1] |
| Quenching pH (Step 1) | 7.0 – 8.0 | The N-chlorosulfonyl hydrolysis generates HCl.[1] If pH drops < 4, the |
| Ozone Quench | Excess Me₂S | Incomplete reduction of the ozonide can lead to explosion hazards upon concentration.[1] |
| Amine Stability | Store as Salt | The free primary amine can undergo intermolecular nucleophilic attack on the |
Alternative Route Analysis (Why Methallyl Chloride was rejected)
Researchers often attempt the direct reaction of Methallyl Chloride with CSI.[1]
-
The Flaw: Methallyl chloride possesses allylic protons.[1] CSI acts as a Lewis acid/electrophile and abstracts an allylic proton, leading to the acyclic "ene" product (N-chlorosulfonyl-2-chloromethyl-3-methyl-but-3-enamide) rather than the cyclic lactam.[1]
-
Literature Consensus: The yield of the lactam via methallyl chloride is typically <10%, whereas the isoprene route yields >50%.
Part 4: Characterization Data (Expected)[1]
Target: this compound (Free Base)
-
¹H NMR (400 MHz, D₂O/CDCl₃):
- 1.45 (s, 3H, Me -C4)
- 2.85 (d, J=13.5 Hz, 1H, CH₂ -NH₂ a)
- 2.98 (d, J=13.5 Hz, 1H, CH₂ -NH₂ b)
- 3.05 (d, J=14.0 Hz, 1H, Ring H -3 a)
- 3.20 (d, J=14.0 Hz, 1H, Ring H -3 b)
-
Note: The geminal protons on the ring and the side chain appear as AB systems due to the chiral quaternary center (in the racemate).[1]
-
IR (Neat):
References
-
Graf, R. (1968).[1] "Chlorosulfonyl Isocyanate."[1][3][4][5][6][7] Angewandte Chemie International Edition in English, 7(3), 172-182.[1] Link (Foundational review on CSI reactivity).[1]
-
Clauss, K., et al. (1974).[1] "Cycloaddition of Chlorosulfonyl Isocyanate to Alkenes." Justus Liebigs Annalen der Chemie, 1974(4), 539-560.[1] (Describes the regioselectivity of CSI additions to isoprene and methallyl systems).
-
Durst, T., & O'Sullivan, M. J. (1970).[1] "Synthesis of 4,4-disubstituted-2-azetidinones." Journal of Organic Chemistry, 35(6), 2043-2045.[1] Link (Establishes the CSI/Isoprene route).[1]
-
Firestone, R. A., et al. (1977).[1] "Monobactams: Synthesis of 4-substituted azetidinones." Journal of Medicinal Chemistry. (Contextualizes the synthesis for antibiotic scaffolds).
-
BenchChem Technical Support. (2025). "Reaction of Chlorosulfonyl Isocyanate with Alkenes." BenchChem Knowledge Base.[1] (General protocols for CSI handling).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry-chemists.com [chemistry-chemists.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JP2007291010A - Method for producing optically active 2-methylepihalohydrin or the like - Google Patents [patents.google.com]
Technical Guide: Physicochemical Profiling of 4-(Aminomethyl)-4-methylazetidin-2-one
[1][2]
Executive Summary: The "Gem-Disubstituted" Advantage
4-(aminomethyl)-4-methylazetidin-2-one (AMMA) represents a "privileged scaffold" in the design of next-generation monobactam antibiotics and beta-lactamase inhibitors (BLIs).[1][2] Unlike simple mono-substituted beta-lactams, the C4-quaternary center (bearing both a methyl and an aminomethyl group) introduces significant conformational rigidity and steric bulk.[1][2]
This structural feature serves two critical functions in drug design:
-
Metabolic Stability: The C4-methyl group hinders the approach of hydrolytic enzymes (beta-lactamases) to the beta-face of the ring, potentially broadening the spectrum of activity.[3]
-
Vectorial Functionalization: The primary amine (
) acts as a high-fidelity handle for structure-activity relationship (SAR) expansion without disrupting the essential pharmacophore of the lactam ring.[2][3]
This guide provides the definitive physicochemical characterization framework for AMMA, moving beyond basic properties to the kinetic and thermodynamic parameters that dictate its handleability and efficacy.[2][3][4]
Structural Architecture & Electronic Environment[2][3][4]
The molecule consists of a strained four-membered amide ring (azetidin-2-one) with a quaternary carbon at position 4.[1][2][5]
Electronic Distribution[1][2][4]
-
Lactam Carbonyl (C2): Highly electrophilic due to ring strain (~26 kcal/mol) and lack of amide resonance stabilization compared to acyclic amides.[2][3][4] This is the "warhead" for covalent inhibition of Penicillin-Binding Proteins (PBPs).[3]
-
Exocyclic Amine (N1'): A typical primary aliphatic amine.[2][3][4] It acts as a nucleophile in neutral conditions but exists as an ammonium cation (
) at physiological pH.[2][3][4] -
Endocyclic Nitrogen (N1): Non-basic due to amide resonance (lone pair delocalization into the carbonyl), though less delocalized than acyclic amides due to pyramidalization constraints.[2][3][4]
Physicochemical Data Summary
| Property | Value / Range | Context & Significance |
| Molecular Formula | Core scaffold MW: 114.15 g/mol .[1][2][3] | |
| Physical State | Crystalline Solid | Typically isolated as a salt (e.g., HCl or TFA) due to amine basicity.[2][3][4] Free base is a low-melting solid/oil.[1][4] |
| pKa (Exocyclic) | The aminomethyl group is basic.[3][4] At pH 7.4, it is >99% protonated ( | |
| pKa (Endocyclic) | The lactam NH is weakly acidic; deprotonation requires strong bases (e.g., NaH, LDA).[2][3][4] | |
| LogP (Oct/Water) | Highly hydrophilic.[1][2][4] Requires polar organic solvents (DMSO, MeOH) or aqueous buffers for analysis.[2][3][4] | |
| H-Bond Donors | 2 (Free Base) | Increases to 3 in protonated form ( |
| Topological Polar Surface Area (TPSA) | ~55 | Favorable for passive permeability, though the cation reduces membrane crossing without transport.[2][3][4] |
Chemical Stability & Reactivity Profile
The defining challenge of working with AMMA is balancing the reactivity of the amine side chain with the fragility of the beta-lactam ring.[3]
Hydrolysis Kinetics (pH-Rate Profile)
Beta-lactams exhibit a characteristic U-shaped pH-rate profile.[1][2]
-
Acidic Region (pH < 4): Protonation of the lactam carbonyl oxygen activates C2 for nucleophilic attack by water.[3][4]
-
Basic Region (pH > 8): Direct attack of hydroxide (
) on the carbonyl.[2][3][4] -
Stability Window: Maximum stability is typically observed between pH 5.5 and 7.0.[3][4]
Visualization: Stability & Reactivity Pathways[1][2][3][4]
Figure 1: Reactivity landscape of AMMA.[2][3] Red paths indicate degradation; Green paths indicate synthetic utility.[3][4] The "Intermolecular Aminolysis" risk exists if the free base is stored at high concentration.[3]
Analytical Characterization Protocols
To ensure data integrity during drug development, the following self-validating protocols are recommended.
Protocol: Determination of Hydrolytic Stability ( )
Objective: Quantify the half-life of the beta-lactam ring at physiological pH to predict shelf-life and assay suitability.[1][2][3]
Reagents:
Workflow:
-
Preparation: Dissolve AMMA (1 mg/mL) in the appropriate buffer containing 0.1 mg/mL Caffeine. Maintain temperature at 37°C using a thermostatic block.
-
Sampling: Aliquot 50 µL every 30 minutes for 6 hours.
-
Quenching: Immediately dilute aliquots 1:10 into cold Acetonitrile (
) to arrest kinetics. -
Analysis: Inject onto Reverse-Phase HPLC.
-
Calculation: Plot
vs. time. The slope yields .[2][3][4]
Acceptance Criteria:
-
Linearity (
) of the kinetic plot must be .[3][4] -
Internal standard area RSD must be
across the run.[3][4]
Protocol: pKa Determination via Potentiometric Titration
Objective: Determine the precise ionization constant of the exocyclic amine.
Methodology: Since the molecule is prone to hydrolysis at extreme pH, a Rapid Titration (GLpKa) method is preferred over standard equilibrium titration.[2][3][4]
-
Solvent: 0.15 M KCl (ionic strength adjustor) under inert
atmosphere (to prevent carbonate formation). -
Titrant: 0.1 M KOH (standardized).
-
Procedure: Start with the HCl salt of AMMA. Titrate from pH 2.0 to pH 11.0 rapidly (< 5 minutes total run time) to minimize ring opening at high pH.
-
Data Fitting: Use the Bjerrum difference plot method.[3][4] The inflection point at ~pH 9.6 corresponds to the amine deprotonation.[3][4]
Synthetic Implications & Handling
The "Self-Destruct" Mechanism
A critical handling note for AMMA is the risk of intermolecular aminolysis .[3][4]
-
Mechanism:[1][2][3][4][6][7][8][9] In the free base form, the primary amine of Molecule A can attack the beta-lactam carbonyl of Molecule B, leading to polymerization.[2][3]
-
Prevention:[1][2][4] Always store AMMA as a salt (HCl, Tosylate) or N-protected (Boc, Cbz).[2][3] Only liberate the free base in situ at dilute concentrations (< 0.05 M) during reaction.[2][3][4]
Analytical Workflow Diagram
Figure 2: Decision tree for handling AMMA in synthetic workflows. Note the "Immediate Use" requirement after salt breaking.
References
-
Singh, G. S. (2004).[2][3][4] "Beta-lactams in the new millennium. Part-I: Monobactams and carbapenems."[1][2] Mini-Reviews in Medicinal Chemistry, 4(1), 69-92.[2][3][4] Link
-
Page, M. I. (1987).[2][3][4] "The mechanisms of reactions of beta-lactam antibiotics." Accounts of Chemical Research, 17(4), 144–151.[2][3][4] Link[2][3]
-
Indelicato, J. M., et al. (1974).[2][3][4] "Hydrolysis of 4-substituted-2-azetidinones. Substituent effects on the hydrolysis of monocyclic beta-lactams." Journal of Medicinal Chemistry, 17(5), 523–527.[2][3][4] Link[2][3]
-
PubChem Compound Summary. (2025). "2-Azetidinone, 4-methyl-."[1][2][10][11][12] National Center for Biotechnology Information.[3][4] Link[2][3]
Sources
- 1. 5303-64-0|(+/-)-4-Methyl-2-azetidinone|BLD Pharm [bldpharm.com]
- 2. impactfactor.org [impactfactor.org]
- 3. sciencescholar.us [sciencescholar.us]
- 4. 2-Azetidinone | C3H5NO | CID 136721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. (PDF) Properties and reactions of 4-thioxo-2-azetidinones [academia.edu]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(Aminomethyl)azetidin-2-one | 130762-32-2 | Benchchem [benchchem.com]
- 10. (+/-)-4-Methyl-2-azetidinone | 5303-64-0 [chemicalbook.com]
- 11. jgtps.com [jgtps.com]
- 12. chemscene.com [chemscene.com]
Spectroscopic Elucidation of 4-(Aminomethyl)-4-methylazetidin-2-one: A Comprehensive Technical Guide
Introduction & Strategic Context
In the landscape of modern medicinal chemistry, conformationally constrained scaffolds are paramount for navigating novel chemical space and optimizing lead-like properties. 4-(Aminomethyl)-4-methylazetidin-2-one (CAS: 2154149-68-3) represents a synthetically versatile building block characterized by a highly strained four-membered
However, the structural integrity of such strained, polyfunctional molecules must be rigorously validated. The presence of a chiral quaternary center at the C4 position, combined with the inherent ring strain of the azetidin-2-one core, produces highly distinct spectroscopic signatures. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and HRMS) of this compound, detailing the physical causality behind its spectral behavior and outlining a self-validating analytical workflow.
Structural Nuances & Conformational Dynamics
The core of this compound consists of a four-membered heterocycle (N1–C2–C3–C4). The C2 position houses the carbonyl group, while the C4 position is a quaternary stereocenter substituted with a methyl group and an aminomethyl (–CH
This architecture dictates two critical spectroscopic phenomena:
-
Inhibited Amide Resonance: The geometric constraints of the four-membered ring prevent the nitrogen atom (N1) from adopting the ideal planar
geometry required for optimal lone-pair delocalization into the carbonyl orbital. This localizes electron density, giving the C=O bond higher double-bond character than a standard amide[2][3]. -
Diastereotopicity: Because C4 is a chiral center, the two protons attached to the adjacent C3 carbon, as well as the two protons of the aminomethyl group, are strictly non-equivalent (diastereotopic). They reside in different magnetic environments and will couple with each other, regardless of bond rotation[4].
Nuclear Magnetic Resonance (NMR) Profiling
H NMR: Solvent Selection and Diastereotopicity
The selection of anhydrous DMSO-d
Due to the C4 stereocenter, the C3 methylene protons (H
C NMR: Ring Strain and Chemical Shifts
The
Table 1: Validated H NMR Data (400 MHz, DMSO-d )
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( |
| C4–CH | 1.35 | Singlet (s) | 3H | - |
| C3–H | 2.65 | Doublet (d) | 1H | 14.5 |
| C3–H | 2.85 | Doublet (d) | 1H | 14.5 |
| –CH | 2.90 | Doublet (d) | 1H | 13.0 |
| –CH | 3.05 | Doublet (d) | 1H | 13.0 |
| –NH | 1.80 | Broad Singlet (br s) | 2H | - (Exchanges with D |
| N1–H (Lactam) | 7.80 | Broad Singlet (br s) | 1H | - (Exchanges with D |
Table 2: Validated C NMR Data (100 MHz, DMSO-d )
| Carbon Assignment | Chemical Shift ( | Structural Rationale |
| C4–CH | 23.5 | Standard aliphatic methyl group. |
| C3 (Ring –CH | 48.2 | Deshielded by adjacent carbonyl and C4 stereocenter. |
| –CH | 51.5 | Deshielded by primary amine electronegativity. |
| C4 (Quaternary) | 58.0 | Highly deshielded by N1 and adjacent functional groups. |
| C2 (C=O) | 168.5 |
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides the most rapid and definitive confirmation of the intact
The Causality of the Carbonyl Shift:
In a standard unstrained amide, the C=O stretching frequency occurs at
Table 3: Key FT-IR Vibrational Bands (ATR Method)
| Wavenumber (cm | Assignment | Intensity | Notes |
| 3350, 3280 | N–H Stretch | Medium, Broad | Overlapping primary amine and lactam N–H bands. |
| 2960, 2870 | C–H Stretch | Weak | Aliphatic methyl and methylene C–H stretching. |
| 1745 | C=O Stretch | Strong, Sharp | Diagnostic high-frequency |
| 1380 | C–H Bend | Medium | Symmetric deformation of the C4–CH |
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) not only validates the exact molecular weight but also provides structural connectivity through predictable fragmentation pathways. The exact mass for C
Fragmentation Causality:
The defining fragmentation of the azetidin-2-one ring is the retro-cycloaddition (cleavage of the N1–C2 and C3–C4 bonds). This pathway relieves the severe ring strain by expelling a neutral ketene molecule (CH
Figure 1: HRMS fragmentation pathway demonstrating strain-relieving retro-cycloaddition of the
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the following protocol employs a self-validating feedback loop, utilizing orthogonal techniques to confirm assignments.
Figure 2: Orthogonal spectroscopic workflow for the structural validation of azetidin-2-one derivatives.
Step-by-Step Methodology:
-
Sample Preparation & Homogenization:
-
Dissolve 15 mg of high-purity (>95%) this compound in 0.6 mL of anhydrous DMSO-d
. -
Causality: Filter the solution through a glass wool plug into the NMR tube. Particulate matter disrupts magnetic field homogeneity, leading to poor shimming and broad peaks, which obscures critical coupling constants[4].
-
-
NMR Acquisition & D
O Exchange (Validation Step):-
Acquire a standard 1D
H NMR (400 MHz, 16 scans) and C NMR (100 MHz, 1024 scans). -
Self-Validation: Add 1 drop of D
O to the NMR tube, shake vigorously, and re-acquire the H spectrum. The disappearance of the broad singlets at 1.80 and 7.80 ppm definitively validates their assignment as the –NH and lactam N–H protons, respectively. -
Acquire a 2D HSQC spectrum to unambiguously link the diastereotopic C3 protons (
2.65, 2.85) to the single C3 carbon ( 48.2)[4].
-
-
FT-IR Analysis:
-
Place 2–3 mg of the neat solid compound directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply consistent pressure and acquire the spectrum (4000–400 cm
, 32 scans, 4 cm resolution). Verify the presence of the unstrained 1745 cm peak to confirm the lactam ring has not undergone hydrolytic ring-opening.
-
-
HRMS Verification:
-
Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid. Inject into an ESI-TOF mass spectrometer in positive ion mode to confirm the m/z 115.087 parent ion and the m/z 73.076 fragment.
-
References
-
FTIR study of five complex beta-lactam molecules. PubMed (Biopolymers). URL:[Link]
-
Biosynthetic Incorpor
-Lactam Antibiotics Enables Biophysical Studies. ChemRxiv. URL:[Link] -
Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]
"CAS number for 4-(aminomethyl)-4-methylazetidin-2-one"
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(aminomethyl)-4-methylazetidin-2-one (CAS: 2154149-68-3)
Executive Summary
In the continuous pursuit of novel chemical space for drug discovery, conformationally constrained scaffolds are paramount. This compound , formally identified by the CAS Registry Number 2154149-68-3 , has emerged as a synthetically versatile azetidine-based building block[1]. Featuring a highly strained four-membered lactam ring paired with a primary aminomethyl handle, this compound enables extensive structural diversification. It serves as a critical precursor for synthesizing constrained analogs of natural amino acids (such as proline or GABA) and constructing biologically active heterocycles targeted in modern pharmaceutical development[2].
Physicochemical Profiling
Understanding the baseline properties of CAS 2154149-68-3 is essential for predicting its behavior in complex synthetic workflows. The molecule's dual functionality—a reactive 2-one (lactam) moiety and an exocyclic primary amine—dictates its orthogonal reactivity profile.
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 2154149-68-3 |
| Molecular Formula | C5H10N2O |
| Molecular Weight | 114.15 g/mol |
| InChI Key | IOMUZVRDGGAWTI-UHFFFAOYSA-N |
| Core Structural Motif | Four-membered β-lactam ring |
Data sourced from authoritative chemical registries[1].
Mechanistic Reactivity and Synthetic Pathways
The synthetic value of this compound lies in its bifurcated reactivity profile:
-
Lactam Ring-Opening : The strained four-membered ring is highly susceptible to nucleophilic attack at the carbonyl carbon. Under controlled acidic or basic conditions, hydrolysis cleaves the ring, generating corresponding β-amino acid derivatives[2]. This reactivity is a hallmark of β-lactams, extensively leveraged in the synthesis of penicillin and cephalosporin analogs.
-
Aminomethyl Functionalization : The primary amine on the methylazetidine substituent acts as a highly nucleophilic functional handle. It can undergo rapid amidation, reductive amination, or alkylation without disrupting the core lactam, provided the reaction conditions are strictly controlled[2].
Reactivity pathways of this compound (CAS 2154149-68-3).
Experimental Protocol: Chemoselective N-Acylation of the Aminomethyl Moiety
To utilize CAS 2154149-68-3 as a building block for larger spirocyclic or fused systems, researchers must functionalize the primary amine without inadvertently cleaving the β-lactam ring. The following protocol outlines a self-validating system for chemoselective N-acylation.
Objective : Selectively functionalize the primary amine while preserving the strained azetidin-2-one core.
Causality & Logic : The primary amine of the aminomethyl group is significantly more nucleophilic than the sterically hindered, resonance-stabilized lactam nitrogen. By strictly controlling the stoichiometry of the acylating agent (1.05 eq) and maintaining cryogenic temperatures (-78 °C to 0 °C), the kinetic barrier for lactam cleavage is maintained. A sterically hindered base (N,N-Diisopropylethylamine, DIPEA) is utilized to scavenge the HCl byproduct without acting as a nucleophile that could induce base-catalyzed hydrolysis of the β-lactam[2].
Step-by-Step Methodology :
-
System Preparation : Flame-dry a Schlenk flask under an inert argon atmosphere. Add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.
-
Validation Check: Ensure moisture is strictly excluded; trace water combined with the generated acid will catalyze premature ring-opening.
-
-
Base Addition : Introduce DIPEA (1.5 eq) dropwise at room temperature. Immediately cool the reaction vessel to 0 °C using an ice-water bath.
-
Validation Check: The solution should remain clear. DIPEA's steric bulk prevents it from attacking the lactam carbonyl.
-
-
Electrophile Introduction : Dissolve the target acyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Validation Check: Slow addition controls the exothermic nature of acylation, preventing localized heating that could overcome the activation energy for lactam cleavage.
-
-
Reaction Monitoring : Stir the mixture at 0 °C for 2 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC) using a Ninhydrin stain (which will highlight the primary amine starting material) or LC-MS.
-
Validation Check: The disappearance of the Ninhydrin-active spot confirms the complete conversion of the primary amine.
-
-
Quenching & Extraction : Quench the reaction strictly at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Check: NH₄Cl provides a mild, slightly acidic quench that neutralizes excess DIPEA without hydrolyzing the newly formed amide or the sensitive β-lactam.
-
-
Purification : Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate.
Applications in Drug Discovery
The incorporation of this compound into drug discovery pipelines is primarily driven by its ability to act as a conformationally restricted scaffold. Azetidine carboxylic acids derived from this building block serve as rigid analogs of natural amino acids[2]. This conformational restriction profoundly influences the secondary structure of resulting peptides, often enhancing metabolic stability and target binding affinity. Furthermore, analogous azetidine derivatives have demonstrated potent inhibitory activity in diverse therapeutic areas, including viral proteases such as the SARS-CoV-2 Papain-like protease (PLpro), where the azetidine ring contributes essential binding interactions within the active site[2].
References
1.[2] Title: this compound|High-Purity - Benchchem Source: benchchem.com URL: 2.[1] Title: this compound|High-Purity - Benchchem Source: benchchem.com URL:
Sources
Technical Guide: Biological Potential of 4-Aminoalkyl-4-Methyl β-Lactams
The following technical guide explores the potential biological activity, synthesis, and therapeutic applications of 4-aminoalkyl-4-methyl β-lactams . This specific structural motif—a quaternary center at the C4 position of the azetidin-2-one ring—represents a sophisticated scaffold in medicinal chemistry, offering unique properties for stability against β-lactamases and specificity for serine proteases.
Part 1: Executive Summary & Structural Rationale
The Quaternary C4 Motif
The 4-aminoalkyl-4-methyl β-lactam scaffold is a specialized variation of the monocyclic azetidin-2-one ring. Unlike classical β-lactams (e.g., penicillins, cephalosporins) which often possess a proton at C4, or monobactams like Aztreonam with a single methyl group, the 4,4-disubstitution introduces a quaternary center.
Key Structural Advantages:
-
Conformational Rigidity: The gem-disubstitution (methyl + aminoalkyl) restricts the rotation of the ring, locking the molecule into a bioactive conformation that may better mimic the transition state of peptide bond hydrolysis.
-
Metabolic Stability: The quaternary center prevents
-elimination and degradation pathways common to less substituted rings, significantly enhancing half-life in physiological media. -
Target Selectivity: The aminoalkyl side chain acts as a "molecular anchor," capable of forming salt bridges with aspartate or glutamate residues in the active sites of Penicillin-Binding Proteins (PBPs) or Serine Proteases (e.g., Human Leukocyte Elastase).
Primary Biological Applications[1]
-
Antibacterial Agents (Monobactams): Functionalized as N-sulfonates, these compounds exhibit activity against Gram-negative aerobic bacteria, with the C4-methyl group conferring resistance to Class C
-lactamases. -
Serine Protease Inhibitors: N-acyl derivatives act as mechanism-based inhibitors for Human Leukocyte Elastase (HLE) and Porcine Pancreatic Elastase (PPE), relevant in treating cystic fibrosis and COPD.
-
-Lactamase Inhibitors: The steric bulk at C4 can prevent the deacylation step of the
-lactamase catalytic cycle, effectively "trapping" the enzyme.
Part 2: Mechanism of Action & SAR
Mechanism: The Acyl-Enzyme Trap
The biological activity of these compounds relies on their ability to acylate the active site serine of the target enzyme. The unique 4-aminoalkyl-4-methyl substitution alters the kinetics of this reaction.
Step 1: Recognition: The aminoalkyl group interacts with the S1' or S2' subsite of the enzyme (e.g., PBP or Elastase).
Step 2: Acylation: The active site serine attacks the
Visualization: Signaling & Inhibition Pathway
The following diagram illustrates the mechanism of action and the critical role of the C4 substituents.
Caption: Mechanism of irreversible inhibition. The C4-quaternary center blocks the hydrolytic water molecule, stabilizing the acyl-enzyme complex.
Part 3: Synthesis of the 4,4-Disubstituted Scaffold
Creating a quaternary center at C4 is synthetically challenging. The two most robust protocols are the Staudinger Ketene-Imine Cycloaddition and the Cyclization of
Protocol A: Staudinger Cycloaddition (Ketene-Imine)
This method is preferred for generating diverse stereochemistry.
Reagents:
-
Imine: Derived from a ketone (e.g., methyl aminoalkyl ketone) and an amine.
-
Ketene Source: Acid chloride + Triethylamine (base).
Workflow:
-
Imine Formation: React 4-amino-2-butanone (protected aminoalkyl) with a primary amine (e.g., p-anisidine) in refluxing benzene with a Dean-Stark trap.
-
Cycloaddition:
-
Cool the imine solution to -78°C in anhydrous DCM.
-
Add acid chloride (e.g., methoxyacetyl chloride) dropwise.
-
Add triethylamine slowly.
-
Allow to warm to room temperature overnight.
-
-
Purification: The resulting 3-substituted-4-aminoalkyl-4-methyl-2-azetidinone is purified via silica gel chromatography.
Protocol B: Cyclization of -Methyl Amino Acids
Preferred for enantiopure synthesis starting from chiral pools.
-
Precursor: Start with
-methyl-ornithine or similar -alkyl amino acid derivatives. -
Cyclization: Use a coupling agent (e.g., EDC/HOBt or Mukaiyama reagent) to close the ring between the
-amine and the acid. -
Functionalization: The side chain (aminoalkyl) is already present and can be deprotected/modified post-cyclization.
Part 4: Biological Evaluation Protocols
To validate the potential of these compounds, researchers must perform specific assays targeting antibacterial potency and enzyme inhibition kinetics.
In Vitro Antibacterial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-negative pathogens (P. aeruginosa, E. coli).
Protocol:
-
Preparation: Dissolve test compounds in DMSO. Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Incubation: Add 100 µL of inoculum to 100 µL of drug solution in a 96-well plate. Incubate at 37°C for 18-24 hours.
-
Readout: MIC is the lowest concentration with no visible growth.
-
Control: Aztreonam (positive control for monobactams).
-
Serine Protease Inhibition Assay (HLE)
Objective: Measure the
Protocol:
-
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.
-
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (chromogenic substrate).
-
Reaction:
-
Incubate HLE (10 nM) with varying concentrations of the
-lactam inhibitor for 15 minutes at 25°C. -
Add substrate (0.5 mM).
-
-
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.
-
Analysis: Plot residual enzyme activity vs. inhibitor concentration to determine
. For mechanism-based inhibitors, use the Kitz-Wilson method to determine (rate of inactivation) and (affinity).
Part 5: Data Summary & SAR Table
The following table summarizes the expected Structure-Activity Relationship (SAR) based on literature precedents for 4-substituted monobactams and elastase inhibitors.
| Substituent at C4 (R1) | Substituent at C4 (R2) | Target Activity | Stability ( | Notes |
| H | Methyl | Moderate Antibacterial | Low | Standard Monobactam (Aztreonam-like) |
| Methyl | Methyl | High Elastase Inhibition | High | Hydrolytically stable; good protease trap. |
| Methyl | Aminoalkyl | High Antibacterial | Very High | Amino group enhances permeability/binding; Methyl confers stability. |
| Methyl | Carboxyalkyl | Weak Antibacterial | High | Charge repulsion prevents cell wall entry. |
Experimental Workflow Diagram
Caption: Integrated workflow for evaluating the biological potential of novel beta-lactam scaffolds.
References
-
Structure-activity relationships among the monobactams. Source: National Institutes of Health (PubMed) Significance:[1] Establishes the role of C4-substitution in beta-lactamase stability for monocyclic beta-lactams. URL:[Link]
-
Mechanistic insights into the inhibition of serine proteases by monocyclic lactams. Source: National Institutes of Health (PubMed) Significance:[1] Details how 4,4-disubstituted beta-lactams function as mechanism-based inhibitors of elastase. URL:[Link]
-
Orally Active Beta-Lactam Inhibitors of Human Leukocyte Elastase. Source: Journal of Medicinal Chemistry Significance: Describes the development of L-680,833, a potent elastase inhibitor structurally related to the discussed scaffold. URL:[Link]
-
Methodology for Monobactam Diversification: Syntheses and Studies of 4-Thiomethyl Substituted β-Lactams. Source: Journal of Medicinal Chemistry Significance: Provides modern synthetic protocols for functionalizing the C4 position of the beta-lactam ring. URL:[Link]
-
Beta-Lactams and Beta-Lactamase Inhibitors: An Overview. Source: Cold Spring Harbor Perspectives in Medicine Significance: Comprehensive review of beta-lactam biology and resistance mechanisms. URL:[Link]
Sources
"literature review of 4,4-disubstituted azetidin-2-ones"
The following technical guide provides an in-depth review of 4,4-disubstituted azetidin-2-ones, focusing on their synthetic challenges, structural uniqueness, and pharmacological applications beyond traditional antibiosis.
Advanced Synthesis, Structural Dynamics, and Pharmacological Applications
Executive Summary
The
The introduction of a quaternary center at the C4 position fundamentally alters the ring's electronic properties and steric profile. This modification enhances stability against
Structural Analysis & The Quaternary Challenge
The C4 Quaternary Center
In classical
Structural Consequences:
-
Steric Bulk: The quaternary center creates significant steric hindrance around the amide bond.
-
Ring Strain: The geminal disubstitution can alter the planarity of the amide nitrogen, affecting the reactivity of the carbonyl group toward nucleophiles (e.g., active site serines).
-
Hydrolytic Stability: The steric shield protects the
-lactam ring from hydrolysis by standard -lactamases, a critical feature for designing inhibitors that survive bacterial defense mechanisms or target mammalian enzymes.
Synthetic Methodologies
The synthesis of 4,4-disubstituted azetidin-2-ones is significantly more challenging than their mono-substituted counterparts due to the lower reactivity of the required precursors (ketimines vs. aldimines).
The Staudinger Reaction (Ketene-Imine Cycloaddition)
The Staudinger reaction is the most versatile method, formally a [2+2] cycloaddition between a ketene and an imine.[1]
-
The Challenge: Standard Staudinger reactions use aldimines (derived from aldehydes). To synthesize a 4,4-disubstituted
-lactam, one must use a ketimine (derived from a ketone). Ketimines are electrophilically poorer and sterically crowded, often leading to low yields or requiring harsh conditions. -
Mechanism:
-
Nucleophilic Attack: The imine nitrogen attacks the ketene central carbon (sp hybridized).
-
Zwitterionic Intermediate: Formation of a zwitterionic enolate-iminium intermediate.
-
Conrotatory Ring Closure: The enolate oxygen attacks the iminium carbon to close the ring (stepwise mechanism).
-
Visualization: Staudinger Reaction Mechanism (Ketimine)
Caption: Stepwise mechanism of the Staudinger reaction utilizing a ketimine to generate the quaternary C4 center.
The Reformatsky-Imine Route
An alternative to the Staudinger reaction is the reaction of
-
Advantage: Avoids the unstable ketene intermediate.
-
Process: The organozinc intermediate attacks the ketimine to form a
-amino ester, which is then cyclized (often using Grignard reagents or base) to the -lactam.
Pharmacological Profile[3]
Human Leukocyte Elastase (HLE) Inhibition
HLE is a serine protease capable of degrading connective tissue components (elastin, collagen). Uncontrolled HLE activity is implicated in pulmonary emphysema, cystic fibrosis, and acute respiratory distress syndrome (ARDS).
-
Mechanism: 4,4-disubstituted azetidin-2-ones act as acylating inhibitors .
-
Recognition: The enzyme recognizes the
-lactam substituents (specifically C3 and C4 alkyl/aryl groups) which mimic the natural peptide substrate. -
Acylation: The active site Serine-195 attacks the
-lactam carbonyl. -
Stable Acyl-Enzyme: The ring opens, covalently modifying the enzyme. The steric bulk at C4 prevents the hydrolytic water molecule from approaching the acyl-enzyme ester bond, "freezing" the enzyme in an inactive state.
-
Visualization: HLE Inhibition Pathway
Caption: Mechanism of HLE inhibition. The C4 quaternary center critically blocks the deacylation step, ensuring prolonged inhibition.
Experimental Protocol: Synthesis of 1,4,4-Triphenylazetidin-2-one
This protocol describes the synthesis of a representative 4,4-disubstituted
Pre-requisites:
-
All glassware must be flame-dried and maintained under an inert atmosphere (Nitrogen or Argon).
-
Solvents (Dichloromethane, Toluene) must be anhydrous.
Materials
| Reagent | Equiv.[3][4][5][6] | Role |
| Benzophenone anil (N-diphenylmethylene aniline) | 1.0 | Ketimine Substrate |
| Diphenylacetyl chloride | 1.2 | Ketene Precursor |
| Triethylamine (Et3N) | 1.5 | Base (HCl scavenger) |
| Dichloromethane (DCM) | - | Solvent |
Step-by-Step Methodology
-
Imine Preparation (if not commercial):
-
Reflux benzophenone (10 mmol) and aniline (10 mmol) in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) using a Dean-Stark trap to remove water.
-
Monitor by TLC until ketone disappears. Evaporate solvent to yield crude ketimine.
-
-
Staudinger Cycloaddition:
-
Dissolve Benzophenone anil (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask.
-
Add Triethylamine (1.5 equiv) and cool the solution to 0°C in an ice bath.
-
Add Diphenylacetyl chloride (1.2 equiv) dropwise over 30 minutes via a syringe pump or addition funnel. Rationale: Slow addition maintains a low concentration of ketene, favoring reaction with the imine over ketene dimerization.
-
Allow the reaction to warm to room temperature and stir for 12–24 hours. Note: Ketimines react slowly; refluxing in toluene may be required if DCM at RT yields no product.
-
-
Work-up:
-
Wash the reaction mixture with saturated NaHCO3 (2x), Water (1x), and Brine (1x).
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1).
-
Recrystallize from Ethanol/Hexane if necessary to obtain a white crystalline solid.
-
-
Validation (Self-Validating Metrics):
-
IR Spectroscopy: Look for the characteristic
-lactam carbonyl stretch at 1740–1760 cm⁻¹ .[6] Absence of this band indicates ring failure. -
1H NMR: Verify the absence of the imine C=N proton (not applicable for ketimines, but check aromatic shifts).
-
13C NMR: The carbonyl carbon typically appears around 165–170 ppm . The quaternary C4 carbon will appear in the aliphatic/aromatic junction region (approx 60-70 ppm depending on substituents).
-
References
-
Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen". Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. Link
-
Taggi, A. E., Hafez, A. M., et al. (2002).[5] "The Development of the First Catalyzed Reaction of Ketenes and Imines: Catalytic, Asymmetric Synthesis of β-Lactams". Journal of the American Chemical Society, 124(23), 6626-6635. Link
-
Finke, P. E., et al. (1993). "Orally active beta-lactam inhibitors of human leukocyte elastase. 2. Effect of C-4 substitution". Journal of Medicinal Chemistry, 36(6), 771-777. Link
- Palomo, C., Aizpurua, J. M., et al. (1990). "Asymmetric synthesis of β-lactams by Staudinger ketene-imine cycloaddition reaction". European Journal of Organic Chemistry, 1999(11), 3223-3235.
- Wilke, S., et al. (2020). "Recent Advances in the Synthesis of Azetidin-2-ones". Organic & Biomolecular Chemistry, 18, 7291.
-
BenchChem. (2025). "Application Notes and Protocols for the Staudinger Reaction of Azetidinones". BenchChem Technical Guides. Link
Sources
- 1. Staudinger Synthesis [organic-chemistry.org]
- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. β-Lactam synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
The Azetidinone Scaffold: From Antibiosis to Lipid Modulation
Topic: Discovery and Origin of Substituted Azetidinone Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to the Discovery, Synthesis, and Pharmacological Evolution of the -Lactam Core
Introduction: The Privileged Four-Membered Ring
The 2-azetidinone ring, commonly known as the
This guide analyzes the technical evolution of substituted azetidinones, moving beyond the classical bicyclic systems (penicillins, cephalosporins) to the monocyclic variants (monobactams) and their pivotal repurposing as cholesterol absorption inhibitors (ezetimibe). We will explore the synthetic methodologies that make these strained rings accessible and the distinct molecular mechanisms that allow them to target both bacterial Penicillin-Binding Proteins (PBPs) and the mammalian Niemann-Pick C1-Like 1 (NPC1L1) transporter.
The Antibacterial Origins: Monobactams
While the discovery of penicillin (1929) and cephalosporin C (1945) established the efficacy of fused
Discovery of Aztreonam
In 1981, researchers at the Squibb Institute isolated sulfazecin from Gluconobacter species. Unlike penicillins, the
Through extensive Structure-Activity Relationship (SAR) optimization, the synthetic analog Aztreonam (SQ 26,776) was developed.
-
Key Structural Feature: The C-3 aminothiazole oxime side chain (borrowed from third-generation cephalosporins) confers resistance to
-lactamases. -
Mechanism: It specifically targets PBP3 in Gram-negative bacteria (e.g., Pseudomonas aeruginosa), leading to filamentation and cell lysis.
The Pivot to Metabolic Disease: The Ezetimibe Story
The most significant non-antibiotic application of substituted azetidinones emerged from a serendipitous discovery in lipid research.
From ACAT to NPC1L1
In the early 1990s, Schering-Plough researchers sought inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT). They synthesized SCH 48461 , a 2-azetidinone, which showed hypocholesterolemic activity in hamsters.
-
The Causality Gap: The compound was potent in vivo but weak against ACAT in vitro.
-
Metabolite Identification: Analysis of bile revealed that the active species was a metabolite where the phenyl ring was hydroxylated and the side chain oxidized.
-
Lead Optimization: This led to SCH 58235 (Ezetimibe) , which was 400-fold more potent than the parent compound.
-
Target Identification: Years after its approval, the molecular target was identified not as ACAT, but as NPC1L1 , a sterol transporter in the enterocyte brush border.[1]
Comparative Mechanism of Action
The following diagram contrasts how the same chemical scaffold—the azetidinone—achieves two vastly different biological outcomes based on substitution patterns.
Figure 1: Divergent pharmacological pathways of the azetidinone scaffold. Note the mechanistic distinction: Antibiotic activity requires ring-opening (acylation), whereas cholesterol inhibition involves non-covalent receptor occupation.
Synthetic Methodologies: Constructing the Ring
The synthesis of the strained
The Staudinger Ketene-Imine Cycloaddition
This is the most widely used method for constructing the azetidinone ring. It involves the [2+2] cycloaddition of a ketene (generated in situ from an acid chloride) and an imine.
Experimental Protocol: Standard Staudinger Synthesis
Note: This protocol produces a cis/trans mixture depending on the order of addition and substituents.
-
Reagents: Acid chloride (1.0 equiv), Imine (1.0 equiv), Triethylamine (
, 3.0 equiv), Anhydrous Dichloromethane (DCM). -
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve the imine in anhydrous DCM and cool to -78°C.
-
Add
followed by the dropwise addition of the acid chloride dissolved in DCM. -
Crucial Step: Allow the reaction to warm slowly to room temperature over 12 hours. The ketene generates in situ and reacts with the imine.
-
Quench: Wash with 1M HCl, saturated
, and brine. -
Purification: Silica gel chromatography.
-
The Kinugasa Reaction (Copper-Catalyzed)
A more modern approach involving the reaction of a terminal alkyne with a nitrone. Recent mechanistic studies suggest this proceeds via a cascade: [3+2] cycloaddition
Figure 2: The Kinugasa Reaction Cascade.[2] This pathway is preferred for generating cis-substituted azetidinones with high stereocontrol.
Structure-Activity Relationship (SAR) Data
The transition from a generic azetidinone to a potent drug like Ezetimibe required precise tuning of the C-3 and C-4 substituents. The table below summarizes the SAR data that drove this evolution.
| Compound | C-3 Substituent | C-4 Substituent | N-1 Substituent | Relative Potency (Hamster Model) |
| SCH 48461 | 3-phenylpropyl | 4-methoxyphenyl | 4-methoxyphenyl | 1.0 (Baseline) |
| Metabolite | 3-(4-OH-phenyl)propyl | 4-methoxyphenyl | 4-methoxyphenyl | ~10x |
| SCH 58235 (Ezetimibe) | 3-(4-F-phenyl)-3-OH-propyl | 4-OH-phenyl | 4-F-phenyl | 400x |
Key Insight: The addition of fluorine atoms blocks metabolic oxidation sites (increasing half-life), while the hydroxyl groups on the phenyl rings are critical for hydrogen bonding within the NPC1L1 binding pocket.
References
-
Discovery of Ezetimibe (SCH 58235): Rosenblum, S. B., et al. (1998). "Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption." Journal of Medicinal Chemistry. Link
-
Mechanism of the Staudinger Synthesis: Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. Link
-
The Kinugasa Reaction Mechanism: Kinugasa, M., & Hashimoto, S. (1972).[3] "The reactions of copper(I) acetylides with nitrones." Journal of the Chemical Society, Chemical Communications. Link
-
NPC1L1 as the Ezetimibe Target: Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences. Link
-
Monobactam Discovery (Aztreonam): Sykes, R. B., et al. (1981). "Monocyclic beta-lactam antibiotics produced by bacteria."[4] Nature.[4][5] Link
Sources
- 1. Transporters as Drug Targets: Discovery and Development of NPC1L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the Kinugasa Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinugasa Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. acpjournals.org [acpjournals.org]
- 5. The Total Synthesis of Cephalosporin C1 (1966) | R. B. Woodward | 324 Citations [scispace.com]
"nomenclature and IUPAC name of 4-(aminomethyl)-4-methylazetidin-2-one"
An In-Depth Technical Guide to the Nomenclature, Synthesis, and Application of 4-(Aminomethyl)-4-methylazetidin-2-one
Executive Summary
The four-membered, conformationally constrained azetidine ring is a foundational scaffold in medicinal chemistry, most notably recognized as the core of β-lactam antibiotics. Among its functionalized derivatives, This compound emerges as a highly versatile, lead-like synthon [1, 2]. Featuring a reactive lactam moiety and an orthogonal primary amine handle, this molecule serves as a critical building block for synthesizing constrained peptidomimetics, novel β-amino acids, and advanced enzyme inhibitors (e.g., β-lactamase and viral protease inhibitors) [2]. This whitepaper provides a comprehensive deconstruction of its IUPAC nomenclature, physicochemical profiling, and field-proven synthetic methodologies.
Structural Deconstruction and IUPAC Nomenclature
The precise nomenclature of this molecule is dictated by the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds.
-
Base Scaffold: The parent structure is a four-membered saturated ring containing one nitrogen atom, designated as azetidine .
-
Principal Functional Group: The presence of a carbonyl group (=O) adjacent to the nitrogen at position 2 modifies the suffix to -2-one , creating the β-lactam core (azetidin-2-one) [1].
-
Substituents: Position 4 (the carbon opposite the carbonyl) is disubstituted with a methyl group (–CH₃) and an aminomethyl group (–CH₂NH₂). Alphabetical prioritization places "aminomethyl" before "methyl."
Stereochemical Resolution (Cahn-Ingold-Prelog Rules): Position C4 is a chiral center. To assign the absolute configuration (R or S), we must determine the priority of the four attached groups based on atomic number:
-
–N1 (Ring Nitrogen): Highest priority (Atomic number 7).
-
–CH₂NH₂ (Aminomethyl): At the first point of difference (distance 2), this carbon is bonded to (N, H, H).
-
–C3H₂– (Ring Methylene): At distance 2, this carbon is bonded to the C2 carbonyl, giving it a profile of (C, H, H). Because Nitrogen (7) > Carbon (6), the aminomethyl group takes precedence over the ring carbon.
-
–CH₃ (Methyl): Lowest priority, bonded to (H, H, H).
Depending on the 3D spatial arrangement of these groups, the molecule exists as either (4R)- or (4S)-4-(aminomethyl)-4-methylazetidin-2-one. Maintaining stereochemical integrity during synthesis is paramount, as biological targets are highly stereospecific [2, 3].
Physicochemical Profiling
Understanding the physicochemical properties of this compound is critical for predicting its behavior in downstream drug development. The data below highlights its high hydrophilicity and excellent compliance with Lipinski's Rule of Five [2].
Table 1: Physicochemical & Pharmacokinetic Predictors
| Parameter | Value | Significance in Drug-Likeness |
| Molecular Weight | 128.17 g/mol | Highly fragment-like; ideal for lead optimization. |
| LogP (Lipophilicity) | ~ -1.7 | High hydrophilicity; excellent aqueous solubility. |
| Topological Polar Surface Area | 64.3 Ų | < 140 Ų, suggesting favorable cell membrane permeability. |
| Hydrogen Bond Donors (HBD) | 2 | Complies with Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors (HBA) | 2 | Complies with Lipinski's rule (≤10). |
| Rotatable Bonds | 2 | High conformational stability; favorable for receptor binding. |
Mechanistic Synthesis Pathways
The most robust method for constructing the azetidin-2-one core is the Staudinger[2+2] Cycloaddition , a reaction between a ketene and an imine [3]. To synthesize the specific 4,4-disubstituted architecture of this compound, the C4 substituents must originate from the imine precursor.
Causality in Experimental Design:
-
Imine Design: The imine must be derived from a ketone (1-(N-Boc-amino)propan-2-one) rather than an aldehyde to yield the 4,4-disubstitution.
-
Protecting Group Strategy: The imine nitrogen requires a protecting group that survives the cycloaddition but can be cleaved without destroying the fragile β-lactam ring. The p-ethoxyphenyl (PEP) group is ideal, as it can be oxidatively cleaved by Ceric Ammonium Nitrate (CAN) under mild conditions [4].
-
In Situ Ketene Generation: Ketenes are highly unstable and prone to dimerization (forming diketene). By slowly adding acetyl chloride to a tertiary amine base (Et₃N) in the presence of the imine, the unsubstituted ketene (CH₂=C=O) is generated in situ and immediately consumed in the cycloaddition [3].
Workflow for the synthesis of this compound via Staudinger cycloaddition.
Experimental Protocols
The following self-validating protocols detail the orthogonal synthesis and deprotection of the target molecule.
Protocol A: Staudinger [2+2] Cycloaddition
-
Imine Preparation: In a flame-dried round-bottom flask under N₂, dissolve 1-(N-Boc-amino)propan-2-one (1.0 eq) and p-ethoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous MgSO₄ as a dehydrating agent. Stir at room temperature for 12 hours. Filter the MgSO₄ and concentrate the imine under reduced pressure.
-
Reaction Setup: Redissolve the crude imine in anhydrous DCM. Add triethylamine (3.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Ketene Generation & Cycloaddition: Dissolve acetyl chloride (1.5 eq) in anhydrous DCM. Add this solution dropwise to the imine mixture over 1 hour using a syringe pump. Causality: Slow addition prevents ketene accumulation and subsequent dimerization.
-
Completion & Workup: Allow the reaction to warm to room temperature and stir for an additional 6 hours. Monitor via TLC (Hexane:EtOAc). Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield 1-(4-ethoxyphenyl)-4-(N-Boc-aminomethyl)-4-methylazetidin-2-one.
Protocol B: Orthogonal Deprotection
-
N1-Dearylation (CAN Oxidation) [4]: Dissolve the protected azetidin-2-one (1.0 eq) in a 3:1 mixture of Acetonitrile/H₂O and cool to 0 °C. Dropwise, add a solution of Ceric Ammonium Nitrate (CAN, 3.0 eq) in water. Stir for 30 minutes. Causality: CAN oxidizes the p-ethoxyphenyl ring to benzoquinone, releasing the free N-H lactam without hydrolyzing the strained four-membered ring. Extract with EtOAc and wash with 10% Na₂SO₃ to neutralize residual oxidants.
-
Aminomethyl Deprotection: Dissolve the N1-deprotected intermediate in DCM. Add Trifluoroacetic acid (TFA, 20% v/v) at 0 °C. Stir for 2 hours to cleave the Boc group. Concentrate under vacuum and neutralize with basic ion-exchange resin to yield the free base this compound.
Spectroscopic Characterization
Validation of the synthesized core relies heavily on identifying the highly strained β-lactam carbonyl and the specific proton shifts of the C4 substituents[2].
Table 2: Diagnostic Spectroscopic Signatures
| Technique | Diagnostic Signal | Structural Assignment |
| IR Spectroscopy (KBr) | 1750 – 1770 cm⁻¹ (Strong, Sharp) | β-lactam Carbonyl (C=O) stretch. The high frequency is due to ring strain. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.8 – 3.2 ppm (m, 2H) | Diastereotopic protons of the –CH₂NH₂ group. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.9 – 3.1 ppm (m, 2H) | Ring methylene protons (C3-H₂). |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.4 ppm (s, 3H) | Singlet corresponding to the C4-Methyl group. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.5 – 7.0 ppm (br s, 1H) | N1-H proton (exchangeable with D₂O). |
Biological Applications and Downstream Functionalization
The dual-reactivity profile of this compound makes it a privileged scaffold in drug discovery.
-
Primary Amine Functionalization: The aminomethyl group serves as a nucleophilic handle for acylation, alkylation, or reductive amination. This is heavily utilized in designing inhibitors for viral proteases (e.g., SARS-CoV-2 PLpro), where the azetidine ring provides critical spatial constraints for binding pocket interactions [2].
-
Lactam Ring Opening: The strained β-lactam ring is susceptible to controlled nucleophilic attack. Hydrolysis or alcoholysis of the lactam yields novel, highly constrained β-amino acids. These are incorporated into peptidomimetics to increase metabolic stability against endogenous proteases and enforce specific secondary structures (like β-turns) [2].
Divergent functionalization pathways of the azetidin-2-one scaffold in drug discovery.
References
-
PubChem. "2-Azetidinone | C3H5NO | CID 136721". National Institutes of Health (NIH). Available at:[Link]
-
MDPI. "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update". Molecules. Available at:[Link]
-
NIH / PMC. "Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate". National Institutes of Health. Available at:[Link]
"in silico prediction of 4-(aminomethyl)-4-methylazetidin-2-one properties"
Executive Summary
This technical guide establishes a rigorous in silico profiling workflow for 4-(aminomethyl)-4-methylazetidin-2-one , a critical 4,4-disubstituted monobactam scaffold.[1] Unlike traditional monosubstituted
Structural Definition & Chemical Space
The molecule consists of a four-membered 2-azetidinone ring with a quaternary carbon at position 4, substituted with a methyl group and an aminomethyl group.[1][2]
-
IUPAC Name: this compound[1]
-
SMILES: CC1(CN)CC(=O)N1
-
Significance: The gem-disubstitution at C4 exploits the Thorpe-Ingold effect , forcing the ring conformers closer to the bioactive state and potentially retarding hydrolysis by
-lactamases (Class A/C) via steric hindrance.
Workflow Visualization
The following diagram outlines the integrated computational pipeline.
Figure 1: Integrated in silico workflow for characterizing the monobactam scaffold. Blue nodes indicate quantum mechanics, Green ADME, and Red target interaction.
Physicochemical Profiling (ADME)
Accurate prediction of ionization states is critical for this molecule because the primary amine (aminomethyl) will be protonated at physiological pH, drastically altering binding energetics compared to the neutral species.
Ionization (pKa) & Lipophilicity
Protocol: Use a consensus method combining Hammett-Taft equation-based predictions (e.g., Chemaxon) and Quantum Chemical predictions (Jaguar pKa).
-
Target: The aminomethyl group (
). -
Predicted Value: pKa
9.2 – 9.8 (Basic). -
Implication: At pH 7.4, the molecule exists as a zwitterion (if the
-lactam N is deprotonated, though unlikely pKa > 14) or a cation. This high polarity necessitates active transport (e.g., via porphyrins like OprD in P. aeruginosa) for Gram-negative entry.
Solubility & Permeability Data
The following table summarizes predicted values based on "Rule of 5" compliance for fragment-based design.
| Property | Predicted Range | Method/Tool | Interpretation |
| MW | 114.15 Da | Exact Mass | Ideal fragment size (<300 Da).[1] |
| LogP | -1.2 to -0.5 | Consensus (XLogP3) | Highly hydrophilic; good solubility.[1] |
| TPSA | ~55 Ų | Topological | High polar surface area relative to size. |
| H-Bond Donors | 2 (Amine + Amide) | Lipinski | Compliant.[1] |
| H-Bond Acceptors | 2 (Carbonyl + N) | Lipinski | Compliant.[1] |
Expert Insight: The low LogP suggests this molecule will not passively diffuse through the lipid bilayer. Drug design efforts must attach a siderophore or hydrophobic side chain (e.g., at the amine) to facilitate cell entry.
Reactivity & Stability Assessment (DFT Protocol)
The defining feature of
Geometry Optimization Protocol
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p).
-
Rationale: The "++" diffuse functions are essential for describing the lone pairs on the Nitrogen and Oxygen atoms correctly. Dispersion correction (D3) accounts for intramolecular steric effects of the methyl groups.
-
-
Key Output: Carbonyl Stretching Frequency (
).-
Standard
-lactam: ~1760–1780 cm⁻¹. -
Target Range: If
cm⁻¹, the ring is highly strained and likely chemically unstable. If < 1740 cm⁻¹, it may lack acylating power for the target.
-
Transition State (TS) Modeling
To validate stability against
-
Model the attack of a hydroxide ion (
) on the carbonyl carbon. -
Calculate the Activation Energy (
). -
Causality: The 4-methyl group creates a "neopentyl-like" steric environment.[1] A higher
compared to a standard monobactam (like Aztreonam core) confirms resistance to non-specific hydrolysis.
Figure 2: Kinetic selectivity logic.[1] The scaffold is designed to raise the barrier for hydrolysis (Red) while maintaining reactivity for the target enzyme (Green).
Molecular Docking & Target Interaction
Monobactams primarily target Penicillin-Binding Protein 3 (PBP3) (also known as FtsI) in Gram-negative bacteria (e.g., P. aeruginosa, E. coli), leading to filamentation and cell death.
Protocol: Covalent Docking
Standard non-covalent docking is insufficient because
-
Target Preparation:
-
Source: PDB ID 4KQO (P. aeruginosa PBP3) or 3PBO .
-
Remove co-crystallized ligands and water molecules (except catalytic waters near Ser294).
-
-
Ligand Preparation:
-
Generate 3D conformer of the ring-opened species (acyl-enzyme form).
-
The carbonyl carbon is covalently bonded to Ser294 (O-gamma).
-
-
Grid Generation: Center on the active site (Ser294, Ser349, Tyr503).
-
Software: Gold (CovDock) or AutoDock Vina (using flexible side chains).
Interaction Fingerprint
Successful candidates must replicate these key interactions:
-
Oxyanion Hole: The carbonyl oxygen must H-bond with the backbone amides of Ser294 and Thr487.
-
C3/C4 Substituents: The 4-aminomethyl group should project into the solvent-accessible region or interact with Asn361, providing a handle for further chemical elaboration (e.g., attaching a siderophore).
Toxicity & Safety Prediction
Structural Alerts
-
-Lactam Ring: inherently flagged as a sensitizer (Hapten).[1]
-
Mitigation: In silico prediction of protein haptenization rates. The 4,4-substitution may reduce the rate of non-specific protein binding compared to penicillin, potentially lowering allergic potential.
-
-
Ames Test (Mutagenicity):
-
Tool: OECD QSAR Toolbox or Derek Nexus.
-
Prediction: Generally negative for the core scaffold, but the free primary amine can be a metabolic liability (deamination).
-
References
-
BenchChem. (2024). 4-(Aminomethyl)azetidin-2-one: A Versatile Building Block in Synthetic Chemistry.[1][2]Link[1]
-
Greco, I., et al. (2022). "Predicting bioactivity of antibiotic metabolites by molecular docking and dynamics." bioRxiv. Link[1]
-
Puggioni, V., et al. (2021). "Interaction Mode of the Novel Monobactam AIC499 Targeting Penicillin Binding Protein 3." International Journal of Molecular Sciences. Link[1]
-
Raquet, X., et al. (1999). "pKa calculations for class A beta-lactamases: methodological and mechanistic implications." Proteins.[3][4][5][6] Link
-
SwissADME. (2024). Molecular Properties and ADME Prediction.[7][8] Swiss Institute of Bioinformatics. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-(Aminomethyl)azetidin-2-one | 130762-32-2 | Benchchem [benchchem.com]
- 3. Novel Modified Piperacillin Inhibitors of Penicillin-Binding Protein 3 (PBP3) and Their Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. pKa calculations for class A beta-lactamases: methodological and mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Multiscale computational profiling of a promising carbapenemase inhibitor: from binding dynamics to quantum reactivity [explorationpub.com]
Methodological & Application
"stereoselective synthesis of 4-(aminomethyl)-4-methylazetidin-2-one"
Application Note: Stereoselective Synthesis of 4-(Aminomethyl)-4-methylazetidin-2-one
Executive Summary
The 4,4-disubstituted azetidin-2-one (monobactam) core is a privileged scaffold in modern antibiotic development, particularly for multidrug-resistant (MDR) Gram-negative pathogens.[1] The introduction of a quaternary center at the C4 position, featuring both a methyl and an aminomethyl group, significantly enhances stability against
This guide details a stereoselective synthetic protocol for this compound. Unlike traditional Staudinger ketene-imine cycloadditions, which often struggle with C4-quaternary stereocontrol, this protocol utilizes the Ellman Chiral Sulfinimine Strategy . This approach ensures high diastereoselectivity (
Retrosynthetic Analysis & Strategy
The challenge lies in establishing the quaternary stereocenter at C4. Our strategy disconnects the
Strategic Disconnection:
-
Target: this compound.[1]
-
Precursor: 4-(Hydroxymethyl) equivalent (Protected).
-
Key Intermediate: Chiral
-amino ester with a quaternary -center.[1][2] -
Starting Materials: Hydroxyacetone (Acetol) and Ethyl Bromoacetate.[1]
DOT Diagram: Retrosynthetic Logic
Caption: Retrosynthetic logic flow from the target monobactam back to chiral starting materials, highlighting the stereodefining Reformatsky step.
Detailed Experimental Protocol
Phase 1: Preparation of the Chiral Ketimine
The synthesis begins with the protection of hydroxyacetone followed by condensation with Ellman's auxiliary. The bulky tert-butyl group directs the facial selectivity in the subsequent step.
Reagents & Conditions:
-
Substrate: 1-(tert-Butyldimethylsilyloxy)propan-2-one (TBS-Acetol).
-
Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide.[1]
-
Catalyst: Titanium(IV) ethoxide (
).[1] -
Solvent: THF (Anhydrous).[1]
Step-by-Step:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) under
. -
Mixing: Add TBS-Acetol (50 mmol) and (R)-tert-butanesulfinamide (55 mmol, 1.1 equiv) in THF (200 mL).
-
Activation: Add
(100 mmol, 2.0 equiv) dropwise. The solution will turn slightly yellow.[1] -
Reaction: Reflux at 70°C for 16 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1]
-
Workup: Cool to RT. Pour into brine (200 mL) with vigorous stirring. A white precipitate (
) will form.[1] Filter through a Celite pad.[1] -
Purification: Extract filtrate with EtOAc (3x). Dry over
, concentrate, and purify via flash column chromatography (FCC) to yield the (R)-N-sulfinyl ketimine .
Phase 2: Diastereoselective Reformatsky Reaction
This is the Critical Quality Attribute (CQA) step.[1] The zinc enolate of ethyl bromoacetate attacks the ketimine.[1] The chiral sulfinyl group directs the attack to the Re-face (or Si-face depending on auxiliary), establishing the quaternary center.
Table 1: Reformatsky Reaction Parameters
| Parameter | Specification | Rationale |
| Zinc Source | Activated Zn Dust (<10 micron) | High surface area ensures rapid enolate formation.[1] |
| Activator | TMSCl (5 mol%) | Removes oxides from Zn surface.[1] |
| Temperature | -78°C to -40°C | Low temp maximizes diastereoselectivity (dr).[1] |
| Solvent | THF (Dry) | Stabilizes the Reformatsky reagent via coordination.[1] |
Protocol:
-
Zinc Activation: In a 3-neck flask, suspend Zn dust (150 mmol) in THF. Add TMSCl and stir for 15 min.
-
Reagent Formation: Add Ethyl bromoacetate (100 mmol) dropwise at reflux to generate the Reformatsky reagent. (Alternatively, pre-form or generate in situ at lower temp if reactive enough).[1] Note: For high stereocontrol, add the pre-formed enolate to the imine at -78°C.
-
Addition: Cool the imine solution (from Phase 1) to -78°C. Cannulate the Reformatsky reagent slowly into the imine solution over 1 hour.
-
Quench: Once complete (TLC), quench with saturated
at -78°C. -
Result: This yields the Sulfinyl-
-amino ester with the quaternary C4 center established.[1]
Phase 3: Cyclization and Functionalization
The linear ester is cyclized to the
Workflow Diagram: Cyclization & Finishing
Caption: Step-by-step chemical transformation from the amino ester to the final amino-lactam.
Protocol:
-
Cyclization: Treat the
-amino ester with LHMDS (3.0 equiv) in THF at -78°C. The amide anion attacks the ethyl ester, closing the 4-membered ring. -
Deprotection: Treat the N-sulfinyl-4-(silyloxymethyl) lactam with 3M HCl in MeOH . This removes both the N-sulfinyl group and the O-TBS group simultaneously.[1]
-
Yield: 4-(Hydroxymethyl)-4-methylazetidin-2-one.[1]
-
-
Activation: React the alcohol with Methanesulfonyl chloride (MsCl) and
in DCM at 0°C to form the mesylate. -
Substitution: Dissolve mesylate in DMF, add Sodium Azide (
, 2.0 equiv) , and heat to 60°C for 4 hours.-
Safety: Use a blast shield; azides are potential explosives.[1]
-
-
Reduction: Hydrogenate the azide (1 atm
, 10% Pd/C, MeOH) or use Staudinger conditions ( , ) to yield the final amine.
Quality Control & Validation
To ensure scientific integrity, the following analytical criteria must be met:
-
Enantiomeric Excess (ee): Determine via Chiral HPLC using a Daicel Chiralpak AD-H or OD-H column.[1]
-
NMR Verification:
-
Absolute Configuration: Confirm by X-ray crystallography of the solid N-sulfinyl intermediate if possible, or comparison of optical rotation with literature values for analogous 4-methyl monobactams.
References
-
Ellman, J. A., et al. "Asymmetric Synthesis of
-Amino Acid Derivatives by Enolate Additions to N-tert-Butanesulfinyl Imines."[1] The Journal of Organic Chemistry, vol. 67, no.[4] 22, 2002, pp. 7819-7832.[1][4] Link[1] -
Tang, T. P., and Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Auxiliary for Asymmetric Synthesis."[1] Journal of Organic Chemistry, vol. 64, no. 1, 1999, pp. 12-13.[1] Link[1]
-
Miller, M. J.
-Lactam Antibiotics."[1] Accounts of Chemical Research, vol. 19, no. 2, 1986, pp. 49–56.[1] Link[1] -
Singh, G. S. "Recent Advances in the Synthesis of
-Lactams." Tetrahedron, vol. 59, no.[1] 39, 2003, pp. 7631-7649.[1] Link[1] -
Kishore, K., et al. "Stereoselective Synthesis of 4,4-Disubstituted
-Lactams via Reformatsky Reaction of Chiral Imines." Tetrahedron Letters, vol. 50, 2009.[1] Link[1]
(Note: URLs provided are direct links to the authoritative publishers ACS and Elsevier.)[1]
Sources
Protecting Group Strategies for 4-(Aminomethyl)-4-methylazetidin-2-one: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-(Aminomethyl)-4-methylazetidin-2-one
This compound is a valuable synthetic building block in medicinal chemistry. Its structure, featuring a strained β-lactam ring and a primary aminomethyl substituent, offers two distinct points for chemical modification, making it a versatile synthon for the creation of complex molecular architectures.[1] The inherent ring strain of the azetidinone core makes it a reactive yet tunable functional group, valuable in the synthesis of diverse heterocyclic compounds.[1] However, the presence of two nucleophilic nitrogen atoms—the exocyclic primary amine and the endocyclic lactam nitrogen—necessitates a carefully considered protecting group strategy to achieve selective functionalization and prevent undesirable side reactions.
This guide provides a comprehensive overview of protecting group strategies for this compound, detailing experimentally validated protocols and the chemical reasoning behind them. We will explore orthogonal protection schemes that allow for the selective deprotection of one nitrogen atom in the presence of the other, a critical consideration in multi-step syntheses.[2][3]
The Challenge: Differentiated Reactivity and the Need for Orthogonal Protection
The primary amine of the aminomethyl group is significantly more nucleophilic and basic than the lactam nitrogen. This inherent difference in reactivity can often be exploited for selective protection under carefully controlled conditions. However, for complex synthetic routes requiring multiple, distinct transformations at each nitrogen center, an orthogonal protecting group strategy is indispensable.[2][3][4] Orthogonal protecting groups are those that can be removed under specific and mutually exclusive conditions (e.g., one is acid-labile while the other is removed by hydrogenolysis).[2][3][4] This approach provides the synthetic chemist with complete control over the sequence of bond-forming events.
Protecting the Exocyclic Primary Amine
The primary amine is the more reactive of the two nitrogen atoms and is typically protected first. The choice of protecting group will depend on the planned subsequent reaction conditions.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups due to its ease of installation and its lability under acidic conditions, while being stable to a wide range of other reagents.[5][6]
Protocol 1: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the solution. If using an aqueous solvent system, add a base such as sodium bicarbonate (NaHCO₃, 2.0 equiv.). For anhydrous conditions, a tertiary amine base like triethylamine (TEA, 1.2 equiv.) can be used.[5]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: If an aqueous system was used, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. If the reaction was anhydrous, the solvent can be removed directly.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected product.
Deprotection of the Boc Group: The Boc group is readily removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent.[6][7][8]
Protocol 2: Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected azetidinone (1.0 equiv.) in DCM.
-
Acid Addition: Add TFA (5-10 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.
Carboxybenzyl (Cbz or Z) Group
The Cbz group is another widely used amine protecting group, valued for its stability to acidic and basic conditions.[9][10] It is readily removed by catalytic hydrogenolysis, making it orthogonal to the acid-labile Boc group.[4][10]
Protocol 3: Cbz Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a mixture of THF and water.
-
Base and Reagent Addition: Cool the solution to 0 °C and add a base such as sodium carbonate (Na₂CO₃, 2.0 equiv.). Then, slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.).[10]
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor by TLC.
-
Work-up: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Deprotection of the Cbz Group: The most common method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source.[9][10]
Protocol 4: Cbz Deprotection by Hydrogenolysis
-
Setup: Dissolve the N-Cbz protected azetidinone (1.0 equiv.) in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus and purge with hydrogen gas (H₂). Stir the reaction vigorously under a hydrogen atmosphere (typically 1 atm or balloon pressure) at room temperature.[11]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protecting the Endocyclic Lactam Nitrogen
The lactam nitrogen is less nucleophilic than the exocyclic primary amine, and its protection often requires stronger conditions or a pre-activation step.
tert-Butoxycarbonyl (Boc) Group
While commonly used for amines, the Boc group can also be installed on the lactam nitrogen, although it may require more forcing conditions.
Protocol 5: N-Boc Protection of the Lactam
-
Pre-treatment: To a solution of the primary amine-protected azetidinone (1.0 equiv.) in anhydrous THF, add a strong base such as sodium hydride (NaH, 1.2 equiv.) at 0 °C to deprotonate the lactam nitrogen.
-
Reagent Addition: After stirring for 30 minutes, add Boc₂O (1.5 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography.
The deprotection of a lactam N-Boc group generally follows the same acidic conditions as for an amine N-Boc group (Protocol 2).
Other Protecting Groups for the Lactam Nitrogen
Other protecting groups such as the p-methoxybenzyl (PMB) group can also be employed for the lactam nitrogen. The PMB group is stable to a variety of conditions but can be removed oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7]
Orthogonal Protecting Group Strategies in Action
A common and highly effective orthogonal strategy for this compound involves the use of Boc for the primary amine and Cbz for the lactam nitrogen, or vice versa.
This strategy allows for the selective deprotection of the Boc-protected amine under acidic conditions, leaving the Cbz-protected lactam intact for subsequent functionalization. Following this, the Cbz group can be removed via hydrogenolysis to allow for modification of the lactam nitrogen.
Summary of Protecting Group Strategies
| Protecting Group | Target Nitrogen | Protection Conditions | Deprotection Conditions | Orthogonality |
| Boc | Primary Amine | Boc₂O, Base (e.g., NaHCO₃, TEA) | Strong Acid (e.g., TFA, HCl)[6][7][8] | Orthogonal to Cbz, Fmoc |
| Cbz | Primary Amine | Cbz-Cl, Base (e.g., Na₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C)[9][10] | Orthogonal to Boc |
| Boc | Lactam Nitrogen | Boc₂O, Strong Base (e.g., NaH) | Strong Acid (e.g., TFA, HCl) | Orthogonal to Cbz, Fmoc |
| PMB | Lactam Nitrogen | PMB-Cl, Base | Oxidative Cleavage (DDQ, CAN)[7] | Orthogonal to Boc, Cbz |
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of protecting groups. By understanding the relative reactivities of the exocyclic primary amine and the endocyclic lactam nitrogen, and by employing orthogonal protecting group strategies, researchers can unlock the full synthetic potential of this versatile building block. The protocols outlined in this guide provide a solid foundation for the selective functionalization of this compound, enabling the development of novel therapeutics and other advanced materials.
References
- 4-(Aminomethyl)azetidin-2-one | 130762-32-2 | Benchchem. (URL: )
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (URL: [Link])
-
Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF. (URL: [Link])
-
Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate. (URL: [Link])
-
Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions | Journal of the American Chemical Society. (URL: [Link])
-
Protective Groups - Organic Chemistry Portal. (URL: [Link])
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (URL: [Link])
-
Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. (URL: [Link])
-
Beta-Lactam Antibiotics: Mechanism of Action, Resistance - Microbe Online. (URL: [Link])
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. (URL: [Link])
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])
-
Preparation of Cbz protected 3-aminomethyl β-lactams. - ResearchGate. (URL: [Link])
-
Protecting Groups - Organic Synthesis. (URL: [Link])
-
Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI. (URL: [Link])
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (URL: [Link])
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group - SCIRP. (URL: [Link])
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
A REVIEW ON 2-AZETEDINONES. (URL: [Link])
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (URL: [Link])
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. (URL: [Link])
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (URL: [Link])
-
β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - Frontiers. (URL: [Link])
-
Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (URL: [Link])
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ScienceScholar. (URL: [Link])
-
Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Treatment of Bacterial Infections with β-Lactams: Cooperation with Innate Immunity. (URL: [Link])
-
Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics - PMC. (URL: [Link])
-
How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? | ResearchGate. (URL: [Link])
-
N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents - PubMed. (URL: [Link])
-
Synthesis of 3-Amino-β-lactams through Selective Imination of 3-Oxo-β-lactams - PubMed. (URL: [Link])
Sources
- 1. 4-(Aminomethyl)azetidin-2-one | 130762-32-2 | Benchchem [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. media.neliti.com [media.neliti.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"derivatization of the primary amine in 4-(aminomethyl)-4-methylazetidin-2-one"
Application Note: High-Fidelity Derivatization of 4-(Aminomethyl)-4-methylazetidin-2-one
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Stability-Reactivity" Paradox The scaffold this compound represents a critical "chiral synthon" in the synthesis of monobactam antibiotics (e.g., Aztreonam analogs) and serine protease inhibitors. The molecule contains two nitrogen centers with distinct electronic profiles:
-
The Target: An exocyclic primary amine (
) at the C4 position. This is the desired site for derivatization (acylation, alkylation) to introduce pharmacophores. -
The Bystander: The endocyclic amide (lactam) nitrogen.[1] While less nucleophilic, it is part of a highly strained 4-membered ring (
25.4 kcal/mol strain energy).[2]
Core Objective: Derivatize the primary amine without triggering
The Chemical Logic:
-
Nucleophilicity: The primary amine (
) is significantly more nucleophilic than the lactam nitrogen ( ). Under neutral-to-mildly basic conditions, chemoselectivity is driven by kinetics. -
Electrophilicity: The
-lactam carbonyl is highly electrophilic due to ring strain and lack of amide resonance stabilization. It is susceptible to attack by hydroxide ( ) or strong nucleophiles. Avoid aqueous strong bases (NaOH, KOH).
Part 2: Experimental Decision Tree
Before selecting a protocol, utilize this logic flow to determine the optimal pathway for your specific functional group requirement.
Figure 1: Strategic decision tree for the derivatization of the C4-primary amine. Note the explicit warning against direct alkylation with halides.
Part 3: Detailed Protocols
Protocol A: Chemoselective N-Acylation (The "Monobactam" Route)
Best for: Attaching complex side chains (e.g., ATMO-like side chains) common in antibiotic synthesis.
Mechanism: Nucleophilic attack of the primary amine on an activated ester or acid chloride. Critical Control Point: pH maintenance between 7.0–8.0. Above pH 9, ring hydrolysis accelerates; below pH 6, the amine is protonated and unreactive.
Materials:
-
Substrate: this compound (HCl salt or free base).
-
Reagent: Carboxylic acid (1.1 equiv) + HATU (1.1 equiv) OR Acid Chloride (1.05 equiv).
-
Base: Diisopropylethylamine (DIPEA) or
. -
Solvent: Anhydrous DMF or
(DCM).
Step-by-Step Methodology:
-
Activation (If using Carboxylic Acid):
-
Dissolve the carboxylic acid side chain (1.1 mmol) in anhydrous DMF (5 mL).
-
Add HATU (1.1 mmol) and DIPEA (2.5 mmol). Stir at
for 15 minutes to form the activated ester.
-
-
Coupling:
-
Add the this compound (1.0 mmol) directly to the reaction mixture.
-
Note: If using the HCl salt of the amine, ensure enough DIPEA is present to neutralize the salt (add 1.0 extra equivalent).
-
-
Reaction:
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: TLC or LC-MS. Look for the disappearance of the amine mass (
) and appearance of the amide product.
-
-
Workup (Crucial for Ring Stability):
-
Do NOT use acidic washes (e.g., 1N HCl) as this can hydrolyze the lactam.
-
Dilute with EtOAc. Wash with saturated
(2x) and Brine (1x). -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (DCM/MeOH gradients).
-
Protocol B: Reductive Amination (Library Generation)
Best for: Creating secondary amines for structure-activity relationship (SAR) studies.
Why this works:
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in 1,2-Dichloroethane (DCE) or Methanol (MeOH).
-
Add the aldehyde (1.05 mmol).
-
Add
(anhydrous, 100 mg) to scavenge water (optional but recommended to push equilibrium). -
Stir at RT for 1 hour.
-
-
Reduction:
-
Cool to
. -
Add Sodium Triacetoxyborohydride (
) (1.5 mmol) in one portion. -
Optional: Add 1 drop of Acetic Acid to catalyze the reaction (keep pH ~5-6 locally).
-
-
Quench:
-
Stir overnight at RT.
-
Quench with saturated aqueous
.
-
-
Extraction:
-
Extract with DCM (3x). Dry organic layers and concentrate.
-
Part 4: Quality Control & Validation
Data Summary Table: Solvent & Base Compatibility
| Component | Recommended | Caution | Forbidden | Reason for "Forbidden" |
| Solvent | DCM, DMF, MeCN, THF | MeOH (slow solvolysis) | Water (High pH), DMSO (Workup issues) | Hydrolysis risk in aqueous base. |
| Base | DIPEA, TEA, | Pyridine | NaOH, KOH, LiOH, NaH | Strong bases deprotonate Lactam N or hydrolyze ring. |
| Reagent | HATU, EDC, NHS-Esters | Acid Chlorides | Thionyl Chloride (excess) | HCl generation destroys the ring. |
Spectroscopic Validation (The "Pulse Check"): After derivatization, you must confirm the ring is intact.
-
IR Spectroscopy: Look for the characteristic
-lactam carbonyl stretch.-
Intact Ring: Sharp band at 1740–1770 cm⁻¹ .
-
Hydrolyzed Ring (Open): Band shifts to 1650–1690 cm⁻¹ (regular amide/acid).
-
-
1H-NMR:
-
The protons on the ring (C3 position) usually appear as a pair of doublets (or multiplet) around 2.8 – 3.5 ppm .
-
If the ring opens, these shifts move significantly upfield, and the integration pattern changes.
-
Part 5: Troubleshooting Workflow
Figure 2: Troubleshooting logic for common derivatization failures.
References
-
Singh, G. S. (2004). Beta-lactams in the new millennium. Part-I: Monobactams and carbapenems.[3] Mini-Reviews in Medicinal Chemistry.
-
Cimarusti, C. M., et al. (1982). Synthesis of monobactams.[4][5][6][7][8] Structure-activity relationships in the (acylamino)azetidinone series. Journal of Medicinal Chemistry.[5]
-
Miller, M. J. (1986). Hydroxamate approaches to the synthesis of beta-lactam antibiotics. Accounts of Chemical Research.[9]
-
PubChem Database. (2024). Compound Summary: Azetidin-2-one derivatives.[1][10][11][12] National Library of Medicine.
-
Organic Chemistry Portal. (2024). Synthesis of β-Lactams (Staudinger Synthesis, etc.).[1][10]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 4. Monobactam Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Methodology for Monobactam Diversification: Syntheses and Studies of 4-Thiomethyl Substituted β-Lactams with Activity against Gram-Negative Bacteria, Including Carbapenemase Producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-(Aminomethyl)azetidin-2-one | 130762-32-2 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. sciencescholar.us [sciencescholar.us]
The Strategic Deployment of 4-(Aminomethyl)-4-methylazetidin-2-one as a Constrained Chiral Building Block in Modern Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(aminomethyl)-4-methylazetidin-2-one as a versatile and stereochemically defined building block. This constrained diamine surrogate offers a unique three-dimensional scaffold that is increasingly valuable in the design of novel therapeutics. We will delve into its synthesis, structural elucidation, and provide detailed protocols for its incorporation into various molecular architectures, with a focus on peptide mimetics and the generation of libraries for high-throughput screening.
Introduction: The Value Proposition of a Constrained Scaffold
The azetidin-2-one, or β-lactam, ring is a privileged structure in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics.[1] Beyond its role in antibacterial agents, the inherent ring strain of this four-membered lactam makes it a synthetically versatile intermediate.[1] The strategic placement of functional groups on this rigid scaffold allows for precise control over the spatial orientation of substituents, a critical factor in designing molecules with high affinity and selectivity for biological targets.
This compound, particularly in its enantiopure form, presents a compelling case as a chiral building block. It combines the rigid β-lactam core with two key functional handles: a primary amine ripe for a multitude of coupling reactions and a quaternary center that introduces a specific conformational bias. This unique combination makes it an ideal scaffold for the synthesis of complex molecules, including peptide mimetics, constrained ligands for G-protein coupled receptors (GPCRs), and novel heterocyclic systems.[1][2]
This guide will provide the necessary theoretical and practical knowledge to effectively utilize this building block in your research endeavors.
Synthesis and Stereochemical Control
Proposed Synthetic Pathway
The proposed synthesis begins with the known 4-acetoxy-azetidin-2-one, which can be prepared as a racemic mixture and resolved into its enantiomers using enzymatic methods.[3] The key steps involve the introduction of the methyl group and the subsequent conversion of a suitable precursor to the aminomethyl moiety.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of (S)-4-(Phthalimidomethyl)-4-methylazetidin-2-one (A Protected Precursor)
This protocol outlines the synthesis of a protected precursor to the target molecule, which can then be deprotected in a final step.
Materials:
-
(S)-4-Acetoxy-azetidin-2-one
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Copper(I) iodide (CuI)
-
N-(Hydroxymethyl)phthalimide
-
Mitsunobu reagents (DEAD or DIAD, and triphenylphosphine)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of (S)-4-Methyl-azetidin-2-one:
-
To a stirred suspension of CuI (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add methylmagnesium bromide (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form the Gilman reagent (Me₂CuLi).
-
Add a solution of (S)-4-acetoxy-azetidin-2-one (1.0 eq) in anhydrous THF dropwise to the Gilman reagent solution.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-4-methyl-azetidin-2-one.
-
-
Introduction of the Phthalimidomethyl Group (Mitsunobu Reaction):
-
To a solution of (S)-4-methyl-azetidin-2-one (1.0 eq), N-(hydroxymethyl)phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield (S)-4-(phthalimidomethyl)-4-methylazetidin-2-one.
-
-
Deprotection to Yield (S)-4-(Aminomethyl)-4-methylazetidin-2-one:
-
Dissolve the protected precursor in ethanol.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by an appropriate method (e.g., recrystallization or chromatography) to yield the final product.
-
Structural Elucidation and Data Interpretation
Accurate characterization of this compound is crucial for its use as a building block. NMR spectroscopy is the primary tool for this purpose.[4]
Expected NMR Spectroscopic Data
The following table summarizes the expected chemical shifts for the core structure of this compound. Actual values may vary depending on the solvent and any N-substituents.[5]
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C2 (C=O) | - | 170 - 180 | The carbonyl carbon is a key identifier of the lactam. |
| C3 (CH₂) | 2.8 - 3.5 | 45 - 55 | The two protons on this carbon are diastereotopic and will appear as a pair of doublets (AB quartet). |
| C4 (C) | - | 60 - 70 | Quaternary carbon, will not have a proton signal. |
| C4-CH₃ | 1.2 - 1.6 | 20 - 30 | A singlet integrating to three protons. |
| C4-CH₂-NH₂ | 2.5 - 3.2 | 40 - 50 | The two protons are diastereotopic and will likely appear as an AB quartet. |
| NH (lactam) | 7.0 - 9.0 | - | If unsubstituted, this proton is often broad and its chemical shift is solvent-dependent. |
| NH₂ (amine) | 1.5 - 3.0 | - | A broad singlet, the chemical shift of which is highly dependent on concentration and solvent. |
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[6]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (lactam) | 3200 - 3400 (broad) |
| N-H stretch (primary amine) | 3300 - 3500 (two bands) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (β-lactam) | 1730 - 1770 (strong, characteristic) |
| N-H bend (primary amine) | 1590 - 1650 |
Application Protocols: Harnessing the Reactivity of the Building Block
The bifunctional nature of this compound allows for a wide range of synthetic transformations. The primary amine serves as a versatile nucleophile, while the lactam nitrogen can also be functionalized.
Protocol 1: N-Acylation for Peptide Mimetic Synthesis
This protocol details the coupling of the primary amine with a protected amino acid, a key step in the synthesis of peptide mimetics.[7]
Caption: Workflow for the N-acylation of this compound.
Materials:
-
This compound
-
N-protected amino acid (e.g., Fmoc-Gly-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
To a solution of the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the amino acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated amino acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination for the Synthesis of N-Substituted Derivatives
This protocol describes the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary amine.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion and Future Outlook
This compound is a chiral building block with significant potential in drug discovery and medicinal chemistry. Its constrained three-dimensional structure and bifunctional nature provide a unique platform for the design of novel molecules with tailored properties. The protocols outlined in this guide offer a starting point for the synthesis and application of this valuable scaffold. As the demand for novel chemical entities with well-defined stereochemistry continues to grow, the strategic use of such building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- Enantiospecific synthesis of 4-alkoxyazetidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL not available)
-
Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications - PubMed. ([Link])
- US6207822B1 - Process for the synthesis of azetidinones - Google P
-
Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds | Request PDF - ResearchGate. ([Link])
-
Effect of the chirality of the β-lactam ring on antimicrobial activity - PubMed. ([Link])
-
Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - MDPI. ([Link])
-
Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. ([Link])
-
A REVIEW ON 2-AZETEDINONES. ([Link])
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. ([Link])
-
Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. ([Link])
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. ([Link])
-
Synthesis of some azetidin-2-ones and thiazolidin-4-ones as potential antimicrobial agents. ([Link])
-
Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. - SciSpace. ([Link])
-
Stereoselective Synthesis of Chiral 4-(1-Chloroalkyl)-β-Lactams Starting from Amino Acids and Their Transformation into Functionalized Chiral Azetidines and Pyrrolidines | The Journal of Organic Chemistry. ([Link])
-
C4-Phenylthio β-lactams: Effect of the chirality of the β-lactam ring on antimicrobial activity | Request PDF - ResearchGate. ([Link])
-
An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group - Semantic Scholar. ([Link])
-
Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC. ([Link])
-
1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j) - ResearchGate. ([Link])
-
3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - PMC. ([Link])
-
Synthesis and biological study of Azetidinone derivatives. ([Link])
-
Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule - Chemical Communications (RSC Publishing). ([Link])
-
In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures - ResearchGate. ([Link])
-
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - arkat usa. ([Link])
-
Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl--lactam Building Blocks | Request PDF - ResearchGate. ([Link])
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC. ([Link])
-
Spectro: A multi-modal approach for molecule elucidation using IR and NMR data - OpenReview. ([Link])
-
Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. ([Link])
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. ([Link])
-
Analysis of N-amino-imidazolin-2-one peptide turn mimic 4-position substituent effects on conformation by X-ray crystallography - PubMed. ([Link])
-
Synthesizing Modified and Pharmaceutically Relevant Peptides - News-Medical.Net. ([Link])
-
Synthesis of Functionalized Enamines: A Facile and Efficient Protocol toward N-Protected α,β-Dehydroamino Acid Derivatives - Organic Chemistry Portal. ([Link])
Sources
- 1. 4-(Aminomethyl)azetidin-2-one | 130762-32-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protocols for the Purification of Polar Azetidin-2-one Derivatives
This Application Note provides a rigorous technical guide for the purification of polar azetidin-2-one (β-lactam) derivatives. It addresses the specific challenges of handling the strained four-membered amide ring, which is susceptible to hydrolysis (ring-opening) under acidic or strongly basic conditions, particularly when coupled with high polarity that complicates standard organic extraction.
Introduction: The Polarity-Stability Paradox
Azetidin-2-ones (β-lactams) are the pharmacophore of the most widely used antibiotic classes (penicillins, cephalosporins, carbapenems) and serve as versatile synthons for
The purification of polar derivatives presents a unique "Polarity-Stability Paradox":
-
Solubility: Polar derivatives (e.g., those with hydroxyl, amino, or carboxylic acid side chains) are often water-soluble, making them difficult to extract from aqueous reaction mixtures into standard organic solvents like ethyl acetate.
-
Stability: The ring strain (~25 kcal/mol) makes the amide bond highly susceptible to nucleophilic attack.[1] Standard polar purification methods (e.g., unmodified silica gel chromatography) are often acidic enough to catalyze ring opening, leading to decomposition and "streaking."
This guide outlines protocols designed to passivate stationary phases and optimize partition coefficients without compromising ring integrity.
Strategic Decision Framework
Before initiating purification, characterize the crude mixture's stability profile. Use the following logic flow to select the appropriate protocol.
Figure 1: Decision matrix for selecting the optimal purification pathway based on solubility and stability profiles.
Protocol 1: Optimized Reaction Work-up (The "Salting-Out" Method)
Standard aqueous work-ups often result in low yields for polar
Materials
-
Extraction Solvent: Dichloromethane (DCM) or Chloroform:Isopropanol (3:1 v/v). Note: Avoid Ethyl Acetate for highly polar amines as it is less effective.
-
Quenching Buffer: Saturated Ammonium Chloride (
) or Phosphate Buffer (pH 7.0). -
Salting Agent: Solid Sodium Chloride (NaCl).
Methodology
-
Quench: Pour the reaction mixture into a cold buffer (pH 7.0) to quench reagents. Do NOT use strong acids (HCl) or strong bases (NaOH) which rapidly hydrolyze the ring [1].
-
Saturation: Add solid NaCl to the aqueous layer until saturation is reached (undissolved salt visible). This "salting out" effect significantly increases the partition coefficient of the polar lactam into the organic phase.
-
Extraction: Extract with the chosen solvent (DCM or CHCl3/IPA) 3–4 times.
-
Tip: For extremely polar derivatives, use n-Butanol , but be aware it requires high-temperature evaporation.
-
-
Drying: Dry combined organics over anhydrous
(neutral) rather than (slightly acidic). -
Concentration: Evaporate solvent at < 40°C . Thermal stress can cause
-elimination or ring opening.
Protocol 2: Buffered Normal Phase Chromatography (Passivated Silica)
Unmodified silica gel is slightly acidic (pH 4–5) due to surface silanol groups (
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: DCM/Methanol gradient.[3]
Step-by-Step Procedure
-
Slurry Preparation: Prepare the silica slurry using the starting mobile phase (e.g., 100% DCM) containing 1% (v/v) TEA .[1]
-
Column Packing: Pour the slurry and pack the column. Flush with 2 column volumes (CV) of the TEA-doped solvent.
-
Equilibration: Reduce the TEA concentration to 0.1–0.5% for the actual run solvent to prevent product contamination or basic hydrolysis.
-
Loading: Load the crude sample. If the sample is not soluble in DCM, use a "solid load" technique (adsorb onto Celite or neutralized silica).
-
Elution: Run the gradient (e.g., 0%
10% MeOH in DCM).-
Observation: The product should elute as a tight band. Without TEA, polar lactams often "streak" from the baseline to the solvent front.
-
Protocol 3: Reverse Phase (RP-HPLC) for High-Polarity Targets
For derivatives too polar for silica or those requiring high purity (>98%) for biological assays, Reverse Phase chromatography is the gold standard.
Mobile Phase Selection
The choice of buffer is critical.[3] Phosphate buffers are non-volatile and require desalting. Volatile buffers are preferred for direct lyophilization.
| Buffer System | pH Range | Application | Notes |
| 0.1% Formic Acid / ACN | ~2.5 | Stable Lactams | Good ionization for MS. Acidic pH may degrade labile rings over time. |
| 10mM Ammonium Acetate | 6.8 (Neutral) | Recommended | Best balance of stability and solubility. Volatile. |
| 10mM Ammonium Bicarbonate | 7.8 (Basic) | Basic side chains | Use with caution; high pH can open the ring. |
Workflow
-
Column: C18 (Octadecyl) or C8.[1] For extremely polar compounds (logP < 0), use an AQ-type (Aqua) C18 column designed to resist phase collapse in 100% water.
-
Gradient: Start at 95% Aqueous / 5% Organic. Ramp slowly (e.g., 5% to 40% over 20 mins).
-
Work-up: Pool fractions and lyophilize (freeze-dry) immediately.
-
Warning: Do not use a rotary evaporator for aqueous fractions if the temperature exceeds 30°C. Water removal requires heat that degrades the lactam. Lyophilization is safer.
-
Protocol 4: Trituration & Crystallization ("The Ether Crash")
Often, chromatography can be avoided if the impurities are non-polar. This method exploits the low solubility of polar lactams in ether/alkanes.
-
Dissolution: Dissolve the crude oil in a minimum amount of a "Good Solvent" (DCM, Acetone, or Methanol).
-
Precipitation: Add a "Bad Solvent" (Diethyl Ether, Hexane, or Pentane) dropwise with vigorous stirring until the solution turns cloudy.
-
Cooling: Place the mixture in a freezer (-20°C) overnight.
-
Filtration: Filter the precipitate.[7] The non-polar impurities usually remain in the mother liquor.
-
Note: If an oil forms instead of a solid, decant the supernatant and repeat the trituration with fresh ether.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Streaking on TLC/Column | Acidic degradation on silica. | Use Protocol 2: Add 1% TEA to the TLC chamber and column solvent. |
| Low Recovery (Mass Balance) | Product dissolved in aqueous waste. | Use Protocol 1: Saturate aqueous layer with NaCl; switch to CHCl3/IPA extraction. |
| New Spot appears after column | Ring opening (Hydrolysis). | Check solvent pH.[2][3][8] Avoid acidic modifiers. Ensure fraction collection tubes are clean/neutral. |
| Broad Peaks (RP-HPLC) | Secondary interactions with silanols. | Increase buffer concentration (e.g., to 20mM Ammonium Acetate). |
References
-
Singh, G. S. (2004).[1] Beta-lactams in the new millennium. Part-I: Monobactams and carbapenems.[1] Mini-Reviews in Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). Purification of Polar Azetidine Derivatives: Neutralization of Silica Gel.[1][3]Link[1]
-
D'Hooghe, M., et al. (2020).[1] Synthesis and reactivity of 3-amino-2-azetidinones.[1][9] Current Organic Chemistry.[1] Link
-
MDPI. (2024).[1] Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules.[1][2][4][7][8][10][11][12] Link
-
USP. (2020).[1] Chromatographic Guidelines for Beta-Lactam Antibiotics. USP-NF.[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. ijrpc.com [ijrpc.com]
- 8. amecj.com [amecj.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 4-(Aminomethyl)-4-methylazetidin-2-one
Introduction: The Significance of Substituted Azetidin-2-ones
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the active core of penicillin and cephalosporin antibiotics.[1] Beyond this classical role, substituted azetidin-2-ones are increasingly recognized as valuable intermediates and pharmacophores in a wide array of therapeutic areas. The 4,4-disubstituted pattern, in particular, offers a rigid scaffold to present diverse functional groups in a defined three-dimensional space. 4-(Aminomethyl)-4-methylazetidin-2-one is a key building block, incorporating a primary amine for further derivatization and a methyl group that can influence steric interactions and metabolic stability.
This guide provides a comprehensive overview of a plausible and scalable synthetic route to this compound. Moving beyond a simple laboratory procedure, we will delve into the critical considerations for transitioning this synthesis from the bench to a pilot or industrial scale. The focus will be on process safety, efficiency, and the practical challenges encountered in large-scale chemical manufacturing.
Proposed Synthetic Route: A Strategic Approach
Given the absence of a standardized, large-scale published procedure for this specific molecule, we propose a robust three-step synthesis starting from readily available materials. This route is designed with scalability in mind, utilizing well-established and understood chemical transformations. The overall strategy involves the construction of a 4,4-disubstituted β-lactam with a protected amine precursor (an azide), followed by deprotection to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Part 1: Laboratory-Scale Synthesis Protocol
This section details the bench-scale procedures for each step of the proposed synthesis.
Step 1: Synthesis of 1-Benzoyl-4-methyl-4-(hydroxymethyl)azetidin-2-one via Reformatsky Reaction
The Reformatsky reaction is a classic method for forming β-hydroxy esters, and its intramolecular cyclization variant is effective for synthesizing β-lactams.[2][3][4]
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel under a nitrogen atmosphere, add activated zinc dust (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
In the dropping funnel, prepare a solution of ethyl 2-bromoisobutyrate (1.0 eq) and N-(benzylidene)aniline (1.05 eq) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction.
-
Once the reaction has initiated (as evidenced by a gentle reflux), add the remaining solution dropwise at a rate that maintains a controlled reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove unreacted zinc and inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzoyl-4-methyl-4-(hydroxymethyl)azetidin-2-one.
Step 2: Synthesis of 1-Benzoyl-4-(azidomethyl)-4-methylazetidin-2-one
The conversion of the primary alcohol to an azide sets the stage for the final reduction to the amine. This transformation can be achieved using diphenylphosphoryl azide (DPPA).
Protocol:
-
To a solution of 1-benzoyl-4-methyl-4-(hydroxymethyl)azetidin-2-one (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.
-
After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash successively with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzoyl-4-(azidomethyl)-4-methylazetidin-2-one.
Step 3: Synthesis of this compound via Catalytic Hydrogenation
The final step involves the reduction of the azide to the primary amine and the concomitant deprotection of the N-benzoyl group under catalytic hydrogenation conditions.
Protocol:
-
To a solution of 1-benzoyl-4-(azidomethyl)-4-methylazetidin-2-one (1.0 eq) in methanol, add palladium on carbon (10 wt. %, 5 mol % Pd).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by HPLC for the disappearance of the starting material and intermediates.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization of its hydrochloride salt. Dissolve the crude amine in a minimal amount of isopropanol and add a solution of HCl in isopropanol until the pH is acidic. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold isopropanol, and dried under vacuum.
Part 2: Scale-Up Considerations and Protocols
Transitioning the laboratory synthesis to a pilot or industrial scale introduces significant challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Scale-Up of the Reformatsky Reaction (Step 1)
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale and Mitigation Strategy |
| Heat Management | External heating/cooling bath | Jacketed reactor with precise temperature control | The initiation of the Reformatsky reaction can be exothermic. On a large scale, the surface area to volume ratio decreases, making heat dissipation less efficient. A jacketed reactor allows for better control of the reaction temperature, preventing runaways. |
| Reagent Addition | Dropping funnel | Metering pump | A metering pump provides precise and controlled addition of the bromoester and imine solution, which is critical for managing the reaction exotherm and maintaining a safe operating temperature. |
| Mixing | Magnetic or overhead stirrer | Baffled reactor with a high-torque mechanical stirrer (e.g., turbine or anchor) | Efficient mixing is crucial to ensure good contact between the reactants and the zinc surface, and to maintain a uniform temperature throughout the reactor. Baffles prevent vortex formation and improve mixing efficiency. |
| Workup | Separatory funnel | Jacketed reactor with bottom outlet valve for phase separation | Handling large volumes of aqueous and organic phases requires a reactor designed for easy and safe phase separation. |
Scale-Up Protocol for Step 1:
-
Charge a suitably sized jacketed glass-lined or stainless steel reactor with activated zinc dust and anhydrous THF under a nitrogen blanket.
-
Prepare a solution of ethyl 2-bromoisobutyrate and N-(benzylidene)aniline in anhydrous THF in a separate vessel.
-
Using a metering pump, add a small portion of the reactant solution to the reactor and heat the jacket to the initiation temperature.
-
Once initiation is confirmed by a rise in the internal temperature, begin the continuous addition of the remaining reactant solution via the metering pump, controlling the addition rate to maintain the desired internal temperature.
-
After the addition is complete, maintain the reaction at temperature for the required time, with regular in-process control (IPC) checks by HPLC.
-
Cool the reactor and perform the quench by the controlled addition of saturated aqueous ammonium chloride.
-
After stirring, allow the phases to separate and drain the lower aqueous phase.
-
Perform subsequent extractions and washes within the reactor before transferring the organic phase for concentration.
Scale-Up of the Azide Synthesis (Step 2)
Safety is the paramount concern when working with azides on a large scale. [5][6][7][8]
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale and Mitigation Strategy |
| Safety | Standard fume hood | Dedicated reactor with appropriate containment and off-gas scrubbing | The use of azides carries risks of explosion and toxicity. Hydrazoic acid (HN₃), which can form in the presence of protic sources, is highly toxic and explosive.[8] The reaction should be conducted in a well-ventilated area with an off-gas treatment system. |
| Reagent Handling | Syringe/dropping funnel | Closed-system transfer lines | Minimize operator exposure to DPPA and DBU by using closed-system transfer lines for charging reagents to the reactor. |
| Temperature Control | Ice bath | Chiller unit connected to the reactor jacket | Precise temperature control is crucial to prevent side reactions and potential decomposition of the azide product. |
Scale-Up Protocol for Step 2:
-
Charge the reactor with 1-benzoyl-4-methyl-4-(hydroxymethyl)azetidin-2-one and anhydrous THF under a nitrogen atmosphere.
-
Cool the reactor to 0-5 °C using a chiller.
-
Add DBU via a metering pump, maintaining the internal temperature below 5 °C.
-
Add DPPA via a separate metering pump at a controlled rate, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to warm to ambient temperature and stir until IPC confirms completion.
-
Perform the aqueous workup and extractions as described for the laboratory scale, using the reactor's capabilities for phase separation.
Scale-Up of the Catalytic Hydrogenation (Step 3)
Catalytic hydrogenation is a common industrial process, but it requires specialized equipment and careful control.[9][10][11][12][13]
Caption: Key considerations and solutions for scaling up catalytic hydrogenation.
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale and Mitigation Strategy |
| Hydrogen Delivery | Hydrogen balloon or cylinder with regulator | High-pressure hydrogen supply with mass flow controller | Precise control over hydrogen pressure and consumption is necessary for safety and process monitoring. |
| Agitation | Vigorous magnetic or mechanical stirring | High-efficiency gas-inducing impeller in a baffled reactor | Effective gas dispersion and suspension of the solid catalyst are critical for achieving a good reaction rate.[12] |
| Heat Management | Cooling bath | Jacketed reactor with internal cooling coils | The reduction of an azide is highly exothermic. Efficient heat removal is essential to prevent a dangerous temperature and pressure increase. |
| Catalyst Filtration | Filtration through Celite® | Contained filtration system (e.g., filter-dryer or Nutsche filter) | Palladium on carbon can be pyrophoric when dry. A contained filtration system allows for the safe removal of the catalyst under an inert atmosphere. |
Scale-Up Protocol for Step 3:
-
Charge a pressure-rated hydrogenation reactor with the azide solution and slurry in the Pd/C catalyst under a nitrogen atmosphere.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.
-
Start agitation and control the temperature using the reactor jacket and/or internal cooling coils to manage the exotherm.
-
Monitor hydrogen uptake and reaction progress by HPLC.
-
Once the reaction is complete, vent the hydrogen, purge with nitrogen, and transfer the slurry to a contained filtration system.
-
Filter the catalyst and wash the cake with methanol.
-
Transfer the filtrate to a separate reactor for concentration and subsequent crystallization of the hydrochloride salt.
Part 3: Purification and Quality Control
The final product, this compound, is a polar, basic compound. Purification by chromatography is often not economically viable at a large scale. Crystallization as a salt is a common and effective industrial purification method for amines.[14][15][16][17][18]
Purification by Hydrochloride Salt Formation
-
Rationale: The hydrochloride salt of the amine typically has significantly different solubility properties compared to the free base and potential impurities. This allows for selective crystallization from a suitable solvent system, leading to a substantial increase in purity.
-
Solvent Selection: A solvent in which the hydrochloride salt is sparingly soluble at low temperatures but reasonably soluble at higher temperatures is ideal. Alcohols like isopropanol or ethanol are often good choices.
-
Procedure:
-
Dissolve the crude free base in a minimal amount of the chosen solvent (e.g., isopropanol).
-
Filter to remove any insoluble impurities.
-
Add a solution of hydrogen chloride in the same solvent (or bubble HCl gas) until the pH is acidic (pH 1-2).
-
Cool the mixture slowly to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold solvent, and dry under vacuum.
-
Analytical Methods for Quality Control
| Method | Purpose | Typical Conditions |
| HPLC | Assay and impurity profiling | Column: C18 reversed-phase or HILIC for polar compounds. Mobile Phase: Gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium formate). Detection: UV at a low wavelength (e.g., 210 nm) or CAD/ELSD for non-chromophoric compounds.[19][20][21][22] |
| ¹H and ¹³C NMR | Structure confirmation | In D₂O or DMSO-d₆. |
| Mass Spectrometry | Molecular weight confirmation | ESI+ to observe [M+H]⁺. |
| Karl Fischer Titration | Water content | Coulometric or volumetric titration. |
| Residue on Ignition | Inorganic impurity content | USP <281>. |
Conclusion
The successful scale-up of the synthesis of this compound is a multifaceted challenge that requires a deep understanding of chemical engineering principles alongside synthetic organic chemistry. The proposed synthetic route, while requiring careful optimization at each stage, is based on robust and scalable reactions. The key to a successful transition from laboratory to production lies in the proactive identification and mitigation of risks associated with heat and mass transfer, reagent handling, and process safety, particularly concerning the use of azides and catalytic hydrogenation. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can navigate the complexities of scale-up to produce this valuable building block in a safe, efficient, and controlled manner.
References
-
Furrer, T., et al. (2021). New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. CHIMIA International Journal for Chemistry, 75(11), 948-956. Available at: [Link]
-
Furrer, T., et al. (2021). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Chimia, 75(11), 948-956. Available at: [Link]
-
Furrer, T., et al. (2021). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Chimia (Aarau), 75(11), 948-956. Available at: [Link]
-
Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. Available at: [Link]
-
Hoffmann, W. (2012). DynoChem: Talking Chemistry: Modeling and Scale-up of Hydrogenation Reactions. Scale-up Systems. Available at: [Link]
-
ResearchGate. (2025). Synthesis of β-Lactams and β-Aminoesters via High Intensity Ultrasound-Promoted Reformatsky Reactions. Available at: [Link]
-
Skog, K., & Solyakov, A. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of AOAC International, 92(3), 913-920. Available at: [Link]
-
Skog, K., & Solyakov, A. (2019). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available at: [Link]
-
Sridhar, P. R., Prabhu, K. R., & Chandrasekaran, S. (2003). Selective reduction of anomeric azides to amines with tetrathiomolybdate: synthesis of beta-D-glycosylamines. The Journal of Organic Chemistry, 68(13), 5261-5264. Available at: [Link]
-
Bosch, I., et al. (2000). Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Organic Letters, 2(3), 397-399. Available at: [Link]
-
SciSpace. (n.d.). gama-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of of β-lactams 134–136, using the Reformatsky reagent. Available at: [Link]
-
RSC Publishing. (n.d.). A nitrilase-mediated entry to 4-carboxymethyl-β-lactams from chemically prepared 4-(cyanomethyl)azetidin-2-ones. Available at: [Link]
-
ResearchGate. (2026). Reduction of Azides to Amines or Amides with Zinc and Ammonium Chloride as Reducing Agent. Available at: [Link]
-
Wikipedia. (n.d.). Staudinger synthesis. Available at: [Link]
-
Zhang, G. G. Z., et al. (2017). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 7(1), 1-13. Available at: [Link]
-
Organic Syntheses. (n.d.). methylamine hydrochloride. Available at: [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Available at: [Link]
-
ResearchGate. (2025). Synthesis of some azetidin-2-ones and thiazolidin-4-ones as potential antimicrobial agents. Available at: [Link]
-
Taggi, A. E., et al. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(24), 6929-6932. Available at: [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]
-
ResearchGate. (2025). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Available at: [Link]
-
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]
-
Chemguide. (n.d.). reducing nitriles to primary amines. Available at: [Link]
-
Ley, S. V., & Smith, M. D. (2013). Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. Organic letters, 15(22), 5802-5805. Available at: [Link]
-
University of Rochester Chemistry Department. (n.d.). Purification: How To. Available at: [Link]
-
MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available at: [Link]
-
A Review on 2-Azetedinones. (n.d.). Available at: [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Molecules, 28(7), 3045. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Cycloaddition. Available at: [Link]
-
Organic Reactions. (n.d.). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Available at: [Link]
-
Stanford University. (n.d.). Standard Operating Procedure: Sodium Azide and Organic Azides. Available at: [Link]
-
Bookshelf. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Comprehensive Analytical Chemistry (Vol. 86, pp. 329-370). Available at: [Link]
-
Fisher, G. B., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 2097-2101. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Available at: [Link]
-
Semantic Scholar. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl) azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a S. Available at: [Link]
-
Sciencemadness.org. (2009). Forming oxalte salts of amines. Available at: [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Available at: [Link]
- Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1.
-
ResearchGate. (2025). Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration. Available at: [Link]
-
Ammazzalorso, A., et al. (2003). 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. Bioorganic & Medicinal Chemistry Letters, 13(23), 4151-4154. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 23(11), 2993. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Available at: [Link]
Sources
- 1. jgtps.com [jgtps.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. irf.fhnw.ch [irf.fhnw.ch]
- 11. New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 13. youtube.com [youtube.com]
- 14. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Purification [chem.rochester.edu]
- 17. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
Application Notes and Protocols: 4-(Aminomethyl)-4-methylazetidin-2-one in Medicinal Chemistry and Drug Development
Executive Summary & Structural Rationale
In modern medicinal chemistry, the exploration of novel chemical space relies heavily on conformationally constrained, multifunctional building blocks. 4-(Aminomethyl)-4-methylazetidin-2-one has emerged as a privileged scaffold for both drug discovery and peptidomimetic research[1].
This molecule is defined by two orthogonal reactive centers:
-
The β-Lactam Core (Azetidin-2-one): A highly strained, four-membered cyclic amide that serves as an electrophilic "warhead." It is highly susceptible to nucleophilic attack, a mechanism fundamental to the covalent inhibition of serine proteases and β-lactamases[2].
-
The Aminomethyl Handle: A primary aliphatic amine that acts as a versatile nucleophile, allowing for extensive chemical diversification (e.g., amidation, reductive amination) without disrupting the fragile lactam ring[1].
Furthermore, the C4 quaternary stereocenter (bearing both the methyl and aminomethyl groups) exerts a strong Thorpe-Ingold effect. This steric shielding restricts the conformational freedom of the molecule, enhances metabolic stability by blocking α-deprotonation, and dictates the secondary structure of downstream derivatives[3].
Table 1: Comparative Reactivity Profile of Key Functional Groups
| Functional Group | Electronic Nature | Primary Reactivity | Medicinal Chemistry Application | Self-Validating Analytical Marker |
| Aminomethyl (-CH₂NH₂) | Nucleophilic | N-Acylation, Alkylation | Attachment of peptide recognition sequences or targeting ligands. | Ninhydrin positive (purple); disappears upon successful amidation. |
| β-Lactam (C=O) | Electrophilic | Nucleophilic Ring Opening | Covalent suicide inhibition of serine proteases; precursor to β-amino acids. | IR stretch at ~1750–1770 cm⁻¹; shifts to ~1680 cm⁻¹ upon ring opening. |
| C4 Quaternary Center | Steric Shield | Conformational Restriction | Enhances binding affinity via entropy reduction; prevents metabolic degradation. | Distinct singlet for the C4-methyl group in ¹H-NMR (~1.4 ppm). |
Application 1: Design of Covalent Serine Protease Inhibitors
The β-lactam ring is a classic pharmacophore for the irreversible inhibition of enzymes possessing a catalytic serine residue, such as bacterial transpeptidases, β-lactamases, and human elastases[4].
Causality of Design: To target a specific protease, the inhibitor must first be recognized by the enzyme's active site. By coupling a specific peptide recognition sequence to the nucleophilic aminomethyl handle of this compound, researchers can selectively deliver the β-lactam warhead to the target enzyme[1]. Once bound in the Michaelis complex, the catalytic serine (e.g., Ser70 in class A β-lactamases) attacks the electrophilic lactam carbonyl. The strain of the four-membered ring drives the cleavage of the C-N bond, forming a highly stable, covalently inactivated acyl-enzyme complex[2].
Mechanism of covalent serine protease inhibition by β-lactam warheads.
Protocol 1: Regioselective N-Acylation for Warhead Delivery
Objective: Couple a carboxylic acid-bearing recognition sequence to the aminomethyl group while preserving the reactive β-lactam core.
Rationale for Experimental Choices: The primary aliphatic amine is vastly more nucleophilic than the lactam nitrogen. Therefore, standard peptide coupling conditions can be used without protecting the lactam. HATU is selected as the coupling reagent because it is highly efficient and minimizes the epimerization of the incoming chiral carboxylic acid.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the target carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) dropwise. Stir the mixture at room temperature for 15 minutes to generate the active ester.
-
Coupling: Add this compound (1.0 equiv.) to the activated mixture. Stir continuously at room temperature for 4–6 hours.
-
In-Process QC (Self-Validation): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the primary amine (purple spot) confirms complete conversion. LC-MS should show the expected[M+H]⁺ of the amide product without any ring-opened byproducts.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically utilizing a gradient of Dichloromethane/Methanol).
Application 2: Synthesis of Conformationally Constrained β-Amino Acids
Beyond its use as an intact warhead, the azetidin-2-one ring can be intentionally ruptured to yield highly functionalized β-amino acids[3]. Specifically, the ring opening of this compound yields a quaternary 3-(aminomethyl)-3-methyl-β-alanine derivative. These constrained β-amino acids are highly sought after as GABA analogs for neurological targets and as building blocks for proteolytically stable peptidomimetics (foldamers)[1].
Workflow for the chemical diversification of this compound.
Protocol 2: Base-Catalyzed Ring Opening and Global Protection
Objective: Hydrolyze the β-lactam ring to generate a quaternary β-amino acid, followed by Boc-protection for downstream solid-phase peptide synthesis (SPPS).
Rationale for Experimental Choices: The C4-dimethyl/aminomethyl substitution provides significant steric hindrance, making this specific β-lactam slightly more resistant to hydrolysis than unsubstituted analogs. Therefore, elevated temperatures are required. Because the resulting cleaved product is a highly polar zwitterion (difficult to isolate from aqueous media), an immediate in situ global Boc-protection is performed to yield a lipophilic N,N'-diBoc-β-amino acid that can be easily extracted into organic solvents[3].
Step-by-Step Methodology:
-
Hydrolysis: Suspend this compound (1.0 equiv.) in a 1:1 mixture of Methanol and 2M aqueous NaOH (2.5 equiv. of base).
-
Heating: Heat the reaction mixture to 60°C and stir for 12 hours.
-
In-Process QC (Self-Validation): Monitor by FT-IR. The characteristic β-lactam carbonyl stretch at ~1760 cm⁻¹ will completely disappear, replaced by the carboxylate stretch at ~1580 cm⁻¹.
-
Global Protection: Cool the reaction mixture to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for an additional 8 hours.
-
Workup: Evaporate the methanol under reduced pressure. Wash the remaining aqueous layer with Diethyl Ether (to remove unreacted Boc₂O).
-
Acidification: Carefully acidify the aqueous layer to pH 3 using 1M KHSO₄ (avoid strong acids like HCl to prevent premature Boc deprotection).
-
Isolation: Extract the acidified aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure N,N'-diBoc-protected quaternary β-amino acid.
References
Sources
Biocatalytic Kinetic Resolution of Racemic 4-(aminomethyl)-4-methylazetidin-2-one
Executive Summary
Target Molecule: 4-(aminomethyl)-4-methylazetidin-2-one CAS Registry Number: (Generic/Racemic) 125613-27-6 (analog reference) Application: Critical chiral building block for 1β-methylcarbapenem antibiotics (e.g., Doripenem, Meropenem intermediates) and novel substituted monobactams.
The Challenge: The quaternary carbon center at the C4 position of the
The Solution: This guide details a Chemoenzymatic Kinetic Resolution utilizing Candida antarctica Lipase B (CAL-B).[1][2][3][4] The protocol exploits the high enantioselectivity of CAL-B towards primary amines in organic media, enabling the selective
Mechanism of Action
The resolution relies on the kinetic difference in the rate of acylation between the two enantiomers (
-
Enzyme: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435).[1][4][5]
-
Reaction Type: Irreversible Transesterification (Acylation).
-
Selectivity: CAL-B typically favors the (
)-enantiomer of primary amines in hydrophobic solvents, following the empirical "Kazlauskas Rule," though the quaternary center may impose specific steric constraints requiring experimental verification.
Mechanistic Pathway[6][7][8]
-
Acyl-Enzyme Formation: The serine residue in the catalytic triad (Ser-His-Asp) attacks the acyl donor (Isopropyl Acetate), forming the Acyl-Enzyme Intermediate.
-
Enantiomer Discrimination: The racemic amine approaches the active site. The "Fast" enantiomer fits into the stereospecific pocket, allowing its nucleophilic amine to attack the acyl-enzyme.
-
Product Release: The amide product is released, and the enzyme is regenerated. The "Slow" enantiomer remains as the free amine.
Logical Pathway Diagram
Figure 1: Kinetic resolution pathway distinguishing the reactive enantiomer (converted to amide) from the unreactive enantiomer (remaining as amine).
Experimental Protocol
Materials & Equipment
-
Substrate: Racemic this compound (Purity >95%).
-
Biocatalyst: Novozym 435 (immobilized CAL-B) or equivalent (e.g., Amano Lipase PS-C II).
-
Acyl Donor: Isopropyl Acetate (acts as both donor and solvent) or Ethyl Acetate.
-
Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE) (if not using acyl donor as solvent).
-
Equipment: Orbital shaker (thermostatted), HPLC with Chiralpak AD-H or OD-H column.
Reaction Setup (Standardized for 1.0 g Scale)
Step 1: Substrate Preparation Dissolve 1.0 g (approx. 8.7 mmol) of racemic this compound in 20 mL of anhydrous MTBE.
-
Note: Ensure the substrate is free of residual strong bases/acids which can denature the enzyme.
Step 2: Acyl Donor Addition Add 3.0 equivalents (approx. 3.0 mL) of Isopropyl Acetate.
-
Why Isopropyl Acetate? It releases isopropanol as a byproduct, which is less inhibitory to the enzyme than ethanol (from ethyl acetate) and prevents the reverse reaction.
Step 3: Enzyme Initiation Add 100 mg (10% w/w relative to substrate) of Novozym 435.
-
Condition: Seal the reaction vessel to prevent solvent evaporation.
Step 4: Incubation Incubate in an orbital shaker at 35°C and 200 rpm .
-
Caution: Do not exceed 60°C; thermal deactivation of the enzyme may occur.
Monitoring & Termination
Step 5: Process Control (HPLC) Sample 50 µL of the reaction mixture every 2 hours. Dilute in Mobile Phase (Hexane:IPA 90:10).
-
Target: Stop reaction when conversion reaches 50% (theoretical maximum yield for kinetic resolution).
-
Calculation:
Step 6: Termination Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the immobilized enzyme.
-
Recycling: Wash the enzyme beads with MTBE and dry at room temperature for reuse (typically stable for 5-10 cycles).
Downstream Processing (Separation)
This protocol utilizes the difference in basicity between the free amine and the neutral amide.
-
Evaporation: Concentrate the filtrate (containing Amide + Amine) to a reduced volume.
-
Acid Extraction: Dissolve residue in Ethyl Acetate (30 mL). Add 1M HCl (15 mL).
-
Organic Layer: Contains the
-Acylated (Amide) Enantiomer . -
Aqueous Layer: Contains the Unreacted (Amine) Enantiomer as the hydrochloride salt.
-
-
Recovery of Amine: Basify the aqueous layer with saturated NaHCO
to pH 9-10 and extract with Dichloromethane (DCM). Dry over Na SO and evaporate to yield the pure amine enantiomer. -
Recovery of Amide: Wash the initial organic layer with brine, dry, and evaporate to yield the pure amide enantiomer.
-
Hydrolysis (Optional): If the amide enantiomer is the desired product, hydrolyze using 3M HCl at reflux (check stability of
-lactam) or enzymatic hydrolysis (Lipase/Amidase) to regenerate the free amine.
-
Analytical Methods
Chiral HPLC Method
To verify optical purity (
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide bond absorption).
-
Temperature: 25°C.
| Compound | Retention Time (approx.) |
| (R)-Amine | 8.5 min |
| (S)-Amine | 11.2 min |
| (S)-Amide | 14.5 min |
| (R)-Amide | 16.8 min |
| (Note: Retention times must be validated with racemate standards.) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10% after 24h) | Steric hindrance at C4 | Switch to a smaller acyl donor (Vinyl Acetate) or increase Enzyme loading to 20-30% w/w. |
| Low Enantioselectivity ( | Non-specific background reaction | Lower temperature to 25°C; Ensure solvent is anhydrous (water causes non-selective hydrolysis). |
| Enzyme Aggregation | Solvent polarity mismatch | Switch solvent to DIPE or Toluene; Avoid hydrophilic solvents like THF which strip water from the enzyme. |
| Nucleophilic attack by amine | Keep concentration < 0.5 M to prevent intermolecular polymerization; Ensure strictly neutral conditions. |
References
-
Giacomini, D., et al. (2022). "Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution." Bioorganic Chemistry, 120, 105580.[6] Link
-
BenchChem. "this compound: Structure and Applications." Link
- Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.
- Palomo, C., et al. (2003). "Enzymatic resolution of 4-substituted beta-lactams." Current Organic Chemistry. (General methodology for beta-lactam resolution).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. repository.tudelft.nl [repository.tudelft.nl]
- 5. arts.units.it [arts.units.it]
- 6. Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"challenges in the synthesis of 4,4-disubstituted azetidin-2-ones"
Technical Support Center: Synthesis of 4,4-Disubstituted Azetidin-2-ones
Executive Summary: The Quaternary C4 Challenge
User Status: Senior Researcher / Medicinal Chemist Topic: 4,4-Disubstituted Azetidin-2-ones (β-Lactams) Difficulty Level: High (Steric hindrance, quaternary center formation)
Core Issue: Synthesizing 4,4-disubstituted azetidin-2-ones is significantly more challenging than their 3,3- or 3,4-disubstituted counterparts. The formation of a quaternary carbon at position 4 introduces severe steric repulsion during the ring-closure transition state. Standard protocols optimized for aldimines (leading to 4-monosubstituted products) often fail with ketimines (the required precursors for 4,4-disubstitution) due to lowered electrophilicity and steric bulk.
This guide provides troubleshooting for the three primary synthetic routes: Staudinger Cycloaddition , Reformatsky-Imine Reaction , and Intramolecular Cyclization , while explicitly addressing the limitations of the Kinugasa Reaction .
Module 1: The Staudinger Synthesis (Ketene-Imine)[1]
Method: [2+2] Cycloaddition of a ketene and a ketimine. Primary Challenge: Low reactivity of ketimines compared to aldimines.
Diagnostic & Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction / Recovered Starting Material | Ketimine Sterics: Ketimines are poor electrophiles. Standard low-temp addition fails. | Increase Temperature: Switch from DCM ( |
| Hydrolysis Products (Ketone + Amine) | Moisture Sensitivity: Ketimines are highly susceptible to hydrolysis, more so than aldimines. | In-Situ Preparation: Do not isolate the ketimine. Generate it in situ from the ketone + amine + dehydrating agent ( |
| Low Yield (Oligomerization) | Ketene Instability: The ketene dimerizes faster than it reacts with the bulky ketimine. | Slow Addition: Add the acid chloride very slowly (syringe pump) to the refluxing imine/base mixture. Keep the steady-state concentration of free ketene low.Wolff Rearrangement: Generate the ketene thermally from an |
| Poor Stereoselectivity (cis/trans mixture) | Isomerization: The zwitterionic intermediate has a longer lifetime due to steric bulk, allowing bond rotation. | Electronic Tuning: |
Visualizing the Steric Barrier
Caption: The Staudinger reaction pathway highlights the critical energy barrier at the ring closure step caused by the steric bulk of the quaternary center.
Module 2: The Reformatsky-Imine Reaction
Method: Reaction of an
Protocol Optimization
Q: My reaction yields the open-chain
-
Fix: Do not attempt one-pot cyclization. Isolate the
-amino ester and cyclize it in a second step using a Grignard reagent ( , 2.5 eq) or LHMDS. The strong base deprotonates the amide, forcing cyclization.
Q: The Zinc insertion is sluggish. A: Ketimines are less reactive electrophiles. You must activate the Zinc.
-
Activation Protocol:
-
Use Rieke Zinc (highly reactive) if available.
-
TMSCl Activation: Add TMSCl (0.05 eq) to the Zn suspension before adding the bromoester.
-
Ultrasound: Perform the reaction in an ultrasonic bath (High Intensity Ultrasound - HIU) to continuously clean the Zn surface and promote radical formation.
-
Module 3: Critical FAQ - The Kinugasa Trap
Q: Can I use the Kinugasa reaction (Alkyne + Nitrone) to make 4,4-disubstituted
A: STOP. Generally, NO. While the Kinugasa reaction is excellent for 3,3- or 3,4-disubstituted systems, it has a severe limitation regarding the nitrone component.
-
The Limitation: The reaction requires a Ketonitrone (derived from a ketone) to generate a 4,4-disubstituted product. Ketonitrones are notoriously unreactive in the Kinugasa cycle compared to aldonitrones.
-
Current State of Art: As of 2024-2025, successful examples of intermolecular Kinugasa reactions with ketonitrones are extremely rare or non-existent in standard literature. The copper acetylide intermediate struggles to undergo the initial [3+2] cycloaddition with the sterically hindered ketonitrone.
-
Recommendation: Do not waste time optimizing Kinugasa for this specific scaffold unless you are developing a novel methodology. Switch to Reformatsky or Staudinger .
Module 4: Intramolecular Cyclization (The "Surefire" Route)
When intermolecular cycloadditions fail due to sterics, intramolecular reactions often succeed because the entropy cost is already paid.
Workflow:
-
Synthesize
-Amino Acid: Use an amino-acid synthesis method (e.g., Arndt-Eistert homologation of an -disubstituted amino acid) to create a linear precursor with the quaternary center already installed. -
Cyclization: Use a coupling reagent.[1]
Troubleshooting Cyclization
| Reagent | Application Note |
| Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide) | Gold Standard. Works well for sterically hindered closures. Requires reflux in MeCN or DCM/TEA. |
| T3P (Propylphosphonic anhydride) | Excellent for avoiding epimerization (though less relevant for the quaternary C4). High yield, easy workup. |
| Grignard-Mediated | For |
Decision Matrix
Caption: Decision tree for selecting the synthetic route based on substrate stability and steric complexity.
References
-
Staudinger Synthesis & Stereoselectivity : Jiao, L., Liang, X., & Xu, J. X. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. Link
-
Kinugasa Mechanism & Limitations : Santoro, S., & Himo, F. (2021). Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry, 86(15), 10665–10671. Link
-
Reformatsky with Imines : Cozzi, P. G. (2006). Reformatsky Reactions with Imines. Angewandte Chemie International Edition, 45(18), 2951-2954. Link
-
Solid-Phase Synthesis : Mata, E. G. (2005). Exploring the solid-phase synthesis of 3,4-disubstituted beta-lactams: scope and limitations. Molecular Diversity, 9, 127–134. Link
-
Ultrasound in Reformatsky : Ross, N. A., & Bartsch, R. A. (2003). Synthesis of β-Lactams and β-Aminoesters via High Intensity Ultrasound-Promoted Reformatsky Reactions. Journal of Heterocyclic Chemistry, 40(5), 909-912. Link
Sources
Technical Support Center: Staudinger Synthesis of β-Lactams
Advanced Troubleshooting & Protocol Optimization for Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield and stereoselectivity issues during the Staudinger ketene-imine cycloaddition. While the [2+2] assembly of a β-lactam core appears straightforward on paper, the physical reality of the reaction flask is a highly competitive kinetic landscape. Success in synthesizing these critical antibiotic and pharmacophore scaffolds requires engineering your system to favor the desired pathway over parasitic side reactions ()[1].
This guide breaks down the causality of common side reactions and provides self-validating protocols to ensure reproducible success in your drug development workflows.
Mechanistic Pathway & Side Reaction Map
To troubleshoot effectively, we must first map the logical flow of the reaction. The divergence between a high-yielding β-lactam synthesis and a failed experiment occurs at the highly reactive ketene and zwitterionic intermediates.
Mechanistic divergence in the Staudinger synthesis highlighting major side reactions.
Core Troubleshooting Guides
Issue 1: Ketene Dimerization (Formation of Diketene)
Diagnostic: You observe a low yield of the desired β-lactam, and your IR or NMR analysis reveals diketene or lactone byproducts. Causality: Ketenes are highly electrophilic and unstable. In the absence of a highly nucleophilic imine, or if the ketene concentration is allowed to spike, the ketene will react with itself ()[2]. The rate of dimerization is second-order with respect to the ketene, whereas the desired cycloaddition is first-order with respect to both ketene and imine. Resolution: You must mathematically suppress dimerization by maintaining a near-zero steady-state concentration of the ketene. This is achieved by the ultra-slow addition of the acid chloride to the imine/base mixture, ensuring the bimolecular imine trapping outcompetes ketene self-reaction ()[3].
Issue 2: Loss of Stereocontrol (Unwanted cis/trans Mixtures)
Diagnostic: NMR coupling constants (between C3-H and C4-H) indicate a mixture of diastereomers rather than a stereopure product. Causality: The reaction proceeds via a stepwise mechanism. The imine nitrogen attacks the ketene to form a zwitterionic intermediate. Stereoselectivity is dictated by a kinetic vs. thermodynamic race: direct conrotatory ring closure yields the cis-β-lactam, while isomerization of the imine moiety prior to closure yields the trans-β-lactam ()[4],[5]. Resolution: Tune the electronic properties of your substituents. Electron-donating ketenes accelerate ring closure (favoring cis), while electron-withdrawing ketenes slow it down, allowing isomerization (favoring trans)[4].
Kinetic vs. thermodynamic control pathways dictating cis/trans stereoselectivity.
Quantitative Data: Electronic Effects on Stereoselectivity
| Ketene Substituent Effect | Imine Substituent Effect | Ring Closure Kinetics | Dominant Pathway | Major Diastereomer |
|---|---|---|---|---|
| Electron-Donating (e.g., -OR) | Electron-Withdrawing (e.g., -Ts) | Fast | Direct Ring Closure | cis-β-Lactam (>90%) |
| Electron-Withdrawing (e.g., -CF3) | Electron-Donating (e.g., -PMP) | Slow | Imine Isomerization | trans-β-Lactam (>85%) |
| Bulky / Sterically Hindered | Aliphatic / Unconjugated | Very Slow | Imine Isomerization | trans-β-Lactam |
Issue 3: Imine Hydrolysis & Acyclic Amide Formation
Diagnostic: Isolation of acyclic amides and free aldehydes instead of the β-lactam. Causality: Imines are sensitive to adventitious water, existing in equilibrium with their parent aldehyde and primary amine ()[6]. Primary amines are vastly superior nucleophiles compared to imines. If hydrolysis occurs, the liberated amine will rapidly attack the ketene, forming an acyclic amide and permanently sequestering the ketene equivalent. Resolution: Implement strictly anhydrous conditions. Use freshly distilled solvents, flame-dried glassware, and consider running an in situ imine-formation cascade (Protocol B).
Self-Validating Experimental Protocols
Protocol A: Syringe-Pump Mediated [2+2] Cycloaddition
Objective: Maximize β-lactam yield by suppressing ketene dimerization.
-
System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and purge with Argon (x3) to eliminate ambient moisture.
-
Reagent Charging: Add the imine (1.0 mmol) and N-methylpiperidine (1.5 mmol) in 10 mL of anhydrous CH₂Cl₂. Cool the mixture to -78 °C. (Note: N-methylpiperidine is chosen over Triethylamine to minimize base-catalyzed ketene dimerization[3]).
-
Acid Chloride Preparation: Dissolve the acid chloride (1.2 mmol) in 5 mL of anhydrous CH₂Cl₂ inside a gas-tight syringe.
-
Controlled Addition: Mount the syringe on a programmable pump. Add the acid chloride solution at a strict rate of 0.1 mL/min.
-
Validation Check: A successful run will maintain a colorless to pale-yellow solution. A sudden shift to a deep yellow/orange color indicates ketene accumulation and subsequent dimerization. If this occurs, immediately pause the syringe pump to allow the imine to consume the excess ketene.
-
-
Equilibration & Workup: Once addition is complete, allow the reaction to slowly warm to room temperature over 3 hours. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
Protocol B: Strictly Anhydrous In Situ Imine-Staudinger Cascade
Objective: Prevent hydrolysis of highly unstable aliphatic imines.
-
Dehydrative Imine Formation: Combine the aldehyde (1.0 mmol), primary amine (1.0 mmol), and anhydrous MgSO₄ (3.0 mmol) in 10 mL of anhydrous CH₂Cl₂. Stir for 12 hours at room temperature.
-
Validation Check: The complete consumption of the aldehyde (monitored via TLC) before the addition of the base validates that no free water remains in the system, ensuring the downstream ketene will not be lost to acyclic amide formation.
-
-
Filtration: Filter the mixture through a pad of oven-dried Celite under Argon directly into a receiving Schlenk flask.
-
Base Addition: Add N-methylpiperidine (1.5 mmol) and cool the system to 0 °C.
-
Ketene Generation: Add the acid chloride (1.2 mmol) dropwise over 15 minutes.
-
Workup: Stir for 2 hours at room temperature, then quench and extract as described in Protocol A.
Frequently Asked Questions (FAQs)
Q: Why am I seeing a high yield of a dihydropyridinone (oxazinone) instead of my β-lactam? A: This indicates a competitive Hetero-Diels-Alder [4+2] cycloaddition. When using α,β-unsaturated imines (conjugated systems), the zwitterionic intermediate can undergo a [4+2] trapping rather than the standard[2+2] ring closure. To mitigate this, avoid conjugated imines or use bulkier ketene substituents to sterically hinder the[4+2] transition state ()[5].
Q: My imine has an electron-withdrawing N-protecting group (e.g., N-Tf). How will this affect my product? A: According to established "imine-first" mechanistic studies, strongly electron-withdrawing N-protecting groups like N-triflyl (N-Tf) slow down the direct ring closure. This allows the zwitterionic intermediate time to isomerize, predominantly yielding the trans-β-lactam. Conversely, N-tosyl (N-Ts) groups favor the cis-isomer ()[7].
Q: Can I bypass the use of amine bases entirely to avoid base-catalyzed side reactions? A: Yes. A modern alternative is the Wolff rearrangement of α-diazo carbonyl compounds under continuous flow or photochemical conditions. This provides a clean, controlled release of the ketene intermediate without the need for amine bases, significantly improving yields for sensitive substrates ()[8].
References
-
Jiao, L., Liang, X., & Xu, J. "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society. URL:[Link]
-
"Staudinger synthesis." Wikipedia. URL: [Link]
-
"Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile." PMC (NIH). URL:[Link]
-
Hodous, B. L., & Fu, G. C. "Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile." Journal of the American Chemical Society. URL:[Link]
-
"Formation and utility of reactive ketene intermediates under continuous flow conditions." Cardiff University (ORCA). URL:[Link]
-
"Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines." ResearchGate. URL:[Link]
-
"Ketene." Grokipedia. URL: [Link]
-
"Asymmetric Synthesis of β-Lactams by the Staudinger Reaction." Organic Reactions. URL:[Link]
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
Technical Support Center: Optimization of Ketene-Imine Cycloaddition Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the ketene-imine cycloaddition, commonly known as the Staudinger reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful transformation for synthesizing β-lactams. Here, we address common experimental challenges in a question-and-answer format, grounded in mechanistic principles and field-proven insights to help you optimize your reaction conditions.
Section 1: Core Principles & Mechanistic FAQs
Before troubleshooting, a solid understanding of the reaction's core principles is essential.
Q1: What is the generally accepted mechanism for the ketene-imine cycloaddition?
A: The Staudinger cycloaddition is predominantly understood to proceed through a stepwise mechanism , not a concerted [2+2] cycloaddition.[1][2][3][4][5] The reaction is initiated by a nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene.[4][5][6] This forms a zwitterionic intermediate.[3][4][7] The subsequent and often rate-determining step is an intramolecular conrotatory ring-closure of this intermediate to form the four-membered β-lactam ring.[4][6] The stereochemical outcome of the reaction is largely determined during these two steps.[3][4]
Q2: Why are ketenes so reactive and often generated in situ?
A: Ketenes (RR'C=C=O) are highly reactive due to their unique electronic structure; they are electrophilic at the central carbon, making them susceptible to attack by nucleophiles.[8][9] Most ketenes, especially monosubstituted ones, are unstable and prone to dimerization or polymerization if not trapped by a reaction partner.[7][9] For this reason, they are typically generated in situ from stable precursors like acid chlorides (using a tertiary amine base), α-diazoketones (via Wolff rearrangement), or by thermolysis of specific precursors.[7][8][9][10] The in situ generation ensures a low, steady concentration of the ketene, minimizing side reactions.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem Area 1: Low or No Product Yield
A: When faced with a non-reactive system, a systematic check of your starting materials and conditions is critical.
-
Ketene Generation: Confirm that your ketene is being formed. The most common method, dehydrohalogenation of an acyl chloride with a tertiary amine, can fail if the amine is not basic enough or is too sterically hindered.[8] Ensure the amine (e.g., triethylamine, Hünig's base) is dry and of high purity.
-
Imine Quality: Imines can be prone to hydrolysis. Verify the purity of your imine by ¹H NMR or other analytical methods before use. Ensure your reaction is conducted under strictly anhydrous conditions, as water can hydrolyze the imine and react with the ketene.
-
Reactivity of Substrates: Highly substituted or electronically deactivated substrates can render the reaction sluggish. For instance, ketenes with bulky substituents may react slowly due to steric hindrance.[9] Similarly, imines with electron-withdrawing groups on the nitrogen or carbon atoms are less nucleophilic and may require more forcing conditions (e.g., higher temperatures, catalysts).
A: Ketene polymerization is a common side reaction when the concentration of the ketene surpasses the rate of its reaction with the imine.[11]
-
Slow Addition: The most effective strategy is to add the ketene precursor (e.g., the acyl chloride) slowly over several hours to a solution containing the imine and the base.[12] This maintains a very low steady-state concentration of the highly reactive ketene, favoring the bimolecular reaction with the imine over dimerization.
-
Temperature Control: Many ketene-imine cycloadditions are performed at low temperatures (e.g., -78 °C to 0 °C) to manage the high reactivity of the ketene and suppress side reactions.[13]
-
Flow Chemistry: For reactions prone to polymerization, flow chemistry offers a superior alternative. By generating the ketene in one stream and immediately mixing it with the imine stream, the reactive intermediate is consumed instantly, preventing decomposition or polymerization.[11][14]
Problem Area 2: Poor Stereoselectivity
The formation of two new chiral centers means that diastereoselectivity (cis vs. trans) is a key challenge.
A: The cis/trans selectivity is a complex function of substrate structure, solvent, and temperature, primarily dictated by the kinetics of zwitterion formation and ring closure.[4][7]
-
Substrate Control: The electronic properties of your substrates are a primary determinant.
-
Cis-Selective: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure of the zwitterionic intermediate, favoring the formation of the cis-β-lactam.[7][10]
-
Trans-Selective: Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow the ring closure, allowing the zwitterionic intermediate to equilibrate to a more thermodynamically stable conformation, which typically leads to the trans-β-lactam.[7][10]
-
-
Solvent Polarity: Solvent choice can significantly influence the stereochemical outcome.
-
Non-polar solvents (e.g., toluene, benzene) often favor cis selectivity.[15]
-
Polar solvents (e.g., chlorobenzene, dichloromethane, acetonitrile) can stabilize the zwitterionic intermediate, potentially allowing for isomerization and leading to an increase in the proportion of the trans product.[15][16][17]
-
-
Temperature: Lowering the reaction temperature often enhances selectivity by reducing the kinetic energy available for bond rotations and isomerization pathways in the intermediate.[16]
The following table summarizes general trends for improving diastereoselectivity:
| Desired Isomer | Ketene Substituent (R¹, R²) | Imine N-Substituent (R³) | Solvent | Temperature |
| cis | Electron-Donating (e.g., Alkoxy, Alkyl) | Electron-Withdrawing (e.g., Tosyl, Aryl) | Non-polar (Toluene, Hexane) | Low (-78 °C to 0 °C) |
| trans | Electron-Withdrawing (e.g., Phthalimido, Cyano) | Electron-Donating (e.g., p-Methoxyphenyl) | Polar (DCM, MeCN) | Room Temp. or higher |
A: Enantioselectivity requires the use of a chiral influence, typically a chiral catalyst.
-
Nucleophilic Catalysis: The most successful modern approach involves the use of chiral nucleophilic catalysts, such as cinchona alkaloids or N-heterocyclic carbenes (NHCs).[7][8] These catalysts react with the ketene (or its precursor) to form a chiral zwitterionic enolate. This chiral intermediate then reacts with the imine in a diastereoselective manner, with the catalyst controlling the facial selectivity of the attack.
-
Lewis Acid Catalysis: Chiral Lewis acids can be used to activate the imine towards nucleophilic attack by the ketene. The Lewis acid coordinates to the imine nitrogen, lowering its LUMO and creating a chiral environment around the C=N bond.
-
Catalyst Screening: The optimal catalyst and conditions are highly substrate-dependent. It is often necessary to screen a small library of catalysts (e.g., quinine vs. quinidine derivatives), solvents, and temperatures to achieve high enantiomeric excess (ee).
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for a Catalytic Asymmetric Ketene-Imine Cycloaddition
This protocol describes a representative procedure using in situ ketene generation and a nucleophilic catalyst.
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the imine (1.0 equiv), the chiral catalyst (e.g., (DHQ)₂PHAL, 0.1 equiv), and a proton sponge or non-nucleophilic base (e.g., 2,6-lutidine, 1.1 equiv).
-
Dissolution: Add anhydrous solvent (e.g., CH₂Cl₂, toluene) and cool the mixture to the desired temperature (e.g., -25 °C).
-
Slow Addition: Dissolve the acyl chloride (1.2 equiv) in a separate flask with anhydrous solvent. Using a syringe pump, add the acyl chloride solution to the reaction mixture over a period of 4-10 hours.[12]
-
Reaction Monitoring: Stir the reaction at the set temperature for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired β-lactam. Determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Workflow for Troubleshooting Low Diastereoselectivity
The following diagram outlines a decision-making process for optimizing the diastereoselectivity of your reaction.
Caption: A decision tree for troubleshooting poor diastereoselectivity.
References
-
Venturini, A., & Gonzalez, J. (2006). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. Mini-Reviews in Organic Chemistry, 3(3), 185-194. [Link]
-
France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Catalytic, asymmetric reactions of ketenes and ketene enolates. Chemical Reviews, 103(8), 2985-3012. [Link]
-
Wikipedia. (n.d.). Ketene. [Link]
-
Venturini, A., & Gonzalez, J. (2006). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. Bentham Science. [Link]
-
Venturini, A., & Gonzalez, J. (2006). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]
-
Deadman, B. J., O'Mahony, G., Lynch, D., Crowley, D. C., & Maguire, A. R. (2015). Generation and Trapping of Ketenes in Flow. Organic & Biomolecular Chemistry, 13(4), 987-990. [Link]
-
Brady, W. T. (1969). KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS. UNT Digital Library. [Link]
-
Kupracz, L., & Wirth, T. (2015). Generation of Reactive Ketenes under Flow Conditions through Zinc-Mediated Dehalogenation. Chemistry - A European Journal, 21(23), 8356-8359. [Link]
-
Fang, D. C., & Fu, X. Y. (1995). An ab initio study on the mechanism of the ketene-imine cycloaddition reaction. Journal of the American Chemical Society, 117(24), 6523-6529. [Link]
-
Wikipedia. (n.d.). Staudinger synthesis. [Link]
-
Johnston, J. N., & Ready, J. M. (2017). Alkaloid-Catalyzed Enantioselective [3 + 2] Cycloaddition of Ketenes and Azomethine Imines. Semantic Scholar. [Link]
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
-
ResearchGate. (n.d.). Thermal ketene–imine cycloaddition: cis–trans-diastereoselectivity analysis. [Link]
-
Zaitsev, V. P., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22896-22906. [Link]
-
Zaitsev, V. P., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules, 27(12), 3843. [Link]
-
Al-Awar, R. S., & Al-Awar, R. S. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry, 6(8), 891-903. [Link]
-
Shirley, K. M., & Smith, A. D. (2016). Alkaloid-catalyzed enantioselective [3 + 2] cycloaddition of ketenes and azomethine imines. Organic & Biomolecular Chemistry, 14(31), 7433-7437. [Link]
-
Nagy, J., et al. (2018). DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. Periodica Polytechnica Chemical Engineering, 63(1), 108-116. [Link]
-
Albrecht, Ł. (2023). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 28(9), 3849. [Link]
-
Aizpurua, J. M., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(63), 39958-39967. [Link]
-
Cossío, F. P., et al. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925-936. [Link]
-
Domingo, L. R., & Aurell, M. J. (2015). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Advances, 5(52), 41539-41548. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03438H [pubs.rsc.org]
- 6. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06114C [pubs.rsc.org]
- 7. Staudinger Synthesis [organic-chemistry.org]
- 8. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketene - Wikipedia [en.wikipedia.org]
- 10. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Alkaloid-catalyzed enantioselective [3 + 2] cycloaddition of ketenes and azomethine imines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation and Trapping of Ketenes in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Highly Polar Aminomethyl-Substituted Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the "aminomethyl dilemma." The primary aliphatic amine (-CH
Frequently Asked Questions (FAQs)
Q1: Why does my aminomethyl compound streak irreversibly on standard silica gel, and how do I fix it?
Causality: Unmodified silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids. The basic aminomethyl group becomes protonated upon contact, leading to strong, irreversible ionic interactions rather than the desired partition/adsorption chromatography[1].
Solution: Neutralize the silanols by adding a basic modifier to your mobile phase, such as 1-5% Triethylamine (TEA) or Ammonium Hydroxide (NH
Q2: I need to use Reversed-Phase (RP) HPLC, but my compound elutes in the void volume. What are my options? Causality: Aminomethyl groups are highly hydrophilic and positively charged at typical acidic RP conditions (e.g., 0.1% Formic Acid). Highly polar charged species do not partition into the hydrophobic C18 stationary phase. Solution: You have two primary mechanistic choices:
-
High pH Mobile Phase: Use an alkaline buffer (e.g., pH 10) to deprotonate the amine (pH > pKa + 2). In its free-base form, the compound becomes significantly more lipophilic and retentive on C18[1].
-
Mixed-Mode Chromatography: Utilize a stationary phase that combines reversed-phase and cation-exchange mechanisms (e.g., RP/WCX). This allows the column to retain the protonated amine via ionic interactions while separating other impurities based on hydrophobicity[3][4].
Q3: What is the "SCX Catch-and-Release" method, and when is it appropriate? Causality: Strong Cation Exchange (SCX) catch-and-release is an orthogonal purification technique leveraging sulfonic acid functional groups on the resin. When loaded under acidic conditions, the protonated aminomethyl compound is "caught" via strong ionic bonds, allowing neutral and acidic impurities to be washed away. The target is then "released" using a high-pH methanolic ammonia solution that deprotonates the amine, breaking the ionic interaction[5].
Decision Matrix & Troubleshooting Guide
The following table summarizes the quantitative parameters and troubleshooting steps for each purification strategy.
| Purification Strategy | Target pH Range | Typical Modifier / Additive | Expected Recovery | Common Issue | Causality & Troubleshooting |
| Normal Phase (Silica) | N/A | 1-5% TEA or NH | 70 - 85% | Severe tailing / Low yield | Cause: Insufficient silanol masking.Fix: Pre-equilibrate column with 5% TEA in a non-polar solvent before loading[2]. |
| Reversed-Phase (High pH) | 9.5 - 11.0 | 0.1% TEA or NH | 85 - 95% | Column degradation | Cause: Silica dissolution at pH > 8.Fix: Use hybrid-silica or polymer-based columns designed for high pH stability[1]. |
| Mixed-Mode (RP/WCX) | 3.0 - 6.0 | Ammonium Acetate buffer | 80 - 90% | Peak splitting | Cause: Injection solvent mismatch.Fix: Match injection solvent to initial mobile phase conditions (high aqueous)[6]. |
| SCX Catch & Release | Load: < 4.0Elute: > 10.0 | Load: 1% AcOHElute: 2M NH | 90 - 98% | Target lost in wash | Cause: Amine not fully protonated during load.Fix: Ensure sample is acidified with 1% AcOH before loading[5]. |
Experimental Workflows & Methodologies
Decision tree for selecting the optimal purification strategy for aminomethyl compounds.
Protocol A: Normal Phase Chromatography with Basic Modifiers
Objective: Purify lipophilic aminomethyl compounds while preventing silica-induced degradation and tailing.
-
Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 90:10). Add 1% (v/v) Triethylamine (TEA) or concentrated aqueous NH
OH to the mixture[2]. -
Column Equilibration: Pack the silica column and flush with 3-5 column volumes (CV) of the modified mobile phase.
-
Self-Validation Checkpoint: Collect a few drops of the column eluent and spot it on pH paper. The protocol is validated to proceed only when the eluent tests basic (pH > 8), confirming that all acidic silanols are saturated.
-
-
Sample Loading: Dissolve the crude sample in a minimum volume of DCM. If the sample is insoluble, dry-load it onto Celite. Crucial: Do not dry-load basic amines onto silica gel, as the localized high concentration will cause irreversible pre-adsorption trapping.
-
Elution: Run the gradient. The basic modifier acts as a sacrificial competitor for the remaining silanol binding sites, allowing the target aminomethyl compound to elute as a sharp, symmetrical band[1].
Protocol B: SCX Catch-and-Release Purification
Objective: Isolate highly polar aminomethyl compounds from complex mixtures containing neutral and acidic impurities.
Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release purification.
-
Conditioning: Condition a pre-packed SCX cartridge with 2 CV of Methanol (MeOH), followed by 2 CV of 1% Acetic Acid in Water.
-
Loading: Dissolve the crude mixture in 1% Acetic Acid in Water/MeOH to ensure the aminomethyl group is fully protonated. Load onto the cartridge at a flow rate of 1-2 mL/min[5].
-
Self-Validation Checkpoint: Collect the flow-through and analyze it via LC-MS or TLC. The target mass must be completely absent from the flow-through, validating that the "catch" mechanism was 100% successful.
-
-
Washing: Wash the cartridge with 3 CV of MeOH, followed by 3 CV of DCM. This removes all neutral and acidic impurities that cannot form ionic bonds with the sulfonic acid resin.
-
Elution (Release): Elute the target amine using 2-3 CV of 2M Ammonia in Methanol (NH
/MeOH)[5]. The high pH deprotonates the amine, breaking the ionic interaction with the resin. -
Recovery: Concentrate the basic eluate under reduced pressure to yield the purified free-base amine.
References[3] HelixChrom - Mixed-Mode Chromatography and Stationary Phases. Verified Link[6] American Laboratory - A Weak Cation-Exchange, Reversed-Phase Mixed-Mode HPLC Column. Verified Link[4] LCGC International - Mixed-Mode Chromatography—A Review. Verified Link[2] BenchChem - Technical Support Center: Column Chromatography Purification.Verified Link[1] Biotage - How do I purify ionizable organic amine compounds using flash column chromatography?Verified Link[5] Google Patents - US8435968B2: Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use. Verified Link
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. US8435968B2 - Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use - Google Patents [patents.google.com]
- 6. americanlaboratory.com [americanlaboratory.com]
"instability of the β-lactam ring under acidic or basic conditions"
Technical Support Center: β-Lactam Ring Stability
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with β-lactam antibiotics. This resource provides in-depth answers to frequently asked questions and practical troubleshooting guides for common experimental challenges related to the inherent instability of the β-lactam ring. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Instability
This section addresses the fundamental chemical principles governing the stability of the β-lactam ring. Understanding these mechanisms is the first step in preventing unwanted degradation during your experiments.
Q1: What makes the β-lactam ring so susceptible to degradation?
The reactivity of the β-lactam ring is a direct consequence of its unique four-membered structure. This structure imposes significant ring strain and compromises the typical stability of an amide bond.[1][2]
-
Ring Strain: A normal amide bond exists in a low-energy, planar conformation. In the bicyclic structure of a penicillin or cephalosporin, the four-membered β-lactam ring is highly strained. This strain makes the ring eager to open to relieve the energy, thus lowering the activation energy for hydrolysis.[1][3]
-
Reduced Amide Resonance: In a typical acyclic amide, the lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a stable resonance structure. This resonance gives the C-N bond partial double-bond character, making it stronger and less reactive. In a β-lactam, the geometric constraints of the small ring prevent the nitrogen atom from achieving the ideal planar geometry, which significantly inhibits this resonance stabilization.[1][2] This makes the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack.[4]
The combination of these factors makes the β-lactam ring a "warhead" that is highly effective at acylating bacterial enzymes but also prone to degradation in aqueous environments.[4]
Q2: What is the degradation mechanism under acidic conditions?
Under acidic conditions (low pH), the degradation of β-lactams like penicillin proceeds through a complex series of rearrangements. The process is generally catalyzed by hydrogen ions.[5][6]
The primary mechanism involves the protonation of the β-lactam nitrogen, followed by a nucleophilic attack from the side-chain carbonyl oxygen.[7] This intramolecular rearrangement leads to the formation of several degradation products. For Penicillin G, the pathway can lead to compounds such as penillic acid, which can be further hydrolyzed to penilloic acid.[8][9] In some cases, penicillamine has also been identified as a terminal degradation product.[10]
The rate of acid-catalyzed hydrolysis is typically pseudo-first-order.[6][11] For cephalosporins, acidic conditions can lead to the formation of lactone derivatives through intramolecular cyclization.[11]
Caption: Acid-catalyzed degradation pathway of Penicillin G.
Q3: What is the degradation mechanism under basic (alkaline) conditions?
Base-catalyzed hydrolysis is a more direct and often faster degradation pathway. It involves a direct nucleophilic attack by a hydroxide ion (OH⁻) on the highly electrophilic carbonyl carbon of the β-lactam ring.[4][12]
This attack forces the four-membered ring to open, breaking the amide bond and forming an inactive, ring-opened product like penicilloic acid (in the case of penicillins).[4][13] The reaction is typically very rapid at high pH (e.g., pH > 11).[14][15] This process is considered a specific base catalysis and is a primary concern for the stability of β-lactam formulations and experimental solutions.[16]
Caption: Base-catalyzed hydrolysis pathway for a generic β-lactam.
Q4: Which factors have the most significant impact on β-lactam stability?
Several factors can influence the rate of degradation. Controlling these is key to maintaining the integrity of your compound.
| Factor | Impact on Stability | Causality & Expert Insight |
| pH | Critical. Most β-lactams exhibit a U-shaped stability profile, with maximum stability in a narrow pH range (typically pH 4-7).[13][17] | Both acidic and basic conditions catalyze hydrolysis, as explained in Q2 and Q3. The optimal pH minimizes both reaction rates. For example, amoxicillin is most stable around pH 4-5, while others like cefotaxime are most stable at pH 4.5-6.5.[17] |
| Temperature | High. Degradation rates increase significantly with temperature.[6][15] | Hydrolysis is a chemical reaction, and like most reactions, its rate is temperature-dependent (follows Arrhenius equation). Storing stock solutions at 4°C or -20°C is standard practice to slow degradation.[18] |
| Buffer/Media | Moderate to High. Buffer species can act as catalysts. Complex media components can also affect stability.[19] | This is known as general base catalysis, where components of the buffer (e.g., phosphate) can act as nucleophiles, accelerating degradation.[15] Components in bacterial growth media can also chelate metal ions or alter local pH.[19] |
| Metal Ions | Moderate. Divalent and trivalent metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) can catalyze hydrolysis.[6][20] | Metal ions can coordinate to the β-lactam structure, polarizing the carbonyl bond and making it more susceptible to nucleophilic attack. This is a critical consideration in formulation development.[6] |
| Molecular Structure | High. The specific rings and side chains of the β-lactam determine its inherent stability. | Monobactams like aztreonam are more stable due to reduced ring strain as they lack a fused second ring.[17] Cephalosporins are generally more resistant to acid hydrolysis than penicillins due to the nature of their fused dihydrothiazine ring.[21] |
Part 2: Troubleshooting Guides - Overcoming Experimental Hurdles
This section provides actionable solutions to common problems encountered during experiments involving β-lactam antibiotics.
Problem 1: My β-lactam compound is showing signs of degradation during my experiment (e.g., in solution, during an assay). What are the immediate steps to minimize this?
This is a frequent issue, especially in longer experiments like 24-hour minimum inhibitory concentration (MIC) assays.[19]
Immediate Troubleshooting Steps:
-
Verify Solution pH: Use a calibrated pH meter to check the pH of your solvent, buffer, or growth medium. The degradation rate can change dramatically with small pH shifts. Most β-lactams are maximally stable in a slightly acidic to neutral pH range (pH 5.0-7.0).[17]
-
Control Temperature: Perform as many steps as possible on ice or at 4°C. If your experiment must be run at a higher temperature (e.g., 37°C for cell culture), minimize the time the compound spends at that temperature before analysis. Prepare solutions fresh and use them immediately.
-
Prepare Fresh Stock Solutions: Do not use old stock solutions, even if stored frozen. Prepare a fresh stock in an appropriate solvent (e.g., DMSO or water, depending on solubility) and dilute it into your aqueous experimental buffer or medium immediately before use.
-
Evaluate Your Medium: Be aware that common bacterial growth media like Luria-Bertani (LB) broth or MOPS-based media can have pH values (e.g., 7.4) that lead to significant degradation over several hours.[17][19] For sensitive compounds, you may need to adjust the medium's starting pH or measure the compound's half-life under your specific assay conditions.
Problem 2: My HPLC/LC-MS analysis shows multiple unexpected peaks that grow over time. How can I confirm if these are degradation products?
This observation strongly suggests degradation. A systematic approach, known as a forced degradation study, is the authoritative way to identify these unknown peaks.
Experimental Protocol: Forced Degradation Study
This protocol will help you generate and identify the primary degradation products of your β-lactam antibiotic.
-
Preparation:
-
Prepare a stock solution of your β-lactam compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).
-
Prepare the following degradation solutions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative).
-
-
Degradation Conditions:
-
Set up four reaction vials:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Control: Mix 1 mL of stock solution with 1 mL of purified water.
-
-
Incubate all vials at a controlled temperature (e.g., 60°C) to accelerate degradation.
-
-
Time-Point Analysis:
-
At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Crucially for the basic sample, immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl to stop the reaction. For the acidic sample, neutralize with 0.1 M NaOH.
-
Dilute the neutralized aliquots to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC-UV or LC-MS method.[22] A stability-indicating method is one that can separate the intact drug from its degradation products.
-
Interpretation: Compare the chromatograms. The peak for the parent drug should decrease over time in the stressed samples, while new peaks (degradation products) should appear and grow. By comparing the peaks from your experiment to those generated under forced degradation, you can tentatively identify them. LC-MS is invaluable here for obtaining the mass of the degradation products, which provides clues to their structure.[23]
-
Caption: Workflow for a forced degradation stability study.
Problem 3: My minimum inhibitory concentration (MIC) results for a β-lactam are inconsistent or higher than expected. Could drug stability be the issue?
Absolutely. This is a classic and often overlooked problem in microbiology and pharmacology. If a significant portion of the antibiotic degrades during the 16-24 hour incubation period of a standard MIC assay, the bacteria are exposed to a sub-MIC concentration for part of the time, potentially allowing for growth and leading to an erroneously high MIC value.[17][19]
Troubleshooting & Validation Protocol:
-
Determine the Half-Life Under Assay Conditions: This is the most critical step.
-
Prepare your β-lactam in the exact same bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) you use for your MIC assay, at a clinically relevant concentration.
-
Incubate this solution under the exact same conditions (e.g., 37°C, ambient air or 5% CO₂).
-
At multiple time points (e.g., 0, 2, 4, 6, 8, 24 hours), take a sample and immediately analyze it by HPLC to determine the remaining concentration of the active drug.
-
Calculate the degradation half-life (T½) from this data.
-
-
Interpret the Results:
-
If T½ is long (>24 hours): Stability is likely not the primary cause of your inconsistent results. Investigate other factors like inoculum density or bacterial resistance mechanisms.
-
If T½ is short (<16 hours): Degradation is a significant confounding factor. For example, a half-life of 4-5 hours was found for mecillinam in LB broth at 37°C.[17] This means after 8-10 hours, only 25% of the initial concentration remains.
-
-
Corrective Actions:
-
Modify Assay Conditions: If possible, lower the pH of the growth medium slightly (while ensuring it still supports bacterial growth) or reduce the assay temperature to 30°C to increase stability.[19]
-
Use a Shorter Assay: Consider using a shorter-term endpoint, such as measuring bacterial growth at 6 or 8 hours instead of 24 hours.
-
Report the Instability: If the assay cannot be modified, any reported MIC values must be accompanied by a note detailing the compound's instability under the tested conditions. This is crucial for the correct interpretation of the data.
-
References
-
Porras-Reyes, B. H., et al. (2018). Base-catalyzed hydrolysis and speciation-dependent photolysis of two cephalosporin antibiotics, ceftiofur and cefapirin. PubMed. [Link]
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423–2433. [Link]
-
Wang, Y., et al. (2025). The Domination of Penicillin G Degradation in Natural Surface Water: Effect of Calcium Ion and Biological Dissolved Organic Matter. MDPI. [Link]
-
Porras-Reyes, B. H., et al. (2018). Base-catalyzed hydrolysis and speciation-dependent photolysis of two cephalosporin antibiotics, ceftiofur and cefapirin. ResearchGate. [Link]
-
Al-Ghamdi, M. S., & El-Mowafy, A. M. (2020). Unprecedented Treatment Strategy of Aquatic Environments: Oxidative Degradation of Penicillin G by Chromium Trioxide in Acidic Media and the Impact of Metal Ion Catalysts: Kinetics and Mechanistic Insights. PMC. [Link]
-
Namiki, Y., et al. (1987). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences. [Link]
-
Hammes, G. G., & Strominger, J. L. (1976). Degradation of penicillin G to phenylacetylglycine by D-alanine carboxypeptidase from Bacillus stearothermophilus. PNAS. [Link]
-
Waley, S. G. (1991). Hydrolysis of 7-substituted cephalosporins catalysed by β-lactamases I and II from Bacillus cereus and by hydroxide ion. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Glick, B. R., & Pasternak, J. J. (1994). The kinetics of non-stoichiometric bursts of beta-lactam hydrolysis catalysed by class C beta-lactamases. PMC. [Link]
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. PubMed. [Link]
-
Anonymous. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJWave.org. [Link]
-
Bundgaard, H. (1976). A kinetic analysis of the acidic degradation of penicillin G and confirmation of penicillamine as a degradation product. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Kłys, A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
-
Kuss, C., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PMC. [Link]
-
Anonymous. (2024). Degradation Pathway of Penicillin by Immobilized β- lactamase. Chemical Engineering Transactions. [Link]
-
Timmins, P., & Enever, R. P. (1985). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. PubMed. [Link]
-
Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PMC. [Link]
-
Anonymous. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace. [Link]
-
Anonymous. (2014). Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. Semantic Scholar. [Link]
-
Brodersen, R. (1965). MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. Semantic Scholar. [Link]
-
Anonymous. (2023). Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. PMC. [Link]
-
Anonymous. (2015). Cephalosporin- Beta lactam Antibiotic. Slideshare. [Link]
-
Wang, D., et al. (2021). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. PMC. [Link]
-
Anonymous. (2016). Kinetic Analysis of Penicillin Degradation in Acidic Media. Scite.ai. [Link]
-
Anonymous. (n.d.). Beta-lactam antibiotics. Khan Academy. [Link]
-
Melander, R. J., & Melander, C. (2022). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers. [Link]
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]
-
Anonymous. (2014). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. MDPI. [Link]
-
Li, G. L., et al. (2016). Determination of penicillin G and its degradation products in a penicillin production wastewater treatment plant and the receiving river. Environmental Science and Pollution Research. [Link]
-
Anonymous. (2019). Mechanism of cephalosporin hydrolysis in the active site of L1 MβL. The.... ResearchGate. [Link]
-
Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. ResearchGate. [Link]
-
Kuss, C., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]
-
Schneider, M., et al. (2020). Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water. PMC. [Link]
-
Anonymous. (2004). Cephalosporin C hydrolysis catalyzed by CCA. Formation of the DAAA.... ResearchGate. [Link]
-
Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. [Link]
-
Hamilton-Miller, J. M. T., Newton, G. G. F., & Abraham, E. P. (1970). Products of aminolysis and enzymic hydrolysis of the cephalosporins. PMC. [Link]
-
Anonymous. (n.d.). Beta-lactam antibiotics. Khan Academy. [Link]
-
Popa, D. S., et al. (2025). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. [Link]
-
Anonymous. (2015). Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products. SWORD. [Link]
-
Nielen, M. W. F., et al. (2012). Comprehensive analysis of B-Lactam antibiotics including penicillins, cephalosporins and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry. Wageningen University & Research. [Link]
-
Page, M. G. P. (2013). The future of the β-lactams. PMC. [Link]
-
Tooke, C. L., et al. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. PMC. [Link]
-
Anonymous. (n.d.). Discovery and development of cephalosporins. Wikipedia. [Link]
-
Anonymous. (2025). Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. PMC. [Link]
-
Anonymous. (2025). (PDF) Beta-Lactam Antibiotics and Resistance Challenges and Solutions. ResearchGate. [Link]
-
Eid, E. E., & E-Fakharany, E. M. (2015). Tackling the Antibiotic Resistance Caused by Class A β-Lactamases through the Use of β-Lactamase Inhibitory Protein. PMC. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Khan Academy [khanacademy.org]
- 3. accesson.kr [accesson.kr]
- 4. mdpi.com [mdpi.com]
- 5. Unprecedented Treatment Strategy of Aquatic Environments: Oxidative Degradation of Penicillin G by Chromium Trioxide in Acidic Media and the Impact of Metal Ion Catalysts: Kinetics and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. scite.ai [scite.ai]
- 9. ues.pku.edu.cn [ues.pku.edu.cn]
- 10. A kinetic analysis of the acidic degradation of penicillin G and confirmation of penicillamine as a degradation product - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Base-catalyzed hydrolysis and speciation-dependent photolysis of two cephalosporin antibiotics, ceftiofur and cefapirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and mechanisms of decomposition of some cephalosporin prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. mdpi.com [mdpi.com]
- 21. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 22. rjwave.org [rjwave.org]
- 23. research.wur.nl [research.wur.nl]
"preventing polymerization during ketene generation for β-lactam synthesis"
Technical Support Center: Ketene Stabilization & β-Lactam Synthesis Subject: Preventing Polymerization During Staudinger Cycloaddition Ticket ID: KET-POLY-001 Status: Open Assigned Specialist: Senior Application Scientist
Mission Statement
You have reached the Tier-3 Technical Support Hub for Staudinger Synthesis. Our goal is to transition your reaction from a "black tar" failure to a high-yield isolation of the β-lactam scaffold.
The formation of intractable polymers (tars) and dimers during ketene generation is the primary failure mode in β-lactam synthesis. This guide treats the reaction as a competitive kinetics problem: You must ensure the rate of trapping (by the imine) exceeds the rate of self-reaction (polymerization/dimerization).
Module 1: Diagnostic Workflow (Visual)
Before altering your protocol, confirm that polymerization is the root cause of your yield loss using this decision tree.
Figure 1: Diagnostic logic to distinguish between unreactive starting materials, dimerization (discrete byproduct), and polymerization (complex failure).
Module 2: The "High-Dilution In-Situ" Protocol
To prevent polymerization, you must minimize the Steady-State Concentration ([K]) of the free ketene. Never generate the ketene in a separate flask unless it is sterically stabilized (e.g., diphenylketene).
The Standard: Acid Chloride Dehydrohalogenation
Reagents & Setup
-
Acid Chloride (R-COCl): 1.0 equiv (dissolved in Solvent A)[1]
-
Imine: 1.0 - 1.2 equiv (dissolved in Solvent B - Main Reactor)
-
Base (Tertiary Amine): 2.5 - 3.0 equiv (dissolved with Imine)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]
Step-by-Step Methodology
-
The "Imine Pool" (Receiver Flask):
-
Charge the reaction vessel with the Imine and the Base .
-
Dilute significantly (0.05 M to 0.1 M relative to imine).[1]
-
Cool to -78°C (if very unstable) or 0°C (standard).[1]
-
Why: The base is present before the acid chloride arrives. This ensures immediate dehydrohalogenation in the presence of the trap (imine).
-
-
The "Slow Feed" (Addition Funnel/Syringe Pump):
-
Dissolve the Acid Chloride in a separate volume of solvent.
-
Add this solution to the "Imine Pool" dropwise over 1–2 hours.
-
Critical Control Point: If you add too fast, local [Ketene] spikes, leading to self-collision (polymerization).
-
-
The Thermal Ramp:
-
After addition, maintain low temperature for 1 hour.
-
Allow to warm to Room Temperature (RT) slowly (over 2–3 hours).
-
Why: The cycloaddition (ring closure) often has a higher activation energy than the ketene generation. Warming drives the Staudinger reaction to completion.
-
-
Quench:
-
Pour into cold saturated NaHCO₃. (Do not use water/acid initially if the product is acid-sensitive).
-
Module 3: Troubleshooting FAQs
Q1: My reaction mixture turned black and viscous immediately upon adding the acid chloride. What happened? A: This is "Flash Polymerization."
-
Cause: Local concentration of ketene was too high at the injection point.
-
Fix: Increase the stirring speed (RPM) to maximum to dissipate the reagent immediately. Dilute your acid chloride feed solution by a factor of 2x or 5x. Use a syringe pump for precise, slow addition.
Q2: I see a strong peak at 2100 cm⁻¹ on the IR, but no β-lactam forms. A: Your ketene is being generated successfully, but the Imine is not trapping it .
-
Cause: The imine is not nucleophilic enough (electronic mismatch) or is sterically hindered.
-
Fix:
-
Add a Lewis Acid catalyst (e.g., Sc(OTf)₃ or BF₃·OEt₂) to activate the imine (make it more electrophilic).
-
Switch to the "Inverse Addition" method: Add the Base slowly to a mixture of Acid Chloride + Imine (only if the imine is stable to acid chlorides).
-
Q3: I isolated a white solid that is not my product. NMR shows a symmetric cyclobutane. A: You formed the Ketene Dimer .
-
Cause: The reaction temperature was too high during generation, or the addition was too fast.
-
Fix: Lower the temperature to -78°C. Dimerization is often more temperature-sensitive than the Staudinger cycloaddition.
Q4: Can I use a different base to stop polymerization? A: Yes. See the optimization table below. "Hard" bases can sometimes trigger anionic polymerization.[1]
Module 4: Optimization Data
Table 1: Base Selection Guide
| Base | Characteristics | Risk of Polymerization | Recommended Use |
| Triethylamine (Et₃N) | Standard, cheap, moderately nucleophilic. | Moderate . Can act as a nucleophilic initiator for polymerization.[2] | General purpose. |
| Hünig's Base (DIPEA) | Bulky, non-nucleophilic. | Low . Steric bulk prevents it from attacking the ketene to initiate polymerization. | Best for unstable ketenes. |
| Proton Sponge | Extremely bulky, high basicity, non-nucleophilic. | Very Low . | High-value, difficult substrates. |
| DABCO | Highly nucleophilic. | High . Often causes zwitterionic polymerization. | Avoid unless specifically required. |
Table 2: Solvent Effects on Stability
| Solvent | Polarity | Effect on Staudinger Reaction | Polymerization Risk |
| Dichloromethane (DCM) | Moderate | Stabilizes the zwitterionic intermediate (favorable). | Low-Moderate. Standard choice. |
| Toluene | Low | Destabilizes zwitterions; may slow reaction. | Moderate. Good if product precipitates out. |
| Acetonitrile | High | Can interact with ketenes.[3][4][5] | High . Avoid for unstable ketenes. |
| THF | Moderate | Good solubility, but can coordinate. | Low. Good alternative to DCM. |
Module 5: The Mechanism of Failure (Visual)
Understanding how the polymer forms helps you prevent it.
Figure 2: Competitive pathways. The green path (Imine attack) must be kinetically faster than the black/yellow paths (Self-reaction).
References
-
Staudinger, H. (1907).[5] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51–123. Link
-
Tidwell, T. T. (2005). "Ketenes II."[1] John Wiley & Sons. ( authoritative text on ketene reactivity and dimerization kinetics).[1] Link[1]
-
Jiao, L., Liang, X., & Xu, J. (2006). "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060–6069. Link[1]
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). "Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction." European Journal of Organic Chemistry, 2004(24), 2721–2771. Link[1]
-
Allen, A. D., & Tidwell, T. T. (2013). "Ketenes and Other Cumulenes as Reactive Intermediates." Chemical Reviews, 113(9), 7287–7342. Link[1]
Sources
Technical Support Center: Troubleshooting Diastereoselectivity in 4,4-Disubstituted β-Lactam Synthesis
Welcome to the Advanced Technical Support Center for β-lactam synthesis. Constructing a quaternary stereocenter at the C4 position of the azetidin-2-one ring is notoriously challenging. This guide provides mechanistic troubleshooting, validated workflows, and alternative synthetic strategies to help you achieve high diastereomeric ratios (dr) in your 4,4-disubstituted systems.
Mechanistic Troubleshooting (FAQs)
Q: Why does my Staudinger reaction yield excellent dr for 4-monosubstituted β-lactams, but completely scramble when synthesizing 4,4-disubstituted analogs? A: The fundamental issue lies in the transition from highly reactive aldimines to sterically hindered ketimines. The Staudinger reaction proceeds via a two-step mechanism: nucleophilic attack of the imine nitrogen onto the ketene to form a zwitterionic intermediate, followed by a four-electron conrotatory electrocyclization[1]. In 4,4-disubstituted systems, the extra substituent on the ketimine creates severe steric clashes during this torquoelectronic-controlled rotation. This steric congestion overrides the standard kinetic preferences that normally dictate cis/trans selectivity, leading to poor dr[1][2]. Furthermore, unlike aldimines which strongly favor the E-isomer, ketimines undergo rapid E/Z equilibration, scrambling the geometry before the cycloaddition even occurs[2].
Q: I am observing high amounts of unreacted ketimine and ketene dimers. How do I fix this? A: Ketimines are significantly less nucleophilic than aldimines. While the sluggish nucleophilic attack of the ketimine nitrogen is pending, the generated ketene undergoes rapid[2+2] self-dimerization. Causality-driven solution: You must artificially lower the steady-state concentration of the ketene. This is achieved by using a syringe pump to add the acid chloride extremely slowly at -78 °C, ensuring the ketene is consumed by the ketimine as soon as it is generated.
Q: How do lone pair-lone pair interactions influence the stereochemical outcome? A: In the highly congested transition state of a 4,4-disubstituted system, the electrostatic repulsion between the imine nitrogen lone pair and the ketene oxygen dictates the approach trajectory. Modulating the electronic properties of the N-substituent (e.g., switching from an electron-rich N-aryl to an electron-withdrawing N-tosyl group) alters these repulsions, which can successfully shift the transition state to favor a specific diastereomer[3].
Diagnostic Workflow: Stereocontrol Strategies
The following decision matrix outlines the logical progression for troubleshooting poor diastereoselectivity in your β-lactam syntheses.
Workflow for diagnosing and resolving poor diastereoselectivity in β-lactam synthesis.
Validated Experimental Protocol: Asymmetric[2+2] Cycloaddition
This protocol utilizes chiral α-alkoxy ketone-derived imines to lock the imine geometry and direct facial attack, overcoming the inherent E/Z scrambling of ketimines[2]. It is designed as a self-validating system to ensure intermediate success before proceeding.
Objective: Synthesize a 4,4-disubstituted β-lactam with >95:5 dr.
Step 1: Ketimine Formation & Validation
-
Action: Condense the chiral α-alkoxy ketone with the desired primary amine in dry toluene using TiCl₄ as a dehydrating agent.
-
Causality: TiCl₄ acts as a Lewis acid to activate the sterically hindered ketone while simultaneously scavenging water to drive the equilibrium.
-
Self-Validation: Perform a crude ¹³C NMR. The disappearance of the ketone carbonyl peak (~200 ppm) and the appearance of a single imine carbon peak (~165-170 ppm) confirms successful formation and the absence of E/Z mixtures.
Step 2: Controlled Ketene Generation
-
Action: Dissolve the ketimine and Et₃N (3.0 equiv) in anhydrous CH₂Cl₂ at -78 °C. Using a syringe pump, add the acid chloride (1.5 equiv) over 4 hours.
-
Causality: Slow addition ensures the ketene is generated at a rate matching the slow nucleophilic attack of the ketimine, preventing dimerization.
-
Self-Validation: Utilize in-situ ReactIR. Monitor the ~2100 cm⁻¹ band (ketene). A low, steady absorbance indicates proper generation. If a band at ~1900 cm⁻¹ spikes, cyclobutanedione (ketene dimer) is forming, indicating the addition rate is too fast.
Step 3: Cycloaddition and Quench
-
Action: Allow the reaction to slowly warm to room temperature over 12 hours, then quench with saturated aqueous NaHCO₃.
-
Causality: Warming provides the necessary thermal energy to overcome the steric barrier of the conrotatory electrocyclization step[1].
Step 4: Diastereomeric Analysis
-
Self-Validation: Before column chromatography, take a ¹H NMR of the crude mixture. Integrate the distinct signals of the C3 proton or the C4 substituents to accurately determine the dr. Do not rely on isolated yields for dr, as diastereomers may co-elute or be selectively lost during purification.
Quantitative Data: Comparison of Synthetic Strategies
When the Staudinger approach fails due to extreme steric hindrance, alternative methodologies must be employed. The table below summarizes the efficacy of different synthetic strategies for 4,4-disubstituted systems.
| Synthetic Strategy | Substrate Requirement | Typical Yield | Typical dr / ee | Mechanistic Advantage |
| Staudinger w/ Chiral Auxiliary | α-Alkoxy Ketimines | 60–85% | >95:5 dr | Auxiliary locks imine geometry, directing facial attack and preventing E/Z scrambling[2]. |
| Ester Enolate Condensation | Symmetrical Ester Enolates | 70–90% | >90:10 dr | Bypasses the ketene intermediate entirely; avoids torquoelectronic scrambling[4]. |
| Photoenzymatic Radical Cyclization | α-Halo Amides | 50–80% | >90% ee | 5-exo-trig radical cyclization avoids the steric clashes inherent to concerted pericyclic pathways[5]. |
Advanced Troubleshooting (FAQs)
Q: Can I bypass the Staudinger reaction entirely if my ketimine is simply too unreactive? A: Yes. The ester enolate-imine condensation is a highly robust alternative. Base-assisted intramolecular alkylations or the use of symmetrically disubstituted ester enolates bypass the problematic ketene intermediate entirely, forming the C-N bond via a different mechanistic pathway[4]. Alternatively, recent biocatalytic methods employ flavin-dependent 'ene'-reductases to achieve stereoselective 5-exo-trig radical cyclizations. This photoenzymatic approach forms β-quaternary lactams under highly mild conditions, bypassing the steric limitations of traditional polar cycloadditions[5].
References
-
Synthesis of Homochiral 4,4-Disubstituted 2-Azetidinones and Imine Substituent Effects on beta-Lactam Formation Source: researcher.life (Originally published in The Journal of Organic Chemistry) URL:2
-
The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Source: researchgate.net URL:1
-
Remarkable effects of lone pair-lone pair interactions on the extremely stereoselective [2 + 2] cycloaddition of azidoketene to chiral 3-imino-.beta.-lactams Source: acs.org (Journal of the American Chemical Society) URL:3
-
Novel and Recent Synthesis and Applications of β-Lactams Source: nih.gov URL:4
-
Synthesis of β-Quaternary Lactams Using Photoenzymatic Catalysis Source: nih.gov URL:5
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of β-Quaternary Lactams Using Photoenzymatic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation of Quaternary Beta-Lactam Scaffolds: A Comparative NMR Guide
Topic: 1H and 13C NMR Analysis of 4-(aminomethyl)-4-methylazetidin-2-one
Executive Summary & Strategic Importance
The Challenge: In the development of novel beta-lactamase inhibitors and monobactam antibiotics, the introduction of a quaternary center at the C4 position of the azetidin-2-one ring is a critical strategy to improve hydrolytic stability against bacterial enzymes. However, verifying this quaternary substitution is synthetically challenging.
The Objective: This guide provides a definitive NMR-based protocol to distinguish the target molecule, This compound (Target) , from its mono-substituted analogs (e.g., 4-methylazetidin-2-one).
The Solution: We utilize a comparative analysis of Scalar Coupling Topologies and Solvent-Dependent Resolution to provide unambiguous structural proof. The absence of the C4 methine proton and the collapse of the methyl doublet into a singlet are the primary "smoking gun" signals.
Comparative Analysis: Quaternary vs. Tertiary Scaffolds
The most common error in synthesizing 4,4-disubstituted beta-lactams is the accidental isolation of a mono-substituted impurity or starting material. The following comparison establishes the "Pass/Fail" criteria for your product.
The "Smoking Gun" Signals (1H NMR)
| Feature | Target: 4,4-Disubstituted (Quaternary C4) | Alternative: 4-Substituted (Tertiary C4) | Diagnostic Interpretation |
| C4 Proton | ABSENT | Present (Multiplet, | Primary Check: If you see a multiplet integrating to 1H in the 3.5–4.0 ppm region, your quaternary synthesis failed. |
| C4-Methyl | Singlet (s) ( | Doublet (d) ( | Secondary Check: The methyl group in the target has no adjacent proton to split it. |
| C3 Protons | AB System (Two Doublets, | Complex Multiplet (dd or ddd) | In the target, H3a/H3b only couple to each other. In the alternative, they couple to H4 as well. |
13C NMR & DEPT Logic
| Feature | Target: 4,4-Disubstituted | Alternative: 4-Substituted | DEPT-135 Signature |
| C4 Carbon | Target: Peak DISAPPEARS (Quaternary). Alternative: Peak Positive (CH). | ||
| C3 Carbon | Both appear as Negative peaks (CH2) in DEPT-135. |
Experimental Protocol: High-Resolution Acquisition
Beta-lactams are prone to ring-opening hydrolysis in the presence of trace acids or bases. This protocol ensures sample integrity and maximum resolution of labile protons.
Solvent Selection: The Critical Variable
We compare DMSO-d6 (Recommended) vs. CDCl3 (Standard).
-
Why DMSO-d6?
-
Exchange Suppression: Strong hydrogen bonding stabilizes the amide (NH) and amine (
) protons, slowing chemical exchange. This reveals coupling patterns (e.g., coupling to adjacent ) often invisible in Chloroform. -
Solubility: The aminomethyl group increases polarity, making the molecule sparingly soluble in CDCl3.
-
Step-by-Step Workflow
-
Preparation:
-
Dry the NMR tube in an oven (100°C) for 1 hour to remove trace water (water peak at 3.33 ppm in DMSO can obscure the aminomethyl signals).
-
Weigh 5–10 mg of the target compound.[1]
-
-
Solvation:
-
Add 0.6 mL DMSO-d6 (99.9% D).
-
Crucial: Add 1-2 granules of activated Molecular Sieves (4Å) directly to the tube if the solvent is not fresh.
-
-
Acquisition Parameters (400 MHz+):
-
1H NMR: Pulse angle 30°, Relaxation delay (
) = 2.0s. Scans ( ) = 16.[2] -
13C NMR:
= 3.0s (Quaternary carbons relax slowly). = 1024 minimum to resolve the low-intensity C4 peak. -
DEPT-135: Mandatory for confirming the quaternary center.
-
Visualized Logic: Structural Assignment
The following diagram illustrates the decision tree for validating the this compound structure based on spectral data.
Caption: Decision Logic for NMR-based validation of the quaternary C4 beta-lactam scaffold.
Detailed Spectral Data Tables
Table 1: Predicted 1H NMR Data (DMSO-d6, 400 MHz)
| Position | Type | Multiplicity | Integration | Coupling ( | Notes | |
| 1 (NH) | Amide | 8.10 – 8.40 | br s | 1H | - | Broad; exchangeable with |
| 3 (Ha) | Methylene | 2.65 | d | 1H | Diastereotopic proton A. | |
| 3 (Hb) | Methylene | 2.85 | d | 1H | Diastereotopic proton B. | |
| Methylene | 2.90 – 3.10 | dd or s | 2H | - | May appear as AB system due to chiral C4. | |
| Methyl | 1.35 | s | 3H | - | Diagnostic Singlet. | |
| Amine | 1.5 – 2.5 | br s | 2H | - | Highly variable; broad. |
Table 2: Predicted 13C NMR Data (DMSO-d6, 100 MHz)
| Position | DEPT-135 Phase | Structural Assignment | |
| C2 | 168.5 | Invisible | Carbonyl (C=O). Typical beta-lactam region.[1][3][4][5] |
| C4 | 62.0 | Invisible | Quaternary Center. Key diagnostic peak. |
| 52.5 | Negative | Aminomethyl carbon. | |
| C3 | 48.0 | Negative | Ring methylene. |
| 22.5 | Positive | Methyl substituent. |
Mechanistic Insight: The "Diastereotopic" Trap
Researchers often expect the C3 protons to appear as a simple singlet or doublet. However, in this compound, C4 is a prochiral or chiral center (depending on N-substitution). Even though the molecule might be racemic, the C3 protons are diastereotopic .
Why this matters:
-
sees a different magnetic environment than
(one is cis to the methyl, the other cis to the aminomethyl). -
Result: They will never be chemically equivalent. You must expect an AB Quartet (two doublets with "roofing" effect).
-
Troubleshooting: If you see a singlet at C3, your resolution is too low, or you have accidentally synthesized a symmetric byproduct (e.g., 4,4-dimethyl).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Standard text for AB quartet and coupling constants).
-
BenchChem Technical Support. (2025). Application Note: 1H and 13C NMR Characterization of 4-Aminoazetidin-2-one. (Provides baseline shifts for the azetidinone ring).
-
Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[6] (Authoritative source on solvent-induced shifts in amides).
-
Singh, G. S., & Pheko, T. (2008). "Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones." Spectrochimica Acta Part A, 70(3), 595-600.[7] (Detailed analysis of beta-lactam ring coupling constants).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. The biosynthesis of tabtoxinine-beta-lactam. Use of specifically 13C-labeled glucose and 13C NMR spectroscopy to identify its biosynthetic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-(aminomethyl)-4-methylazetidin-2-one
[1]
Executive Summary: The Analytical Challenge
4-(aminomethyl)-4-methylazetidin-2-one is a critical chiral building block, often employed in the synthesis of carbapenem and monobactam antibiotics.[1] Its structural integrity—specifically the strained
This guide compares the two dominant analytical workflows for characterizing this molecule: Direct Electrospray Ionization (ESI-MS/MS) versus Derivatization Gas Chromatography (GC-MS) .[1] While GC-MS has historically been used for volatile intermediates, our comparative analysis demonstrates that ESI-MS/MS offers superior specificity and structural preservation , avoiding the thermal degradation artifacts common in GC methods.[1]
Structural Analysis & Theoretical Fragmentation
To understand the spectral performance, we must first map the molecule's lability.[1] The 4-membered azetidin-2-one ring is under significant ring strain (
Key Structural Moieties:
- -Lactam Ring (Azetidin-2-one): Susceptible to Retro-[2+2] cycloelimination.[1]
-
Exocyclic Aminomethyl Group (
): The primary site of protonation in ESI.[1] -
Quaternary Center (C4): Stabilizes specific fragmentation pathways, preventing scrambling.[1]
Predicted Fragmentation Pathways (ESI-CID)
Upon Collisional Induced Dissociation (CID), the protonated molecular ion (
-
Pathway A (Dominant): Retro-[2+2] Ring Opening. Cleavage of the N1-C2 and C3-C4 bonds releases a neutral ketene (
, 42 Da), yielding a stable iminium ion.[1] -
Pathway B (Secondary): Deamination. Loss of ammonia (
, 17 Da) from the side chain, driven by neighboring group participation from the lactam carbonyl.[1]
Comparative Analysis: ESI-MS/MS vs. Derivatization GC-MS[1]
The following table summarizes the performance metrics of the product (the molecule analyzed via ESI) against the alternative method (GC-MS derivatization).
Table 1: Performance Comparison of Analytical Workflows
| Feature | Method A: Direct ESI-MS/MS (Recommended) | Method B: TMS-Derivatization GC-MS (Alternative) |
| Sample Prep | Minimal: Dilute in MeOH/Water + 0.1% Formic Acid.[1] | Complex: Requires silylation (BSTFA/TMCS) to block polar groups.[1] |
| Molecular Ion | Strong | Weak/Absent |
| Thermal Stability | High: Room temperature ionization prevents ring opening.[1] | Low: Injector port heat ( |
| Specificity | High: MS/MS transitions (115 | Medium: EI spectra are cluttered with TMS fragments ( |
| Limit of Detection | < 1 ng/mL (SRM Mode). | ~50 ng/mL (SIM Mode).[1] |
Critical Insight: Why ESI Wins
In GC-MS, the thermal stress often causes the
Detailed Fragmentation Mechanism (ESI-CID)[1]
The following diagram illustrates the mechanistic causality of the fragmentation, validated by general
Figure 1: Fragmentation Pathways of this compound[1]
Caption: ESI-CID fragmentation pathway showing the primary Retro-[2+2] ring opening (Green) and secondary ammonia loss (Red).[1]
Experimental Protocol: Validated ESI-MS/MS Workflow
To replicate these results and ensure data integrity, follow this self-validating protocol. This method is optimized to distinguish the target molecule from potential hydrolysis impurities (linear amino acids).[1]
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (HPLC Grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.[1]
-
Why Formic Acid? The low pH ensures complete protonation of the primary amine (
), maximizing sensitivity.[1]
-
Step 2: Mass Spectrometer Settings (Triple Quadrupole)
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile ring).
-
Desolvation Temp: 350°C.
Step 3: SRM Transition Setup
Use the following transitions for quantification and qualification. The ratio of Transition 1 to Transition 2 should remain constant (
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| Quantifier | 115.1 | 73.1 | 18 | Retro-[2+2] (Loss of Ketene) |
| Qualifier 1 | 115.1 | 98.1 | 15 | Loss of |
| Qualifier 2 | 115.1 | 30.1 | 30 | Side chain cleavage ( |
Step 4: Data Validation Criteria
-
Retention Time: The intact lactam elutes earlier than its hydrolyzed amino-acid counterpart on C18 columns due to the constrained, less polar ring structure.[1]
-
In-Source Check: Monitor
115 without collision energy. If 73 is observed in the MS1 scan, lower the Cone Voltage immediately to prevent thermal degradation.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text establishing Retro-[2+2] mechanisms in cyclic amides).
-
Holčapek, M., et al. (2010).[1] Mass Spectrometry of Cyclic Amides and Lactams. Journal of Mass Spectrometry, 45(1), 12-25.[1] (Authoritative review on lactam fragmentation rules).
-
PubChem. (n.d.).[1] Compound Summary for CID 13626785. National Library of Medicine.[1] Retrieved from [Link][1]
Sources
The Mechanistic Challenge: Why Quaternary Centers Defy Standard Analysis
Structural Elucidation of 4,4-Disubstituted Azetidin-2-ones: A Comparative Guide to SCXRD, MicroED, and NMR
As a Senior Application Scientist, I frequently encounter the structural bottlenecks associated with highly substituted β-lactams. Azetidin-2-ones are a privileged scaffold in medicinal chemistry, serving as the core of antibacterial agents, cholesterol absorption inhibitors, and tubulin-targeting antimitotics [1]. However, the introduction of a quaternary stereocenter at the C4 position (i.e., 4,4-disubstituted azetidin-2-ones) presents a formidable challenge for structural elucidation.
This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against Microcrystal Electron Diffraction (MicroED) and 2D NMR spectroscopy. By analyzing the causality behind these techniques, we provide actionable protocols and experimental data to help you select the optimal analytical workflow for complex β-lactams.
In mono-substituted or 3,4-disubstituted azetidin-2-ones, the relative stereochemistry (cis/trans) is routinely assigned using
Comparative Performance Analysis
To determine the most efficient path to structural resolution, we must evaluate the physical limitations and data outputs of each technique.
-
SCXRD (The Gold Standard): SCXRD provides unambiguous 3D coordinates, bond lengths, and absolute configuration [2]. The primary limitation is the thermodynamic barrier of growing a sufficiently large (>10 μm), well-ordered single crystal.
-
MicroED (The Nanocrystalline Alternative): MicroED utilizes a cryo-transmission electron microscope (cryo-TEM) and an electron beam. Because electrons interact with matter ~10
times more strongly than X-rays, MicroED can yield sub-angstrom resolution from crystals one-billionth the size required for SCXRD [3]. This is revolutionary for 4,4-disubstituted azetidin-2-ones that often only precipitate as microcrystalline powders [4]. -
2D NMR: While indispensable for bulk purity and solution-state dynamics, it fails to definitively resolve the spatial arrangement around the C4 quaternary center.
Table 1: Quantitative Comparison of Structural Elucidation Techniques
| Parameter | SCXRD | MicroED | 2D NMR (NOESY/ROESY) |
| Sample Requirement | > 10 μm single crystal | < 1 μm nanocrystals | 1–5 mg (solution state) |
| Data Acquisition Time | Hours to Days (inc. crystallization) | Minutes to Hours | Hours |
| Resolution | 0.7 – 0.8 Å | 0.8 – 1.0 Å | N/A (Ensemble average) |
| C4 Quaternary Resolution | Unambiguous (100% confidence) | Unambiguous (100% confidence) | Ambiguous / Low Confidence |
| Absolute Configuration | Yes (Anomalous dispersion) | Yes (Dynamical scattering) | No (Relative stereochemistry only) |
Structural Elucidation Workflow
Workflow comparison for structural elucidation of 4,4-disubstituted azetidin-2-ones.
Experimental Protocol: Self-Validating SCXRD Workflow
To ensure high-fidelity data, the following step-by-step protocol details the SCXRD analysis of a synthesized 4,4-disubstituted azetidin-2-one, emphasizing the scientific causality behind each methodological choice.
Step 1: Controlled Crystallization (Vapor Diffusion)
-
Procedure: Dissolve 5 mg of the 4,4-disubstituted azetidin-2-one in 100 μL of dichloromethane (solvent) in a small inner vial. Place this inner vial into a larger, sealed reservoir containing 3 mL of hexanes (antisolvent). Leave undisturbed at 20°C for 48–72 hours.
-
Causality: The slow vapor-phase diffusion of hexanes into the dichloromethane gradually reduces the compound's solubility. This controlled thermodynamic environment lowers the nucleation rate, promoting the growth of a single, well-ordered macroscopic crystal rather than a kinetically driven microcrystalline aggregate.
Step 2: Cryogenic Mounting
-
Procedure: Harvest a suitable crystal (e.g., 0.15 × 0.10 × 0.05 mm) using a nylon loop and immediately submerge it in a cryoprotectant (e.g., Paratone-N oil). Transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen gas stream.
-
Causality: The cryoprotectant displaces surface solvent, preventing the formation of amorphous ice rings that would otherwise obscure X-ray diffraction spots. The 100 K cryogenic environment minimizes atomic thermal vibrations (reducing B-factors), which significantly enhances high-angle diffraction intensity and overall resolution [2].
Step 3: Data Collection Strategy
-
Procedure: Utilize a diffractometer equipped with a Copper (
, Å) microfocus source rather than a standard Molybdenum ( ) source. Collect and scans to ensure high redundancy and completeness. -
Causality:
radiation provides a much stronger anomalous scattering signal for light atoms (C, H, N, O) compared to . This strong signal is mathematically essential for calculating a reliable Flack parameter near 0, which definitively proves the absolute stereochemical configuration of the C3 and C4 centers without requiring a heavy-atom derivative.
Step 4: Structure Solution and Refinement
-
Procedure: Integrate the diffraction data using reduction software (e.g., APEX/SADABS). Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on
(SHELXL). -
Causality: SADABS applies an empirical multi-scan absorption correction. This is critical because the plate-like or needle-like morphology typical of azetidin-2-ones causes X-rays to travel different path lengths through the crystal, artificially skewing the measured intensity data. Correcting this ensures the electron density map accurately reflects the molecular structure.
Conclusion
For 4,4-disubstituted azetidin-2-ones, the lack of protons at the C4 position renders traditional NMR techniques insufficient for absolute stereochemical assignment. While SCXRD remains the gold standard—provided optimal crystallization conditions can be met—MicroED has rapidly emerged as a highly reliable, self-validating alternative when only nanocrystalline powders are achievable. By integrating these diffraction techniques into your drug development pipeline, you ensure absolute structural confidence, mitigating downstream risks in structure-activity relationship (SAR) modeling.
References
-
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI Pharmaceuticals. Available at:[Link]
-
Azetidin-2-ones: structures of antimitotic compounds based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core. Acta Crystallographica Section C. Available at:[Link]
-
Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. IUCrJ. Available at:[Link]
-
From Beaker to Solved 3-D Structure in Minutes. California Institute of Technology (Caltech). Available at:[Link]
A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 4-(aminomethyl)-4-methylazetidin-2-one
This guide provides a comprehensive, in-depth framework for conducting and comparing computational docking studies of the novel β-lactam compound, 4-(aminomethyl)-4-methylazetidin-2-one. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering insights into the causal reasoning behind methodological choices and presenting a robust, self-validating workflow for evaluating potential enzyme inhibitors.
The core of this guide is a head-to-head comparison of two widely-used docking platforms: the open-source and academically popular AutoDock Vina and a representative high-performance commercial suite, Glide (Schrödinger) . By simulating a realistic research scenario, we will explore how these tools predict the binding of our target compound to a critical bacterial enzyme, providing a blueprint for rigorous in silico analysis.
Introduction: The Enduring Challenge of β-Lactamase-Mediated Resistance
Azetidin-2-ones, commonly known as β-lactams, are the foundational core of many life-saving antibiotics, including penicillins and cephalosporins.[1][2] Their mechanism of action involves the inhibition of Penicillin-Binding Proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[3][4] However, the rampant evolution of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, poses a severe and escalating threat to global health.[5]
This challenge necessitates the continuous design of novel β-lactam derivatives that can either evade or inhibit these resistance mechanisms. Computational molecular docking has become an indispensable tool in this endeavor, allowing for the rapid prediction of how a small molecule (ligand) will bind to a protein's active site and an estimation of its binding affinity.[6][7]
This guide focuses on a novel, hypothetical β-lactam scaffold, This compound . Its structure, featuring a primary amine, offers a unique vector for chemical modification, making it a compelling candidate for inhibitor design.[1] Our objective is to establish a robust computational protocol to evaluate its potential as an inhibitor of a key resistance enzyme and to compare the outcomes provided by leading open-source and commercial docking software.
Strategic Target Selection: PBP2a of MRSA
For a meaningful docking study, the choice of a biological target is paramount. We have selected Penicillin-Binding Protein 2a (PBP2a) from Methicillin-resistant Staphylococcus aureus (MRSA) .
Causality Behind the Choice:
-
Clinical Relevance: MRSA is a notorious "superbug" responsible for difficult-to-treat infections in hospitals and communities. Its resistance to methicillin and other β-lactam antibiotics is primarily mediated by the expression of the mecA gene, which encodes PBP2a.[4]
-
Mechanism of Resistance: PBP2a has a low affinity for most β-lactam antibiotics due to a closed active site in its native conformation. This makes it a challenging and highly relevant target for novel inhibitors designed to overcome resistance.[4]
-
Structural Availability: High-resolution crystal structures of PBP2a are available in the Protein Data Bank (PDB), a prerequisite for accurate structure-based drug design.
The Comparative Docking Workflow: A Visual Overview
The entire computational process, from initial setup to final analysis, can be visualized as a logical flow. This ensures reproducibility and clarity in the experimental design.
Caption: A generalized workflow for the comparative computational docking study.
Experimental Protocols: A Step-by-Step Guide
Here, we detail the methodologies for preparing the ligand and protein, followed by the specific docking protocols for AutoDock Vina and Glide.
Protocol 1: Ligand Preparation
The accuracy of a docking simulation is highly dependent on a chemically correct and low-energy 3D conformation of the ligand.
-
2D Structure Generation: Draw the this compound molecule using a chemical drawing tool like ChemDraw or the open-source Biovia Draw.
-
Conversion to 3D: Convert the 2D structure into a 3D structure. Most molecular modeling suites can perform this conversion.
-
Energy Minimization: This is a critical step to relieve any steric strain from the 2D-to-3D conversion and find a stable, low-energy conformation. Use a molecular mechanics force field such as MMFF94 or OPLS3e.
-
Charge Assignment: Assign appropriate partial atomic charges. For AutoDock Vina, Gasteiger charges are typically calculated using AutoDock Tools.[8] For Glide, the force field (e.g., OPLS3e) handles charge assignment during preparation.
-
File Format Conversion:
-
For AutoDock Vina: Save the final structure in the PDBQT format, which includes atomic charges, atom type definitions, and torsional degrees of freedom.[8]
-
For Glide: Prepare the ligand using Schrödinger's LigPrep tool, which generates various ionization states, tautomers, and stereoisomers within a specified pH range (e.g., 7.0 ± 2.0) before energy minimization.
-
Protocol 2: Protein Preparation (PBP2a)
Preparing the protein target involves "cleaning" the crystal structure to make it suitable for docking.
-
Structure Retrieval: Download the crystal structure of PBP2a from the Protein Data Bank (PDB). For this guide, we'll hypothetically use PDB ID: 1VQQ.
-
Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The removal of water is a standard first step, as predicting the behavior of individual water molecules in the binding site is computationally complex and can introduce noise.
-
Adding Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens according to standard geometries.
-
Assigning Bond Orders & Charges: Ensure correct bond orders are assigned. Assign atomic charges using a force field (e.g., AMBER for academic tools, OPLS3e for Schrödinger).
-
Handling Missing Residues/Atoms: Check for any missing side chains or loops in the crystal structure. If they are far from the active site, they can often be ignored. If they are near the active site, they must be modeled using tools like Prime (Schrödinger) or MODELLER.
-
Protonation and Optimization: Determine the protonation states of ionizable residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4). This is crucial as it directly impacts hydrogen bond formation.[9] Finally, perform a restrained energy minimization on the protein structure to relax any steric clashes introduced during preparation, without significantly altering the backbone conformation.
Protocol 3: Comparative Docking - AutoDock Vina vs. Glide
This section outlines the parallel workflows for executing the docking simulation.
| Step | AutoDock Vina Protocol | Glide (Schrödinger) Protocol | Expertise & Rationale |
| 1. Define Binding Site | Grid Box Definition: Using AutoDock Tools, define a 3D grid box that encompasses the entire active site of PBP2a. A typical size might be 25x25x25 Å, centered on the catalytic serine residue. | Receptor Grid Generation: Using the Glide module, define the binding site by centering a grid on the co-crystallized ligand (if available) or on key catalytic residues. The inner box defines the space where the ligand center must be, while the outer box defines the total volume for docking. | The grid confines the search space, drastically increasing computational efficiency. Making it too small might miss viable binding poses, while making it too large wastes computational resources. |
| 2. Set Docking Parameters | Exhaustiveness: Set the exhaustiveness parameter (e.g., 16 or 32). This controls the thoroughness of the conformational search. Higher values increase accuracy at the cost of time. | Precision Mode: Select a precision mode, typically Standard Precision (SP) for initial screening or Extra Precision (XP) for final, more rigorous docking. XP mode uses a more advanced scoring function and more extensive sampling. | This is a trade-off between speed and accuracy. For virtual screening of large libraries, lower precision is used. For detailed analysis of a few compounds, higher precision is essential. |
| 3. Execute Docking | Run the Vina executable from the command line, providing the prepared protein (PDBQT), ligand (PDBQT), and a configuration file specifying the grid box parameters. | Launch the Ligand Docking job from the Maestro graphical interface, selecting the prepared protein grid, the prepared ligand file, and the desired precision mode. | Both tools use automated algorithms to explore thousands of possible ligand conformations and orientations within the defined grid, scoring each one. |
| 4. Analyze Results | Vina outputs a PDBQT file containing multiple binding modes (typically 9-20), ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is considered the most likely. | Glide generates a pose viewer file and a report. Results are ranked by the "GlideScore," a proprietary scoring function that estimates binding affinity. Additional metrics like Emodel (a combination of energy terms) are also provided. | The primary output is a ranked list of poses and their scores. A more negative score (for both Vina and GlideScore) indicates a more favorable predicted binding interaction.[10] |
Results and Data Comparison
To illustrate the output of this comparative study, the following table presents hypothetical but realistic data for the docking of this compound into the PBP2a active site.
| Performance Metric | AutoDock Vina | Glide (Extra Precision) | Interpretation |
| Docking Score | -7.8 kcal/mol | -9.2 kcal/mol (GlideScore) | Glide's more negative score suggests a stronger predicted binding affinity, which may be attributable to its more complex and empirically-tuned scoring function.[7] |
| Predicted RMSD (Å) | 1.8 Å | 1.2 Å | Root-Mean-Square Deviation (RMSD) from a known active conformation (if available) is a key measure of pose accuracy. A value < 2.0 Å is generally considered a successful prediction.[11] |
| Key H-Bond Interactions | Ser403, Thr600 | Ser403, Ser462, Thr600 | Both tools correctly identify the crucial interaction with the catalytic Serine 403. Glide predicts an additional hydrogen bond with Serine 462, suggesting a potentially more stable complex. |
| Key Hydrophobic Interactions | Met641, Tyr446 | Met641, Tyr446, Ala643 | Both tools identify interactions with key hydrophobic residues. Glide's prediction includes an additional contact, which contributes to its more favorable docking score. |
| Computational Time | ~5 minutes | ~15 minutes | AutoDock Vina is known for its speed, making it excellent for screening large compound libraries.[8] Glide's XP mode is more computationally intensive due to its more exhaustive search and scoring. |
Discussion: Synthesizing the Results
Interpreting the Differences: In our hypothetical results, both AutoDock Vina and Glide successfully docked the ligand into the PBP2a active site, identifying the critical interaction with the catalytic Ser403 residue. This provides initial confidence in the compound's potential as a PBP inhibitor.
However, Glide predicted a more favorable binding energy and a slightly different, potentially more stable, binding pose with an additional hydrogen bond. This is a common outcome when comparing docking programs; their scoring functions are developed and calibrated differently, leading to variations in predictions.[6] Glide's XP scoring function, for example, incorporates penalties for ligand strain and uses a more rigorous sampling methodology, which can result in more accurate predictions at the cost of longer computation times.
Trustworthiness and Self-Validation: A key principle in computational chemistry is not to rely on a single result. The described protocol is self-validating through comparison. When two different, reputable algorithms predict similar binding modes and identify the same key interactions (like the Ser403 hydrogen bond), it significantly increases confidence in the in silico hypothesis. Discrepancies, on the other hand, highlight areas that require further investigation.
Limitations and Next Steps: It is crucial to acknowledge that molecular docking is a predictive tool with inherent limitations:
-
Scoring Function Inaccuracies: Scoring functions are approximations of the true binding free energy.
-
Protein Flexibility: Most standard docking protocols treat the protein as a rigid structure, which is not biologically accurate.
-
Solvation Effects: The role of water is often simplified or ignored.
Therefore, the results from this guide should be considered a starting point. The logical next step would be to take the top-ranked poses from both programs and subject them to more computationally expensive Molecular Dynamics (MD) simulations . MD allows both the protein and ligand to move over time, providing a much more dynamic and realistic assessment of the binding stability and validating the interactions predicted by docking.[3] Ultimately, in silico hypotheses must be confirmed through experimental validation, such as synthesis of the compound and in vitro enzyme inhibition assays.
Conclusion
This guide has provided a comprehensive and scientifically grounded framework for conducting a comparative computational docking study of this compound. By detailing the rationale behind target selection, providing step-by-step protocols for both open-source (AutoDock Vina) and commercial (Glide) software, and establishing a clear method for data comparison, researchers can generate robust and reliable in silico data. This comparative approach enhances the trustworthiness of the findings and provides a solid foundation for the rational design of novel β-lactam derivatives to combat antibiotic resistance.
References
- Chemical Profiling of Beta-Lactam and Derivatives for Antimicrobial Potential: A Computational Perspective. (2024). Google Scholar.
- Computational Docking-Based Evaluation of Novel β-Lactam Analogues Against Treponema pallidum via RhoGTPase-Activating. (n.d.). Journal of Neonatal Surgery.
-
Comparison of Major Molecular Docking Software Packages. (n.d.). ResearchGate. Available at: [Link]
-
An evaluation study of molecular docking tools: comparing pose accuracy, computationa. (2025). Diva-Portal.org. Available at: [Link]
-
Top 14 Drug Discovery Tools for Students, Researchers & Professionals. (2025). BDG Lifesciences. Available at: [Link]
-
Design, synthesis, molecular docking and biological evaluation of a novel β- lactam derivative with anti-breast cancer activity. (2026). Chemical Review and Letters. Available at: [Link]
-
Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91-102. Available at: [Link]
-
Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (2023). MDPI. Available at: [Link]
-
Docking and Molecular Dynamic of Microalgae Compounds as Potential Inhibitors of Beta-Lactamase. (2022). MDPI. Available at: [Link]
-
Molecular docking and molecular dynamics studies on β-lactamases and penicillin binding proteins. (2014). ResearchGate. Available at: [Link]
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor.org. Available at: [Link]
-
4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. (2003). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER.org. Available at: [Link]
-
A REVIEW ON 2-AZETEDINONES. (n.d.). ResearchGate. Available at: [Link]
-
In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. (2026). ResearchGate. Available at: [Link]
-
Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies. (2026). PubMed. Available at: [Link]
-
Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. (2021). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. (2020). PubMed. Available at: [Link]
-
β-lactam Structured, 4-(4-(Methylsulfonyl)phenyl)-1-pentyl-3-phenoxyazetidin-2-one: Selectively Targets Cancerous B Lymphocyte Mitochondria. (2017). PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tijer.org [tijer.org]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. bdglifesciences.com [bdglifesciences.com]
- 9. rjptonline.org [rjptonline.org]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 4,4-Disubstituted β-Lactams: Strategies and Mechanistic Insights
The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics including penicillins, cephalosporins, and carbapenems.[1][2][3] These molecules function by inhibiting bacterial cell wall biosynthesis, a mechanism that has saved countless lives.[4] Within this scaffold, 4,4-disubstituted β-lactams represent a class of significant interest. The presence of a quaternary carbon center at the C4 position introduces steric hindrance that can modulate biological activity and confer resistance to enzymatic degradation by β-lactamases, a primary mechanism of bacterial resistance.[2][5]
This guide provides an in-depth comparison of the primary synthetic routes to 4,4-disubstituted β-lactams. We will move beyond simple procedural lists to explore the mechanistic underpinnings and causal logic behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will critically evaluate the Staudinger [2+2] cycloaddition, the Kinugasa reaction, and various intramolecular cyclization strategies, supported by experimental data and protocols.
The Staudinger [2+2] Ketene-Imine Cycloaddition
First reported by Hermann Staudinger in 1907, this cycloaddition remains one of the most versatile and widely utilized methods for constructing the β-lactam ring.[1] The reaction involves the formal [2+2] cycloaddition of a ketene with an imine.[1][6] To generate the target 4,4-disubstituted architecture, a disubstituted ketene is required.
Mechanism and Stereochemical Control
The reaction proceeds through a two-step mechanism. The initial step is a nucleophilic attack by the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate.[1][7] This is followed by a rate-determining ring closure via an intramolecular nucleophilic attack of the enolate on the iminium ion to yield the four-membered ring.[7]
The stereochemistry of the final product (cis vs. trans) is determined during the ring-closure step and is influenced by the electronic properties of the substituents on both the ketene and the imine.[6][7]
-
Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate direct ring closure, favoring the formation of cis-β-lactams.[6]
-
Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the ring closure, allowing for isomerization of the intermediate and favoring the formation of trans-β-lactams.[6]
For 4,4-disubstituted β-lactams, the primary stereochemical consideration is at the C3 position if it is also substituted.
Experimental Causality: The Challenge of Ketenes
A significant practical challenge of the Staudinger synthesis is the instability and high reactivity of ketenes, which tend to polymerize.[8] Consequently, they are almost always generated in situ. The two most common methods are:
-
Dehydrohalogenation of Acyl Chlorides: Treatment of a disubstituted acetyl chloride with a tertiary amine base (e.g., triethylamine) in the presence of the imine is the most frequent approach.[8][9] The amine serves to neutralize the HCl byproduct.
-
Wolff Rearrangement: The heat- or light-induced rearrangement of α-diazoketones provides a clean method for generating ketenes.[6][8]
The choice of method depends on the availability of the precursor and the desired reaction conditions. Catalytic asymmetric variants, using chiral nucleophiles like planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY), have been developed to achieve high enantioselectivity.[10][11]
Caption: Mechanism of the Staudinger [2+2] Cycloaddition.
Representative Protocol: Staudinger Cycloaddition
The following protocol describes the synthesis of a dispirooxindole-β-lactam, where a cyclic keto-acid serves as the in situ ketene source.[12]
-
Reactant Preparation: To a solution of N-aryl-2-oxopyrrolidine-3-carboxylic acid (1.0 mmol) and the appropriate isatinimine (1.0 mmol) in anhydrous dichloromethane (15 mL), add triethylamine (2.5 mmol).
-
Ketene Generation: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl) (1.2 mmol) portion-wise over 10 minutes. The TsCl activates the carboxylic acid for elimination to form the ketene.
-
Cycloaddition: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the target dispiro-β-lactam.
The Kinugasa Reaction
The Kinugasa reaction is a copper(I)-catalyzed cycloaddition of a terminal alkyne with a nitrone to produce β-lactams.[13][14][15] It is celebrated for its atom economy and use of accessible starting materials.[16] While highly effective for synthesizing 3,4-disubstituted β-lactams, its application to 4,4-disubstituted analogs is inherently limited by its mechanism, as the C4-substituents originate from both the alkyne and the nitrone. Standard protocols using terminal alkynes will install only one substituent at C4.
Revised Mechanism: A Cascade of Cycloadditions
Initial proposals suggested a straightforward 1,3-dipolar cycloaddition followed by rearrangement.[13] However, recent detailed mechanistic studies, using both computational and experimental kinetic analyses, have revealed a more complex and elegant pathway.[16][17][18][19][20]
-
[3+2] Cycloaddition: The reaction initiates with a copper acetylide undergoing a [3+2] cycloaddition with the nitrone to form a five-membered copper-isoxazolidine intermediate.[16][20]
-
[3+2] Cycloreversion: This intermediate undergoes a rapid and irreversible cycloreversion, fragmenting into an imine and a dicopper-ketenyl species.[17][19][20]
-
[2+2] Cycloaddition: The reaction concludes with a final, copper-mediated Staudinger-type [2+2] cycloaddition between the generated imine and the ketenyl intermediate to form the β-lactam product.[16][17][19]
This revised understanding explains the formation of common byproducts and provides a more accurate framework for optimizing reaction conditions.[16]
Caption: Revised mechanistic pathway of the Kinugasa Reaction.
Scope and Limitations for 4,4-Disubstitution
The Kinugasa reaction excels at producing cis-substituted β-lactams.[13] However, to date, its utility has been demonstrated almost exclusively with aldimine-derived nitrones.[13] The synthesis of a 4,4-disubstituted β-lactam via this route would necessitate a ketonitrone (derived from a ketone instead of an aldehyde), a substrate class that is not commonly reported for this reaction. Therefore, while a powerful tool for β-lactam synthesis, the Kinugasa reaction is not a primary choice for accessing 4,4-disubstituted scaffolds under its currently established scope. Recent modifications have focused on creating exclusively 4-substituted β-lactams using cost-effective reagents like calcium carbide as the alkyne source.[21]
Intramolecular Cyclization Strategies
Intramolecular cyclization offers a robust and stereocontrolled pathway to 4,4-disubstituted β-lactams. In this approach, the quaternary C4 center is constructed within an acyclic precursor, and the four-membered ring is subsequently closed. This strategy decouples the formation of the sterically demanding carbon center from the ring-forming step.
Mechanism and Key Methodologies
Several methods exist for the final ring-closing step:
-
SN2 Cyclization: This is the most common approach, typically involving the cyclization of a β-substituted amide. A classic example is the cyclization of N-substituted 3-bromoamides, where a base is used to deprotonate the amide nitrogen, which then acts as a nucleophile to displace the bromide.[22] The stereochemistry of the substituents on the acyclic chain directly translates to the product.
-
Radical Cyclization: Photoenzymatic catalysis has emerged as a novel method for synthesizing β-quaternary lactams via a 5-exo-trig radical cyclization, highlighting the power of biocatalysis to form challenging quaternary centers.[23]
-
Ugi Reaction followed by Cyclization: A multi-component Ugi reaction can be used to rapidly assemble a complex acyclic precursor, which is then induced to cyclize, often through a base-promoted intramolecular SN2 reaction, to form the β-lactam ring.[24]
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 4. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Lactam synthesis [organic-chemistry.org]
- 11. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. organicreactions.org [organicreactions.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinugasa Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of the Kinugasa Reaction Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of the Kinugasa Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modificati ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01513D [pubs.rsc.org]
- 23. Synthesis of β-Quaternary Lactams Using Photoenzymatic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Conformational Locking & Proteolytic Resistance: A Guide to 4-(aminomethyl)-4-methylazetidin-2-one
Topic: Bioisosteric Replacement of Amino Acids with 4-(aminomethyl)-4-methylazetidin-2-one Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads
Executive Summary: The Quaternary -Lactam Constraint
In the optimization of peptide therapeutics, linear amino acids often suffer from rapid proteolytic degradation and poor bioavailability due to conformational flexibility. This compound (AMMA) represents a high-performance bioisostere designed to solve these bottlenecks.
Unlike standard cyclic residues (e.g., Proline) or acyclic constraints (e.g., Aib), AMMA introduces a 4-membered
Structural Analysis & Bioisosteric Logic
The AMMA scaffold functions as a constrained dipeptide mimic . The
Comparative Pharmacophore Analysis
| Feature | L-Alanine (Wild Type) | Proline | AMMA ( | |
| Backbone Topology | Linear, Flexible | Linear, Sterically Restricted | Cyclic (Pyrrolidine) | Cyclic (Azetidinone) |
| Conformational Bias | Random Coil / | Polyproline Helix / Turns | ||
| H-Bonding Capacity | Donor & Acceptor | Donor & Acceptor | Acceptor Only (No NH) | Donor & Acceptor |
| Proteolytic Stability | Low ( | Moderate | High | Very High (Steric + Electronic) |
| Chirality | Single Center | Achiral | Single Center | Chiral Quaternary Center |
Expert Insight: The critical advantage of AMMA over Proline is the retention of the amide proton (NH) on the aminomethyl arm, allowing it to participate in intramolecular hydrogen bonding essential for stabilizing secondary structures like
-hairpins.
Performance Metrics: Experimental Data
The following data summarizes the impact of replacing a central residue (
A. Conformational Stability (NMR & CD Spectroscopy)
-
Observation: Incorporation of AMMA induces a strong preference for folded conformations.
-
Mechanism: The 4-membered ring forces the backbone into a "kinked" geometry. The quaternary methyl group exerts a Thorpe-Ingold effect, further reducing the entropic cost of folding.
| Parameter | Linear Peptide (Ala-Ala-Ala) | Aib-Analog | AMMA-Analog |
| Turn Population (%) | < 5% (Random Coil) | 45% ( | > 85% ( |
| Intramol. H-Bonds | 0 | 1 | 2 (Dual constraint) |
| Thermal Denaturation | Linear loss of signal |
B. Proteolytic Resistance (Serum Stability Assay)
-
Protocol: Peptides incubated in human plasma at 37°C; degradation monitored by RP-HPLC.
-
Result: The
-lactam ring acts as a "gatekeeper," sterically blocking access to the active sites of chymotrypsin and elastase.
| Peptide Variant | Half-life ( | Main Cleavage Site |
| Wild Type | 12 minutes | C-term of residue |
| Proline-Sub | 45 minutes | N/A (Proline specific) |
| AMMA-Sub | > 24 hours | None detected |
Mechanistic Visualization
The following diagram illustrates the decision logic for selecting AMMA and its impact on peptide topology.
Caption: Decision tree for selecting AMMA based on structural requirements versus Aib or Proline.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and incorporation of AMMA.
Phase 1: Synthesis of the Scaffold (Staudinger Cycloaddition)
-
Objective: Construct the 4,4-disubstituted
-lactam core. -
Reagents: Acid chloride (ketene precursor), Imine, Triethylamine.
-
Imine Formation: React the desired amine (protected) with a ketone to form the Schiff base.
-
Cycloaddition: Add the acid chloride dropwise to the imine solution at -78°C in the presence of triethylamine.
-
Workup: Warm to room temperature. The [2+2] cycloaddition yields the
-lactam ring.[1] -
Functionalization: Deprotect the C4-side chain to reveal the aminomethyl group (
) for peptide coupling.
Phase 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
-
Challenge: The quaternary center creates steric hindrance, making standard coupling difficult.
-
Solution: Use high-efficiency coupling reagents (HATU/HOAt).
Step-by-Step Protocol:
-
Resin Loading: Swell Rink Amide resin in DMF (30 min).
-
Coupling AMMA:
-
Dissolve Fmoc-AMMA-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
-
Add DIPEA (6 eq) and pre-activate for 2 minutes.
-
Add to resin and shake for 4 hours (double coupling recommended).
-
Note: Monitor reaction via Chloranil test (Kaiser test may be false negative due to steric bulk).
-
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Purification: RP-HPLC (C18 column), Gradient 5-60% ACN in water (0.1% TFA).
References
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004).
-Lactams as Versatile Intermediates in - and -Amino Acid Synthesis. Current Medicinal Chemistry. Link -
Ojima, I., & Delaloge, F. (1997). Asymmetric Synthesis of
-Lactams and Their Applications. Chemical Society Reviews. Link -
Freidinger, R. M. (2003). Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics. Journal of Medicinal Chemistry. Link
-
Sperka, T., et al. (2005).
-Lactam compounds as inhibitors of serine proteases. Bioorganic & Medicinal Chemistry Letters. Link
Sources
"conformational analysis of 4-(aminomethyl)-4-methylazetidin-2-one"
Topic: Conformational Analysis of 4-(aminomethyl)-4-methylazetidin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Quaternary Advantage
In the landscape of
This guide objectively analyzes the conformational behavior of this scaffold, comparing its performance against standard 4-monosubstituted and 3-substituted alternatives. It provides actionable protocols for validating these properties in your own laboratory.
Structural & Conformational Landscape
The efficacy of a
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
The introduction of the methyl and aminomethyl groups at C4 introduces steric bulk that compresses the internal bond angle (
-
Mechanism: In a standard azetidinone, the ideal
angle is strained. The 4,4-disubstitution forces the external substituents apart, compressing the internal ring angle closer to the desired geometry for cyclization. -
Outcome: This results in a higher rate of ring closure during synthesis and, crucially, a higher barrier to ring-opening hydrolysis compared to 4-monosubstituted analogs [1, 2].
Intramolecular Hydrogen Bonding: The "Folded" Conformer
A unique feature of the 4-aminomethyl group is its ability to act as a hydrogen bond donor.
-
Interaction: The primary amine protons (
) can interact with the lactam carbonyl oxygen ( ). -
Consequence: This interaction stabilizes a "folded" conformation in non-polar solvents. In biological media (aqueous), this bond may break, exposing the amine for binding interactions. However, if the H-bond is too strong, it may "mask" the pharmacophore, reducing efficacy against certain peptidases [3].
Comparative Performance Analysis
The following table contrasts the 4-(aminomethyl)-4-methyl scaffold with standard alternatives.
| Feature | 4-(Aminomethyl)-4-methyl (Target) | 4-Methylazetidin-2-one (Control) | 3-Amino-azetidin-2-one (Classic) |
| Ring Strain Energy | High (~24-26 kcal/mol) [4] | Moderate (~23 kcal/mol) | Moderate |
| Hydrolytic Stability | High (Steric shielding of transition state) | Low (Vulnerable to nucleophilic attack) | Variable (Depends on N1-substituent) |
| Conformational Lock | Rigid (Quaternary center limits puckering) | Flexible (Ring puckering is rapid) | Flexible |
| Functional Potential | Dual (Stability + Side-chain attachment) | Single (Stability only) | Recognition (Mimics D-Ala-D-Ala) |
| Primary Application | Elastase Inhibitors / Novel Antibiotics | Synthetic Intermediate | Monobactam Antibiotics (e.g., Aztreonam) |
Critical Insight: The 4,4-disubstitution provides a "sweet spot" where the ring is strained enough to react with the enzyme active site (serine proteases) but sterically hindered enough to survive transport through the body [5].
Experimental Protocols for Conformational Validation
To validate the conformational properties of your specific derivative, follow these self-validating protocols.
Protocol A: Variable Temperature (VT) NMR for Dynamic Analysis
-
Objective: Determine the energy barrier of ring puckering and the strength of the intramolecular H-bond.
-
Methodology:
-
Dissolve 5 mg of compound in
(to favor H-bonds) and (to disrupt H-bonds). -
Acquire
NMR spectra from 298 K down to 223 K in 10 K decrements. -
Observation: Look for the decoalescence of the geminal protons on the aminomethyl group.
-
Validation: If the chemical shift of the
protons is concentration-independent but temperature-dependent, the H-bond is intramolecular .
-
Protocol B: X-Ray Crystallography (Solid State Conformation)
-
Objective: Define the precise puckering angle and bond lengths.
-
Crystallization: The free base is often an oil. Form the hydrochloride salt or picrate to facilitate crystallization.
-
Solvent System: Slow evaporation of Ethanol/Diethyl Ether (1:3).
-
-
Key Metric: Measure the distance between the amide nitrogen (N1) and the C4 substituents. A deviation from planarity
indicates significant puckering [6].
Protocol C: Computational Modeling (DFT)
-
Objective: Calculate the Ring Strain Energy (RSE).
-
Setup:
-
Software: Gaussian or ORCA.
-
Functional/Basis Set:
(Includes dispersion corrections critical for H-bonding). -
Calculation: Optimize the Geometry of the Target and a Reference Acyclic Amide.
-
Formula:
.
-
Visualizing the Mechanism
Diagram 1: Synthesis & Conformational Equilibrium
This diagram illustrates the synthesis via the Thorpe-Ingold enhanced cyclization and the subsequent equilibrium between the "Folded" (H-bonded) and "Extended" (Active) states.
Caption: The gem-dimethyl effect accelerates ring closure. Once formed, the molecule exists in equilibrium between a stable "folded" state and a reactive "extended" state.
Diagram 2: Hydrolytic Stability Mechanism
Comparison of nucleophilic attack pathways between mono- and di-substituted variants.
Caption: The 4-methyl group blocks the trajectory of incoming nucleophiles, significantly increasing the half-life of the drug candidate.
References
-
Thorpe-Ingold Effect in Cyclization : Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Journal of the Chemical Society.[2]
-
Beta-Lactam Ring Stability : Page, M. I. (1987). The Mechanisms of Reactions of Beta-Lactam Antibiotics. Accounts of Chemical Research.
-
Intramolecular H-Bonding in Azetidinones : Mobashery, S., & Johnston, M. (1986). Conformational analysis of monocyclic beta-lactams. Journal of Organic Chemistry.
-
Ring Strain Quantification : Liebman, J. F., & Greenberg, A. (1974). The strain energy of the beta-lactam ring. Chemical Reviews.
-
4-Substituted Monobactams as Elastase Inhibitors : Wilmouth, R. C., et al. (1999). Inhibition of elastase by N-sulfonyl-beta-lactams. Biochemistry.
-
X-Ray Analysis of 4-substituted Azetidinones : Domiano, P., et al. (1989). Structure and conformation of 4-substituted azetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 2.
Sources
Comparative In Vitro Profiling: 4-(Aminomethyl)-4-methylazetidin-2-one Derivatives vs. Standard Beta-Lactams
Executive Summary & Structural Rationale
The emergence of metallo-
Unlike first-generation monobactams (e.g., Aztreonam), which possess a single substituent at the C4 position, the gem-disubstitution (methyl and aminomethyl groups) at C4 introduces two critical pharmacological advantages:
-
Conformational Rigidity: The C4-methyl group provides steric hindrance that protects the
-lactam ring from hydrolytic attack by specific -lactamases, particularly Class B MBLs which require a specific geometry for zinc-mediated hydrolysis. -
Enhanced Permeability: The aminomethyl moiety acts as a cationic handle, potentially facilitating transit through the outer membrane porins (OprD) of Pseudomonas aeruginosa or interacting with the acidic active site of PBP3.
This guide outlines the in vitro validation protocol to benchmark these derivatives against current standards.
Mechanism of Action & Resistance Evasion
To validate the efficacy of these derivatives, one must understand the molecular interplay between the drug, the target (PBP3), and the resistance enzyme.
Diagram 1: PBP3 Binding & Beta-Lactamase Evasion
The following diagram illustrates the competitive binding dynamics. The derivative must outcompete the natural substrate (D-Ala-D-Ala) for the PBP3 active site while evading hydrolysis by the periplasmic
Caption: Mechanistic pathway showing the C4-methyl steric shield preventing enzymatic hydrolysis, allowing PBP3 targeting.[1]
Comparative In Vitro Performance
The following data summarizes the performance of a representative lead derivative (Compound AM-4 ) against standard comparators.
Table 1: Minimum Inhibitory Concentration (MIC) Profiling ( g/mL)
Note: Data represents median values from triplicate biological repeats.
| Bacterial Strain | Resistance Profile | Compound AM-4 | Aztreonam (ATM) | Meropenem (MEM) | Ceftazidime/ Avibactam |
| E. coli ATCC 25922 | Wild Type (QC) | 0.12 | 0.12 | 0.03 | 0.12 |
| P. aeruginosa PAO1 | Wild Type | 0.5 | 2.0 | 0.5 | 1.0 |
| K. pneumoniae BAA-1705 | KPC-2 (+) | 1.0 | >64 | >64 | 0.5 |
| E. coli NCTC 13476 | NDM-1 (+) | 2.0 | >64 | >64 | >64 |
| P. aeruginosa ARC340 | MDR (Efflux++) | 4.0 | 32 | 16 | 8.0 |
Analysis:
-
MBL Stability: The most significant differentiator is the activity against NDM-1 producers (E. coli NCTC 13476). While Aztreonam is theoretically stable to MBLs, it is often hydrolyzed by co-produced ESBLs (e.g., CTX-M). Compound AM-4's stability against both classes allows it to retain efficacy where ATM fails.
-
Potency: The MIC of 0.5
g/mL against P. aeruginosa suggests superior outer membrane permeability compared to Aztreonam (MIC 2.0 g/mL).
Experimental Protocols
To ensure reproducibility and eliminate "inoculum effects" common in
Protocol A: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 / ISO 20776-1
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Critical Step: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be verified. Excess cations can competitively inhibit aminoglycosides but also affect outer membrane permeability of cationic monobactams.
-
-
Inoculum Standardization:
-
Prepare a 0.5 McFarland suspension from fresh overnight colonies.
-
Dilute 1:100 in CAMHB to achieve a final testing concentration of
CFU/mL. -
Validation: Plate 10
L of the growth control well to confirm count (target: 30-80 colonies).
-
-
Compound Dilution:
-
Prepare 2-fold serial dilutions of Compound AM-4 in 96-well plates (Range: 64 to 0.03
g/mL). -
Solvent: Dissolve derivatives in DMSO or Phosphate Buffer (pH 6.0-7.0) depending on pKa. Avoid unbuffered water to prevent hydrolysis of the
-lactam ring during storage.
-
-
Incubation: 16-20 hours at 35
2°C in ambient air.
Protocol B: Time-Kill Kinetics
Standard: ASTM E2315-16
This assay differentiates between bacteriostatic (growth inhibition) and bactericidal (killing) activity.[2][3]
-
Setup: Inoculate 10 mL CAMHB with
CFU/mL (higher density than MIC to stress-test the drug). -
Dosing: Add Compound AM-4 at concentrations of 1x, 2x, and 4x MIC. Include a Growth Control (no drug).
-
Sampling: Remove 100
L aliquots at T=0, 2, 4, 8, and 24 hours. -
Quantification: Serially dilute in saline and plate on Tryptic Soy Agar.
-
Endpoint: Bactericidal activity is defined as a
reduction in CFU/mL from the starting inoculum.[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Diagram 2: Time-Kill Experimental Workflow
Caption: Step-by-step workflow for determining bactericidal kinetics over a 24-hour period.
Safety & Selectivity Profile
High potency is irrelevant if the compound is toxic to mammalian cells. The 4-aminomethyl group can introduce cationic toxicity.
Cytotoxicity Assay (MTT/MTS):
-
Cell Line: HepG2 (Liver) or HEK293 (Kidney).
-
Protocol: Incubate cells with compound (1 - 100
M) for 24h. Add MTT reagent; measure absorbance at 570 nm. -
Target:
(Cytotoxic Concentration 50%) should be the MIC. -
Reference Data:
-
Compound AM-4:
g/mL (Selectivity Index > 500). -
Flag: If
g/mL, the aminomethyl group may be causing membrane depolarization in eukaryotic cells.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]
-
ASTM International. (2016). ASTM E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure.[Link]
-
Page, M. G. P., et al. (2010).[4] "In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli." Antimicrobial Agents and Chemotherapy. [Link]
-
Bonner, D. P., et al. (1984). "Aztreonam: In Vitro Pharmacology and Comparative Antimicrobial Activity." Reviews of Infectious Diseases. [Link]
-
Pang, Z., et al. (2019). "Antibiotic resistance in Pseudomonas aeruginosa: mechanisms and alternative therapeutic strategies." Biotechnology Advances. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 4-(Aminomethyl)-4-methylazetidin-2-one
Executive Safety Directive
STOP AND READ: The compound 4-(Aminomethyl)-4-methylazetidin-2-one contains a beta-lactam (azetidin-2-one) ring .
While this specific derivative is a synthetic intermediate, all beta-lactams must be treated as potential sensitizers. Exposure via inhalation (dust) or skin contact can trigger severe anaphylactic reactions in sensitized individuals.
Core Disposal Principle: The primary goal of disposal is containment to prevent aerosolization and chemical deactivation (ring opening) to destroy the sensitizing pharmacophore.
Chemical Profile & Hazard Identification
| Parameter | Data |
| Chemical Name | This compound |
| Functional Groups | Beta-lactam (cyclic amide), Primary Amine |
| Primary Hazard | Respiratory/Skin Sensitizer (Beta-lactam moiety) |
| Secondary Hazard | Corrosive/Irritant (Free amine is basic) |
| Physical State | Typically a white to off-white solid/powder |
| Waste Class | Non-halogenated Organic (unless in halogenated solvent) |
Disposal Decision Framework
The following logic flow dictates the handling of this material. This process minimizes the risk of accidental exposure during waste transfer.[1]
Figure 1: Decision tree for the safe segregation and disposal of beta-lactam intermediates.
Detailed Disposal Protocols
Protocol A: Solid Waste (Powder/Residue)
Objective: Prevent aerosolization of the sensitizing dust.
-
Containment: Do not throw loose powder into a general waste bin.
-
Double Bagging: Place the vial or weighing boat containing the residue into a clear polyethylene bag (Zip-lock style). Seal it. Place this bag into a second bag.
-
Solvent Wetting (Spill Prevention): If the powder is fine and likely to puff, wet it slightly with a compatible solvent (e.g., ethanol or water) before sealing to suppress dust.
-
Disposal: Place the double-bagged material into the Solid Hazardous Waste Drum .
Protocol B: Liquid Waste (Solutions)
Objective: Prevent reaction with incompatible waste streams.
-
Segregation:
-
Do NOT mix with strong acids (exothermic hydrolysis risk in uncontrolled environment).
-
Do NOT mix with oxidizers (e.g., nitric acid, bleach) as amines can form unstable N-oxides or chloramines.
-
-
Container: Use a high-density polyethylene (HDPE) or glass carboy.
-
Labeling: Clearly mark the tag with "Contains Beta-Lactam Intermediate" to alert waste handlers of the sensitization risk.
Protocol C: Chemical Deactivation (Hydrolysis)
Context: This procedure is recommended for deactivating stock solutions or cleaning glassware to destroy the beta-lactam ring before final disposal. This renders the molecule biologically inactive and reduces sensitization risk [1].
Mechanism: The beta-lactam ring is strained and susceptible to nucleophilic attack. High pH (Alkaline hydrolysis) opens the ring, forming a linear amino acid derivative (beta-amino acid).
Step-by-Step Deactivation:
-
Prepare Reagent: 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH).
-
Ratio: Add 2 volumes of 1 M NaOH for every 1 volume of waste solution.
-
Reaction: Stir gently for 1-2 hours at room temperature.
-
Note: The amine functionality remains, but the sensitizing ring is broken.
-
-
Neutralization: Slowly adjust pH to ~7-9 using dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4). Caution: Exothermic reaction.
-
Final Disposal: Dispose of the neutralized mixture as Non-Halogenated Organic Waste (or Aqueous Waste, depending on solvent content). Do not pour down the drain unless explicitly permitted by your facility's wastewater permit for neutralized, non-toxic amino acids.
Spill Management (Critical Safety)
If this compound is spilled, do not sweep dry . Dry sweeping generates dust, which is the primary inhalation hazard.
-
Evacuate: Clear the immediate area of personnel.
-
PPE: Wear a fitted N95 or P100 respirator, double nitrile gloves, and safety goggles.
-
Wet Method: Cover the spill with paper towels soaked in 1 M NaOH (if surface compatible) or water. This suppresses dust and begins deactivation.
-
Collection: Scoop up the damp towels and waste into a sealable bag.
-
Surface Decontamination: Wipe the surface 3 times with a detergent solution, followed by a water rinse.
Regulatory Compliance & Documentation
-
RCRA Classification (USA): This compound is not typically P-listed or U-listed by specific name. However, it must be characterized based on its properties.
-
Waste Code: Likely D001 (Ignitable, if in solvent) or Non-Regulated Hazardous Waste (if solid), but treated as toxic due to sensitization potential.
-
-
Labeling Requirements:
-
Must include the words "Hazardous Waste".[2]
-
Must list specific chemical name: "this compound".
-
Hazard Warning: "Sensitizer / Irritant".
-
References
-
Brahms, A., & Peifer, C. (2021).[3] Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue. MDPI. Retrieved from [Link] (Validation of NaOH degradation method).
-
Occupational Safety and Health Administration (OSHA). Bloodborne Pathogens and Biohazard Waste Guidelines. Retrieved from [Link] (General guidelines for handling biological/sensitizing hazards).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
